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  • Product: 3-Chloro-4-methylphenyl isocyanate
  • CAS: 28479-22-3

Core Science & Biosynthesis

Foundational

3-Chloro-4-methylphenyl isocyanate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of 3-Chloro-4-methylphenyl isocyanate. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of 3-Chloro-4-methylphenyl isocyanate. The information is intended to support research, development, and safety protocols involving this compound.

Chemical and Physical Properties

3-Chloro-4-methylphenyl isocyanate is an organic building block notable for its reactive isocyanate group. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1][2] It possesses an acrid odor and is denser than water.[1] The compound is sensitive to moisture and decomposes in water.[2][3]

The quantitative properties of 3-Chloro-4-methylphenyl isocyanate are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 2-chloro-4-isocyanato-1-methylbenzene[1]
Synonyms 3-chloro-p-tolyl isocyanate, Benzene, 2-chloro-4-isocyanato-1-methyl-[1][4]
CAS Number 28479-22-3
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol
Appearance Colorless liquid or low melting solid[1][2]
Boiling Point 107 °C at 3 mmHg[2][3]
Melting Point 20-24 °C[2]
Density 1.224 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.557[2][3]
Flash Point 109 °C (228.2 °F) - closed cup
Vapor Pressure 13.5 Pa at 25 °C[2]
Storage Temperature 2-8°C[2]

Chemical Structure

The structure of 3-Chloro-4-methylphenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a methyl group, and an isocyanate functional group. The chlorine and methyl groups are positioned at carbons 3 and 4, respectively, relative to the point of attachment of the isocyanate group. However, according to IUPAC nomenclature, the methyl group is at position 1, the chlorine at position 2, and the isocyanate group at position 4.

  • SMILES String: Cc1ccc(cc1Cl)N=C=O

  • InChI: 1S/C8H6ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3

  • InChIKey: UKTKKMZDESVUEE-UHFFFAOYSA-N[1][5]

Reactivity and Stability

Reactivity Profile: 3-Chloro-4-methylphenyl isocyanate is a reactive compound primarily due to the isocyanate (-N=C=O) group.[3] Isocyanates are incompatible with a wide range of compounds, and reactions can be exothermic, releasing toxic gases.[3][6] Vigorous, heat-generating reactions can occur with:

  • Amines

  • Aldehydes

  • Alcohols

  • Alkali metals

  • Ketones

  • Mercaptans

  • Strong oxidizers

  • Hydrides

  • Phenols

  • Peroxides[3][6]

Acids and bases can initiate polymerization reactions.[3][6]

Reaction with Water: The compound reacts with water, potentially violently, to decompose.[2][3] This reaction forms the corresponding amine (3-chloro-4-methylaniline) and liberates carbon dioxide gas.[3] Due to its moisture sensitivity, it should be handled under dry conditions.[2][7]

Stability and Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][8] Recommended storage temperature is between 2-8°C.[2]

Experimental Protocols

Synthesis of 3-Chloro-4-methylphenyl isocyanate via Phosgenation:

A common method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[2][9]

Objective: To synthesize 3-Chloro-4-methylphenyl isocyanate from 3-chloro-4-methylaniline.

Materials:

  • 3-chloro-4-methylaniline

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Chlorobenzene)[2][9]

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or n-Hex₃N)[9]

  • Reaction vessel with a stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • Reaction Setup: A solution of triphosgene in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.[9]

  • Amine Addition: A solution of 3-chloro-4-methylaniline in the same anhydrous solvent is added dropwise to the stirred triphosgene solution at a controlled temperature (e.g., -35 °C to 0 °C).[9]

  • Base Addition: After the addition of the amine, a non-nucleophilic base is added dropwise to the mixture, maintaining a low temperature.[9]

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[9]

  • Workup and Purification: The reaction mixture is then concentrated under vacuum. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-chloro-4-methylphenyl isocyanate.[2][9]

Safety Precautions: Phosgene and its equivalents like triphosgene are highly toxic and corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[6][7][8] The reaction is also sensitive to moisture.[7]

Visualizations

The following diagram illustrates the general workflow for the synthesis of 3-Chloro-4-methylphenyl isocyanate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Amine 3-Chloro-4-methylaniline in Anhydrous Solvent Reaction 1. Mix Reactants at Low Temp 2. Add Non-nucleophilic Base 3. Warm to Room Temperature Amine->Reaction Phosgene Triphosgene in Anhydrous Solvent Phosgene->Reaction Workup Concentration under Vacuum Reaction->Workup Crude Product Distillation Fractional Distillation (Reduced Pressure) Workup->Distillation Product 3-Chloro-4-methylphenyl isocyanate Distillation->Product

Caption: Synthesis workflow for 3-Chloro-4-methylphenyl isocyanate.

Applications in Synthesis

3-Chloro-4-methylphenyl isocyanate serves as an intermediate in the synthesis of various chemical compounds.[1][2] It is particularly used in the preparation of substituted ureas by reacting it with primary or secondary amines.[3] For example, it is a precursor for the herbicide chlorotoluron.[2]

Examples of urea compounds synthesized from 3-chloro-4-methylphenyl isocyanate include:

  • 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea

  • 1-(3-chloro-4-methylphenyl)-3-heptylurea

  • 1-(3-chloro-4-methylphenyl)-3-cyclooctylurea

  • 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea

  • 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea

Safety and Handling

Hazard Identification: 3-Chloro-4-methylphenyl isocyanate is classified as a toxic and corrosive substance.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][8] Inhalation can be fatal and may cause allergic or asthmatic symptoms or breathing difficulties.[6][8] It causes severe skin burns, eye damage, and may cause an allergic skin reaction and respiratory irritation.[6][8]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[7]

  • If ventilation is inadequate, use a suitable respirator.[7][8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Prevent the formation of dust and aerosols.[6]

  • Keep away from ignition sources and ground all equipment when handling.[1]

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15-20 minutes. Seek immediate medical attention.[1][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][7]

References

Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylphenyl isocyanate (CAS: 28479-22-3)

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 3-Chloro-4-methylphenyl isocyanate, a key chemical intermediate. It covers its chemical and phy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chloro-4-methylphenyl isocyanate, a key chemical intermediate. It covers its chemical and physical properties, reactivity, synthesis, applications, and essential safety and handling information.

Chemical and Physical Properties

3-Chloro-4-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block characterized by a phenyl ring substituted with a chlorine atom, a methyl group, and a highly reactive isocyanate functional group.[1] It typically appears as a colorless to pale yellow liquid or a beige, low-melting solid with a pungent, acrid odor.[2][3] This compound is denser than water and is soluble in solvents like chlorobenzene, but it decomposes in water.[2][4]

Table 1: Chemical Identifiers and Molecular Properties

Property Value Reference
CAS Number 28479-22-3 [2][5]
EC Number 249-050-7
Molecular Formula C₈H₆ClNO [5][6]
Molecular Weight 167.59 g/mol [6][7]
IUPAC Name 2-chloro-4-isocyanato-1-methylbenzene [7]
Synonyms 3-Chloro-p-tolyl isocyanate, Isocyanic acid 3-chloro-4-methylphenyl ester [1][8]
InChI Key UKTKKMZDESVUEE-UHFFFAOYSA-N

| SMILES String | Cc1ccc(cc1Cl)N=C=O | |

Table 2: Physical and Spectroscopic Properties

Property Value Reference
Appearance Colorless to yellow liquid or beige, low-melting solid [2][3]
Melting Point 20-24 °C [9]
Boiling Point 107 °C at 3 mmHg [2]
Density 1.224 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.557 [2]
Flash Point 109 °C (closed cup) [10]
Vapor Pressure 0.135 hPa at 25 °C [10]
LogP 3.78 [4][10]

| Spectroscopic Data | FT-IR, Raman, GC-MS data are available |[7][11] |

Synthesis and Reactivity

The primary industrial synthesis of 3-Chloro-4-methylphenyl isocyanate involves the reaction of 3-chloro-4-methylaniline with phosgene in an inert solvent such as chlorobenzene.[4] The process is typically carried out in a two-stage phosgenation.

Experimental Protocol: General Phosgenation Method

Note: This is a generalized protocol based on typical isocyanate synthesis. Handling phosgene requires extreme caution and specialized equipment due to its high toxicity.

  • Preparation : A solution of 3-chloro-4-methylaniline is prepared in an inert solvent like chlorobenzene.

  • Cold Phosgenation : The reaction vessel is cooled, and phosgene gas is introduced into the solvent. The aniline solution is then added dropwise while maintaining a low temperature.

  • Hot Phosgenation : After the initial reaction, the mixture is carefully heated while continuing to pass phosgene through it until the reaction is complete, indicated by the formation of a clear liquid.[4]

  • Purification : The excess phosgene and solvent are removed, often by distillation under reduced pressure, to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Aniline 3-Chloro-4-methylaniline in Chlorobenzene Cold_Phosgenation Cold Phosgenation Aniline->Cold_Phosgenation Phosgene Phosgene (COCl₂) Phosgene->Cold_Phosgenation Hot_Phosgenation Hot Phosgenation Phosgene->Hot_Phosgenation Cold_Phosgenation->Hot_Phosgenation Intermediate Slurry Isocyanate 3-Chloro-4-methylphenyl isocyanate Hot_Phosgenation->Isocyanate HCl Hydrogen Chloride (HCl) Hot_Phosgenation->HCl

Caption: Synthesis workflow of 3-Chloro-4-methylphenyl isocyanate.

The isocyanate group (-N=C=O) is highly electrophilic and reactive towards nucleophiles. This reactivity is central to its use as a chemical intermediate.

  • Reaction with Water : It reacts with water, potentially violently, to form an unstable carbamic acid which then decomposes to the corresponding amine (3-chloro-4-methylaniline) and carbon dioxide gas.[2][10]

  • Reaction with Alcohols and Amines : It readily reacts with alcohols to form carbamates and with amines to form urea derivatives. These reactions are fundamental to its application in synthesis.[2]

  • Incompatibilities : 3-Chloro-4-methylphenyl isocyanate is incompatible with a wide range of substances. Reactions can be exothermic and may release toxic gases. Incompatible materials include:

    • Amines, alcohols, aldehydes, ketones, and phenols.[2]

    • Acids and bases (can initiate hazardous polymerization).[2]

    • Strong oxidizing agents, alkali metals, hydrides, and peroxides.[2]

Reactivity cluster_incompatible Incompatible Materials (Hazardous Reactions) Main 3-Chloro-4-methylphenyl isocyanate Water Water Main->Water -> Amine + CO₂ Alcohols Alcohols, Phenols Main->Alcohols -> Carbamates Amines Amines Main->Amines -> Ureas Acids_Bases Acids & Bases Main->Acids_Bases -> Polymerization Oxidizers Strong Oxidizers Main->Oxidizers -> Vigorous Reaction Others Aldehydes, Ketones, Alkali Metals, etc. Main->Others -> Exothermic Reaction

Caption: Reactivity and major incompatibilities of the isocyanate.

Applications in Synthesis

The primary application of 3-Chloro-4-methylphenyl isocyanate is as an intermediate in the chemical industry, particularly for agrochemicals and potentially in pharmaceutical development.

  • Herbicide Synthesis : It is a crucial precursor for the synthesis of the herbicide Chlorotoluron.[4][12]

  • Organic Building Block : It is widely used in the synthesis of various substituted urea compounds, which are a common motif in pharmacologically active molecules.[2][6] Examples of compounds synthesized from this isocyanate include:

    • 1-(1-(1-adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea

    • 1-(3-chloro-4-methylphenyl)-3-heptylurea

    • 1-(3-chloro-4-methylphenyl)-3-cyclooctylurea

Experimental Protocol: General Synthesis of Urea Derivatives

Note: This is a generalized protocol. Specific reaction conditions (solvent, temperature, stoichiometry) will vary depending on the amine used.

  • Dissolution : 3-Chloro-4-methylphenyl isocyanate is dissolved in a suitable inert solvent (e.g., dichloromethane, THF).

  • Amine Addition : The desired primary or secondary amine is added to the solution, often dropwise and with cooling, as the reaction is typically exothermic.

  • Reaction : The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by techniques like TLC or LC-MS).

  • Work-up and Purification : The resulting urea derivative, which often precipitates from the solution, is isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.

Urea_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Isocyanate 3-Chloro-4-methylphenyl isocyanate Mixing Mixing & Stirring Isocyanate->Mixing Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Mixing Solvent Inert Solvent (e.g., DCM, THF) Solvent->Mixing Urea Substituted Urea Product Mixing->Urea Exothermic Reaction Purification Isolation & Purification Urea->Purification

Caption: General workflow for the synthesis of urea derivatives.

Safety, Toxicology, and Handling

3-Chloro-4-methylphenyl isocyanate is a hazardous substance that requires strict safety protocols. It is toxic by ingestion, inhalation, and skin absorption.[2][7]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement Reference
Acute Toxicity, Inhalation Category 2 H330: Fatal if inhaled. [10][13]
Skin Corrosion/Irritation Sub-category 1B H314: Causes severe skin burns and eye damage. [10]
Serious Eye Damage Category 1 H318: Causes serious eye damage. [10]
Respiratory Sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [8][13]
Skin Sensitization Sub-category 1A H317: May cause an allergic skin reaction. [10]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation. [10][13]
Aquatic Hazard (Acute) Category 1 H400: Very toxic to aquatic life. [10]

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |[10] |

Table 4: Toxicological Data

Route Species Value Reference
Oral (LD50) Rat > 6100 mg/kg bw [10]

| Inhalation (LC50) | Rat (female) | ca. 71 mg/m³ air |[10] |

  • Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Personal protective equipment (PPE) is mandatory, including chemical-impermeable gloves, tightly fitting safety goggles, a face shield, and fire/flame resistant clothing.[10] If exposure limits are exceeded, a full-face respirator with an appropriate filter is necessary.[10][13] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[10]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13] The recommended storage temperature is between 2-8°C.[4] Keep away from incompatible materials, moisture, and foodstuffs.[10]

  • Inhalation : Immediately remove the person to fresh air. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration using a proper medical device (do not use mouth-to-mouth).[7][13]

  • Skin Contact : Immediately flush skin with plenty of water for at least 20 minutes. Remove contaminated clothing. Seek immediate medical attention for burns or irritation.[7][10]

  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[10][13]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

References

Foundational

Spectroscopic and Synthetic Profile of 3-Chloro-4-methylphenyl isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methylphenyl isocyanate, a key organic building block. The d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methylphenyl isocyanate, a key organic building block. The document details available infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, alongside experimental protocols for their acquisition. A visual representation of its synthesis pathway is also provided to support researchers in its application and further study.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Chloro-4-methylphenyl isocyanate (CAS No: 28479-22-3). The data is presented in a structured format to facilitate easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry data, particularly from Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for determining the molecular weight and fragmentation pattern of a compound.

PropertyValue
Molecular FormulaC₈H₆ClNO
Molecular Weight167.59 g/mol
Major m/z Peaks
Molecular Ion (M⁺)167
Major Fragment 1132
Major Fragment 251
Table 1: Key Mass Spectrometry Data for 3-Chloro-4-methylphenyl isocyanate.[1]
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The isocyanate group (-N=C=O) has a very strong and distinct absorption band.

Wavenumber (cm⁻¹)IntensityAssignment
~2250 - 2285Strong-N=C=O asymmetric stretch

Table 2: Characteristic Infrared Absorption for 3-Chloro-4-methylphenyl isocyanate. (Note: A detailed peak list was not available in the searched resources. The provided data is for the characteristic isocyanate functional group.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available

Table 3 & 4: NMR Data for 3-Chloro-4-methylphenyl isocyanate. (Note: Specific experimental ¹H and ¹³C NMR data were not available in the public resources searched.)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of 3-Chloro-4-methylphenyl isocyanate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of the compound and the mass spectrum of the corresponding peak to determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As 3-chloro-4-methylphenyl isocyanate is a liquid at room temperature, the spectrum can be obtained directly as a thin film (neat).[1]

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or an equivalent instrument can be used.[1]

  • Measurement:

    • Acquire a background spectrum of the clean ATR crystal or salt plates.

    • Apply a small drop of the sample to the ATR crystal or between two salt plates (e.g., NaCl or KBr).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The strong absorption band between 2250 and 2285 cm⁻¹ is indicative of the isocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-methylphenyl isocyanate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the deuterated solvent peak.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), signal multiplicities, and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

Synthesis Pathway

3-Chloro-4-methylphenyl isocyanate is typically synthesized via the phosgenation of 3-chloro-4-methylaniline. This reaction involves the treatment of the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Synthesis_of_3_Chloro_4_methylphenyl_isocyanate Synthesis of 3-Chloro-4-methylphenyl isocyanate cluster_reactants Reactants cluster_product Product Aniline 3-Chloro-4-methylaniline Reaction Phosgenation Aniline->Reaction Phosgene Phosgene (COCl₂) Phosgene->Reaction Isocyanate 3-Chloro-4-methylphenyl isocyanate Reaction->Isocyanate + 2 HCl

Caption: Synthesis of 3-Chloro-4-methylphenyl isocyanate via phosgenation.

This reaction is typically carried out in an inert solvent. The aniline acts as a nucleophile, attacking the carbonyl carbon of phosgene, leading to the formation of the isocyanate and hydrogen chloride as a byproduct.

References

Exploratory

A Technical Guide to the Reactivity of 3-Chloro-4-methylphenyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical overview of the reactivity of 3-chloro-4-methylphenyl isocyanate (CMPI) with common nucleophiles. CMPI is a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the reactivity of 3-chloro-4-methylphenyl isocyanate (CMPI) with common nucleophiles. CMPI is a key intermediate in the synthesis of various organic compounds, most notably in the agrochemical industry for the production of herbicides like Chlorotoluron[1]. Understanding its reactivity profile is crucial for optimizing synthetic routes, ensuring safety, and exploring its potential in other applications, including drug development.

Core Principles of Isocyanate Reactivity

Isocyanates (R-N=C=O) are a class of highly reactive electrophilic compounds. The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it highly susceptible to attack by nucleophiles[2][3][4][5].

The general order of reactivity for common nucleophiles with isocyanates is as follows[2]:

  • Primary Amines > Secondary Amines > Alcohols ≈ Water > Thiols

The reactivity of a specific aryl isocyanate like CMPI is modulated by the electronic effects of its substituents. For CMPI:

  • 3-Chloro group: This is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles[5].

  • 4-Methyl group: This is an electron-donating group, which slightly decreases the reactivity of the isocyanate.

The net effect is a highly reactive aryl isocyanate, with the activating effect of the chloro group generally outweighing the deactivating effect of the methyl group.

Reaction Mechanisms with Key Nucleophiles

The fundamental reaction mechanism involves the nucleophilic addition of a hydrogen-bearing nucleophile (H-Nu) to the carbon-nitrogen double bond of the isocyanate group.

General_Reaction_Mechanism cluster_reactants Reactants R_NCO 3-Chloro-4-methylphenyl Isocyanate (R-N=C=O) intermediate Transition State / Intermediate R_NCO->intermediate H_Nu Nucleophile (H-Nu) (e.g., R'-OH, R'-NH2, H2O) H_Nu->intermediate product Adduct (e.g., Carbamate, Urea) intermediate->product Nucleophilic Attack & Proton Transfer caption General mechanism of nucleophilic attack on an isocyanate.

Caption: General mechanism of nucleophilic attack on an isocyanate.

2.1. Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react with isocyanates to form stable carbamates, also known as urethanes[3][6]. This reaction is fundamental to the polyurethane industry[7]. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon, followed by proton transfer[2]. The reaction can be catalyzed by tertiary amines or metal salts and may involve multiple alcohol molecules in the transition state[3][6][7].

2.2. Reaction with Amines (Urea Formation)

Primary and secondary amines react rapidly and exothermically with isocyanates to produce substituted ureas[3][8]. This reaction is typically faster than the reaction with alcohols[8]. Due to its speed and high yield, it is a common and robust method for forming C-N bonds in organic synthesis.

2.3. Reaction with Water (Hydrolysis)

Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decomposes to yield a primary amine and carbon dioxide gas[3][4][9]. The newly formed amine is nucleophilic and can react with another molecule of isocyanate to form a disubstituted urea[2]. This reaction is critical in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent[4][8]. Due to this reactivity, isocyanates like CMPI must be handled in anhydrous conditions to prevent unwanted side reactions and polymerization[9].

Quantitative Reactivity Data

Table 1: Summary of CMPI Reactivity with Nucleophiles

Nucleophile ClassProduct TypeGeneral Reaction RateKey Considerations
Primary Aliphatic Amines Substituted UreaVery Fast, ExothermicOften requires no catalyst. Reaction is difficult to control on a large scale without proper cooling.
Secondary Aliphatic Amines Substituted UreaFastSlightly slower than primary amines due to steric hindrance.
Aromatic Amines Substituted UreaModerate to FastLess nucleophilic than aliphatic amines; reactivity depends on substituents on the aromatic amine.
Primary Alcohols Carbamate (Urethane)ModerateGenerally slower than amines. Often requires heat or catalysis (e.g., tertiary amines, tin compounds) for practical reaction times[3].
Secondary Alcohols Carbamate (Urethane)Slow to ModerateSlower than primary alcohols due to increased steric hindrance[6].
Water Amine + CO₂ (via Carbamic Acid)ModerateLeads to the formation of a urea byproduct if excess isocyanate is present. Must be excluded for clean carbamate or urea synthesis[9].
Thiols ThiocarbamateSlowGenerally less reactive than corresponding alcohols in uncatalyzed reactions[2]. Can be accelerated with base catalysis.

Experimental Protocols

The following are general, adaptable protocols for reacting 3-chloro-4-methylphenyl isocyanate with nucleophiles.

Safety Note: 3-Chloro-4-methylphenyl isocyanate is toxic and corrosive. It may cause severe injury upon inhalation, ingestion, or skin contact[10]. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[9]. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture[9].

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Dissolve Nucleophile (Amine/Alcohol) in Anhydrous Solvent start->reagents addition Slowly Add CMPI (1.0 eq) to Nucleophile Solution (1.0-1.1 eq) reagents->addition reaction Stir at Controlled Temp. (e.g., 0°C to RT) addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, or IR) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (if necessary) monitoring->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product (Crystallization or Chromatography) workup->purify end End: Characterize Pure Product (NMR, MS, IR) purify->end

Caption: A typical experimental workflow for isocyanate reactions.

4.1. General Protocol for Urea Synthesis (Reaction with an Amine)

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) to the stirred solution, either neat or dissolved in a small amount of the reaction solvent.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the isocyanate starting material using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong -N=C=O stretch around 2250-2275 cm⁻¹).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. If the product is a solid, it can often be purified by trituration with a non-polar solvent (like hexane) or recrystallization[11]. If necessary, perform an aqueous workup and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted urea.

4.2. General Protocol for Carbamate Synthesis (Reaction with an Alcohol)

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0-1.1 equivalents) in an anhydrous, non-protic solvent (e.g., toluene, THF, or ethyl acetate).

  • Catalysis (Optional): For less reactive alcohols or to accelerate the reaction, add a catalytic amount of a tertiary amine (e.g., triethylamine, 1-2 mol%) or dibutyltin dilaurate (DBTDL).

  • Reaction: Slowly add 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) to the stirred solution. Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel[11].

Relevance in Agrochemical and Drug Development

The primary industrial use of CMPI is as a direct precursor to Chlorotoluron , a phenylurea herbicide[1]. The synthesis involves the reaction of CMPI with dimethylamine.

In drug development, the isocyanate functional group serves as a reactive handle for covalently modifying biological macromolecules. Aryl isocyanates can react with nucleophilic residues on proteins, such as the N-terminus of a peptide chain or the side chains of lysine, cysteine, serine, or tyrosine[12][13]. This reactivity can be exploited to design irreversible enzyme inhibitors or to attach small molecules to larger protein scaffolds. While CMPI itself is not a widely reported pharmacophore, its reactivity profile is representative of aryl isocyanates used in this context. The specific substitution pattern (chloro and methyl) can be tuned to alter properties like lipophilicity and metabolic stability, which are critical in drug design.

Application_Pathway CMPI 3-Chloro-4-methylphenyl Isocyanate (CMPI) Agro Agrochemical Synthesis CMPI->Agro Reacts with Dimethylamine DrugDev Drug Development (Potential Application) CMPI->DrugDev Reacts with Protein Nucleophiles (e.g., Lys, Cys) Herbicide Chlorotoluron (Herbicide) Agro->Herbicide Inhibitor Covalent Enzyme Inhibitors DrugDev->Inhibitor

Caption: Synthetic applications of 3-Chloro-4-methylphenyl Isocyanate.

References

Foundational

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylphenyl isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methylphenyl isocyanate in organic solvents. Due to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-methylphenyl isocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also furnishes information on the solubility of structurally similar aromatic isocyanates, general principles governing isocyanate solubility, and detailed experimental protocols for solubility determination.

Introduction to 3-Chloro-4-methylphenyl isocyanate

3-Chloro-4-methylphenyl isocyanate is an aromatic isocyanate, a class of organic compounds characterized by the functional group –N=C=O. This highly reactive moiety makes these compounds valuable intermediates in the synthesis of a wide range of products, including polyurethanes, pesticides, and pharmaceuticals. In the context of drug development, substituted phenyl isocyanates are crucial building blocks for the synthesis of urea derivatives, which are known to exhibit a broad spectrum of biological activities. The solubility of 3-Chloro-4-methylphenyl isocyanate in various organic solvents is a critical parameter for its effective use in synthetic chemistry, influencing reaction kinetics, purification processes, and overall yield.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-methylphenyl isocyanate is presented in the table below.

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Colorless liquid
Boiling Point 107 °C at 3 mmHg
Density 1.224 g/mL at 25 °C

Solubility Data

Qualitative Solubility:

General chemical principles suggest that aromatic isocyanates are soluble in a range of aprotic organic solvents. Their reactivity with protic solvents (e.g., water, alcohols, and primary/secondary amines) precludes their use as stable solutions in these media.

Solubility of Structurally Similar Compounds:

To approximate the solubility behavior of 3-Chloro-4-methylphenyl isocyanate, data for similar compounds such as 4-Chlorophenyl isocyanate and p-Tolyl isocyanate can be considered.

CompoundSolventSolubilityTemperature (°C)
4-Chlorophenyl isocyanateAcetoneSoluble[1]Not Specified
4-Chlorophenyl isocyanateChloroformSoluble[1]Not Specified
4-Chlorophenyl isocyanateDichloromethaneSoluble[1]Not Specified
p-Tolyl isocyanateWater7.5 g/L[2][3]20

Note: The solubility of p-Tolyl isocyanate in water is provided for reference; however, isocyanates react with water and this value may represent a combination of dissolution and reaction.

Factors Influencing Solubility:

The solubility of 3-Chloro-4-methylphenyl isocyanate is governed by several factors:

  • Polarity: The presence of the polar isocyanate group and the chloro substituent, combined with the nonpolar aromatic ring and methyl group, results in a molecule with moderate polarity. It is expected to be more soluble in solvents of similar polarity.

  • Solvent Type: Aprotic solvents are generally preferred for dissolving isocyanates to prevent reaction. These include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).

  • Temperature: Solubility is generally expected to increase with temperature, although this must be balanced with the potential for increased reactivity or decomposition at elevated temperatures.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility. The presence of water in either the isocyanate or the solvent will lead to reaction and the formation of insoluble ureas.

Experimental Protocol for Solubility Determination

Given the reactivity of isocyanates, a carefully designed experimental protocol is necessary to determine their solubility accurately. The following is a general procedure based on the widely used shake-flask method, adapted for reactive compounds.

Objective: To determine the saturation solubility of 3-Chloro-4-methylphenyl isocyanate in a given aprotic organic solvent at a specified temperature.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate (high purity)

  • Anhydrous organic solvent of interest (e.g., toluene, dichloromethane, ethyl acetate)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Vials for sample collection

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-Chloro-4-methylphenyl isocyanate to a known volume of the anhydrous solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of 3-Chloro-4-methylphenyl isocyanate of known concentrations.

    • Determine the concentration of the isocyanate in the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Safety Precautions:

  • Isocyanates are toxic and potent respiratory sensitizers. All work should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Care should be taken to avoid exposure to moisture to prevent the evolution of CO₂ and a buildup of pressure in sealed containers.

Visualization of a Key Application Workflow

A primary application of 3-Chloro-4-methylphenyl isocyanate is in the synthesis of substituted ureas, many of which are investigated for their pharmacological properties. The following diagram illustrates a typical experimental workflow for such a synthesis.

Synthesis_Workflow Reagents Reactants: - 3-Chloro-4-methylphenyl isocyanate - Primary/Secondary Amine - Anhydrous Aprotic Solvent Reaction Reaction Setup: - Inert Atmosphere (N2/Ar) - Stirring at Room Temperature Reagents->Reaction Combine Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - HPLC/GC Reaction->Monitoring Monitor Progress Workup Workup: - Solvent Evaporation - or Precipitation Monitoring->Workup Upon Completion Purification Purification: - Recrystallization - or Column Chromatography Workup->Purification Isolate Crude Product Product Final Product: - Substituted Urea - Characterization (NMR, MS, etc.) Purification->Product Obtain Pure Product

Caption: Workflow for the synthesis of substituted ureas.

Conclusion

While specific quantitative solubility data for 3-Chloro-4-methylphenyl isocyanate in organic solvents is scarce, an understanding of its chemical nature and the behavior of similar compounds allows for reasoned solvent selection. It is anticipated to be soluble in a variety of aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide can be employed. The high reactivity of the isocyanate group necessitates careful handling and the use of anhydrous conditions to ensure both safety and the integrity of the compound in solution. As a key intermediate in the synthesis of pharmacologically relevant molecules, understanding the solubility of 3-Chloro-4-methylphenyl isocyanate is paramount for the successful design and execution of synthetic routes in drug discovery and development.

References

Exploratory

Thermal Stability and Decomposition of 3-Chloro-4-methylphenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-4-methylphenyl isocyanate is a crucial reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylphenyl isocyanate is a crucial reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its reactive isocyanate group (–N=C=O) allows for the formation of urea, urethane, and carbamate linkages, making it a versatile building block. However, the thermal stability of this compound is a critical parameter for safe handling, storage, and reaction control. This technical guide provides a comprehensive overview of the known information regarding the thermal stability and decomposition of 3-Chloro-4-methylphenyl isocyanate, including its general reactivity, potential hazards, and the standard methodologies used for its thermal analysis.

Introduction

Physicochemical and Hazard Properties

A summary of the key physicochemical and hazard information for 3-Chloro-4-methylphenyl isocyanate is presented in Table 1. This data is compiled from various safety data sheets and chemical databases.

PropertyValue
Synonyms 3-chloro-p-tolyl isocyanate, 2-chloro-4-isocyanato-1-methylbenzene
CAS Number 28479-22-3
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance Colorless to slightly yellow liquid or low melting solid
Boiling Point 225 °C at 1013 hPa
Melting Point 23 °C
Flash Point 109 °C
Hazard Statements Fatal if inhaled. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Table 1: Physicochemical and Hazard Properties of 3-Chloro-4-methylphenyl Isocyanate.

Thermal Stability and Decomposition of Aromatic Isocyanates

Aromatic isocyanates are known to be thermally sensitive. At elevated temperatures, they can undergo a variety of reactions, including dimerization, trimerization, and polymerization. These reactions are often exothermic and can lead to a dangerous increase in temperature and pressure if not controlled, a phenomenon known as thermal runaway.

The decomposition of aromatic isocyanates can also lead to the formation of hazardous products. In the presence of water, isocyanates decompose to form an unstable carbamic acid, which then breaks down into an amine and carbon dioxide. At higher temperatures, thermal decomposition can generate toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen chloride (due to the chlorine atom in the case of 3-Chloro-4-methylphenyl isocyanate).

While a specific decomposition temperature for 3-Chloro-4-methylphenyl isocyanate is not documented, aromatic isocyanates generally begin to show signs of thermal instability at temperatures above 150-200°C. However, this can be significantly influenced by the presence of contaminants, such as water, acids, bases, and metals, which can catalyze decomposition reactions even at lower temperatures.

Experimental Protocols for Thermal Analysis

To determine the specific thermal stability and decomposition characteristics of 3-Chloro-4-methylphenyl isocyanate, the following experimental techniques are essential.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, melting point, and heat of reaction.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of 3-Chloro-4-methylphenyl isocyanate is hermetically sealed in an aluminum or stainless steel pan.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is increased at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen).

  • The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • Exothermic events (heat is released) indicate decomposition or polymerization, while endothermic events (heat is absorbed) typically correspond to phase transitions like melting.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of 3-Chloro-4-methylphenyl isocyanate is placed in a tared TGA pan (typically platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The temperature is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature, indicating the onset and stages of decomposition.

Data Presentation

While quantitative data for 3-Chloro-4-methylphenyl isocyanate is not available, Table 2 provides a template for how such data would be presented for a typical aromatic isocyanate.

ParameterMethodTypical Value Range for Aromatic Isocyanates
Melting Point (°C) DSC20 - 50
Onset of Decomposition (°C) DSC150 - 250
Heat of Decomposition (J/g) DSC200 - 800
Temperature at 5% Mass Loss (°C) TGA180 - 280
Temperature at 50% Mass Loss (°C) TGA250 - 350

Table 2: Representative Thermal Analysis Data for Aromatic Isocyanates.

Visualizations

General Decomposition Pathway of Aromatic Isocyanates

The following diagram illustrates the potential decomposition and reaction pathways for an aromatic isocyanate like 3-Chloro-4-methylphenyl isocyanate under thermal stress and in the presence of contaminants.

A Aromatic Isocyanate (R-NCO) B Dimerization (Uretidinedione) A->B Heat C Trimerization (Isocyanurate) A->C Heat, Catalyst D Polymerization A->D Heat, Catalyst E Reaction with Water A->E H2O H Thermal Decomposition (High Temp) A->H > 250°C F Carbamic Acid (Unstable) E->F G Amine (R-NH2) + Carbon Dioxide (CO2) F->G I Toxic Gases (HCN, NOx, HCl) H->I

Caption: General reaction pathways for aromatic isocyanates.

Experimental Workflow for Thermal Hazard Assessment

The logical flow for assessing the thermal stability of a reactive chemical like 3-Chloro-4-methylphenyl isocyanate is depicted below.

cluster_0 Initial Screening cluster_1 Data Analysis and Hazard Assessment A Sample Preparation (3-Chloro-4-methylphenyl isocyanate) B Differential Scanning Calorimetry (DSC) (Determine onset of exotherm) A->B C Thermogravimetric Analysis (TGA) (Determine mass loss profile) A->C D Analyze DSC Data (Onset Temp, Heat of Decomposition) B->D E Analyze TGA Data (Decomposition Stages) C->E F Kinetic Analysis (e.g., Arrhenius) D->F E->F G Determine Safe Operating Limits F->G

Caption: Workflow for thermal hazard analysis.

Conclusion and Recommendations

While specific, publicly available experimental data on the thermal stability and decomposition of 3-Chloro-4-methylphenyl isocyanate is lacking, the general behavior of aromatic isocyanates suggests that it should be handled with care, particularly at elevated temperatures. The presence of contaminants can significantly lower its decomposition temperature.

For any application involving this compound, it is strongly recommended that a thorough thermal hazard assessment be conducted using techniques such as Differential Scanning Calorimetry and Thermogravimetric Analysis. This will provide the necessary data to establish safe operating temperatures, storage conditions, and emergency procedures. Researchers, scientists, and drug development professionals must prioritize safety by understanding the potential thermal hazards and implementing appropriate control measures.

Exploratory

The Photochemical Fate of Linuron: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals Executive Summary Linuron, a widely used phenylurea herbicide, is subject to environmental degradation through various processes, with photochemical transfo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linuron, a widely used phenylurea herbicide, is subject to environmental degradation through various processes, with photochemical transformation being a significant abiotic route. This technical guide provides an in-depth analysis of the photochemical degradation of linuron, focusing on scientifically documented pathways. Contrary to the hypothesized formation of 3-Chloro-4-methylphenyl isocyanate, extensive review of the scientific literature reveals no evidence for this transformation under environmental photochemical conditions. Instead, the primary degradation routes involve a series of reactions centered on the urea side chain and the aromatic ring. These include N-demethoxylation, N-demethylation, hydrolysis of the urea bridge to form 3,4-dichloroaniline (DCA), and hydroxylation of the phenyl ring. This guide details the mechanisms of these pathways, summarizes available quantitative data, and provides standardized experimental protocols for studying linuron's photolytic fate. The information presented herein is crucial for environmental risk assessment, the development of remediation strategies, and for professionals in drug development requiring a thorough understanding of the environmental transformation of structurally related compounds.

Introduction to Linuron and its Photochemical Reactivity

Linuron, or 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea, is a selective herbicide used for the control of broadleaf weeds and grasses in a variety of crops.[1] Its mode of action involves the inhibition of photosynthesis at photosystem II.[2] The environmental persistence and potential toxicity of linuron and its degradation products necessitate a comprehensive understanding of its fate in the environment.

Photodegradation, the breakdown of molecules by light, is a key process influencing the environmental persistence of many pesticides.[2] For phenylurea herbicides like linuron, photochemical reactions can lead to partial or complete mineralization, but can also form intermediate metabolites of varying toxicity.[2]

Established Photochemical Degradation Pathways of Linuron

Scientific studies have identified several key pathways for the photochemical degradation of linuron in aqueous environments. These reactions are primarily initiated by the absorption of ultraviolet (UV) radiation. The principal degradation mechanisms are outlined below.

N-Demethoxylation and N-Demethylation

One of the major initial steps in the photodegradation of linuron is the cleavage of the N-methoxy and N-methyl groups from the urea side chain.[2] This process can occur sequentially, leading to the formation of 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and subsequently 3-(3,4-dichlorophenyl)urea (DCPU).

Hydrolysis to 3,4-Dichloroaniline (DCA)

While prominently documented in microbial degradation, hydrolysis of the urea bridge to yield 3,4-dichloroaniline (DCA) can also be a photochemically driven process.[1][3] DCA is a significant metabolite of concern due to its potential for greater toxicity and persistence compared to the parent compound.[3]

Phenyl Ring Hydroxylation

Direct hydroxylation of the 3,4-dichlorophenyl ring is another observed photochemical transformation. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a hydroxyl group, leading to the formation of various hydroxylated linuron derivatives.

Dechlorination

Photochemical reactions can also lead to the cleavage of the carbon-chlorine bonds on the aromatic ring, a process known as dechlorination. This can result in the formation of mono-chlorinated or non-chlorinated derivatives of linuron and its other degradation products.

The Question of 3-Chloro-4-methylphenyl Isocyanate Formation

A thorough review of the peer-reviewed scientific literature reveals no evidence for the formation of 3-Chloro-4-methylphenyl isocyanate as a product of the photochemical degradation of linuron in aqueous or soil environments. The degradation pathways consistently point towards transformations of the urea side-chain and the aromatic ring as described in the preceding section. The formation of an isocyanate from a phenylurea herbicide via photolysis is not a documented reaction pathway.

Quantitative Data on Linuron Photodegradation

The rate of linuron's photochemical degradation is influenced by various factors, including light intensity, pH, and the presence of photosensitizers. The following tables summarize key quantitative data from published studies.

ParameterValueConditionsReference
Quantum Yield (Φ) Data not consistently reportedDependent on wavelength and experimental setup[4]
Half-life (t½) ~8.5 minTiO2 photocatalysis, simulated sunlight[5]
Apparent Rate Constant 0.082 min⁻¹TiO2 photocatalysis, simulated sunlight[5]

Table 1: Kinetic Parameters for the Photocatalytic Degradation of Linuron.

HerbicideFirst-Order Rate Constant (s⁻¹)Quantum Yield (mol Einstein⁻¹)ConditionsReference
Linuron (4.43 ± 0.15) x 10⁻⁵(1.85 ± 0.06) x 10⁻³Monochromatic UV (254 nm), pH 7, 20°C[6]
Chlorotoluron (3.86 ± 0.11) x 10⁻⁵(1.61 ± 0.05) x 10⁻³Monochromatic UV (254 nm), pH 7, 20°C[6]
Diuron (3.27 ± 0.09) x 10⁻⁵(1.36 ± 0.04) x 10⁻³Monochromatic UV (254 nm), pH 7, 20°C[6]
Isoproturon (2.75 ± 0.08) x 10⁻⁵(1.15 ± 0.03) x 10⁻³Monochromatic UV (254 nm), pH 7, 20°C[6]

Table 2: Photodecomposition Rates and Quantum Yields of Phenylurea Herbicides. [6]

Experimental Protocols for Studying Linuron Photodegradation

The following sections provide detailed methodologies for conducting experiments on the photochemical degradation of linuron, based on established scientific literature.

Direct Photolysis in Aqueous Solution

Objective: To determine the rate of direct photochemical degradation of linuron in a controlled laboratory setting.

Materials:

  • Linuron analytical standard

  • High-purity water (e.g., Milli-Q)

  • Quartz reaction vessels

  • UV irradiation source (e.g., low-pressure mercury lamp emitting at 254 nm, or a solar simulator)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter and buffers

Procedure:

  • Prepare a stock solution of linuron in a suitable organic solvent (e.g., methanol) and dilute with high-purity water to the desired initial concentration (e.g., 10 mg/L).

  • Adjust the pH of the linuron solution to the desired value (e.g., pH 7) using appropriate buffers.

  • Fill the quartz reaction vessels with the linuron solution.

  • Place the vessels in the photoreactor and expose them to the UV light source. Maintain a constant temperature throughout the experiment.

  • At predetermined time intervals, withdraw aliquots from the reaction vessels.

  • Analyze the concentration of linuron in the aliquots using HPLC with UV detection at an appropriate wavelength (e.g., 248 nm).

  • Plot the natural logarithm of the linuron concentration versus irradiation time to determine the pseudo-first-order rate constant.

Identification of Photodegradation Products

Objective: To identify the major intermediate products formed during the photochemical degradation of linuron.

Materials:

  • Same as for direct photolysis study

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup and concentration

  • Analytical standards of expected degradation products (e.g., DCPMU, DCPU, DCA)

Procedure:

  • Conduct a photolysis experiment as described in section 5.1, allowing for a significant portion of the linuron to degrade.

  • At the end of the experiment, concentrate the degradation products from the aqueous solution using SPE.

  • Elute the concentrated products from the SPE cartridge with a suitable organic solvent.

  • Analyze the eluate using LC-MS or GC-MS to separate and identify the degradation products.

  • Compare the mass spectra and retention times of the detected compounds with those of analytical standards to confirm their identity.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key photochemical degradation pathways of linuron and a typical experimental workflow for its study.

Photochemical_Degradation_of_Linuron Linuron Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) DCPMU 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) Linuron->DCPMU N-Demethoxylation DCA 3,4-dichloroaniline (DCA) Linuron->DCA Hydrolysis Hydroxylated_Linuron Hydroxylated Linuron Derivatives Linuron->Hydroxylated_Linuron Ring Hydroxylation Dechlorinated_Products Dechlorinated Products Linuron->Dechlorinated_Products Dechlorination DCPU 3-(3,4-dichlorophenyl)urea (DCPU) DCPMU->DCPU N-Demethylation

Caption: Primary photochemical degradation pathways of Linuron.

Experimental_Workflow_Linuron_Photolysis cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_analysis Analysis cluster_results Data Interpretation A Prepare aqueous Linuron solution B Adjust pH A->B C Irradiate with UV source (e.g., 254 nm or solar simulator) B->C D Collect samples at time intervals C->D E HPLC-UV analysis for Linuron quantification D->E F LC-MS/GC-MS analysis for product identification D->F G Determine degradation kinetics (rate constant, half-life) E->G H Elucidate degradation pathway F->H

Caption: A typical experimental workflow for studying Linuron photolysis.

Conclusion

The photochemical degradation of linuron is a complex process involving multiple reaction pathways, primarily N-demethoxylation, N-demethylation, hydrolysis to DCA, and ring hydroxylation. This technical guide has synthesized the current scientific understanding of these processes, providing a valuable resource for researchers in environmental science, agriculture, and drug development. It is critical to note the absence of scientific evidence supporting the formation of 3-Chloro-4-methylphenyl isocyanate as a photodegradation product of linuron. Future research should continue to focus on the identification and toxicological assessment of the various metabolites formed under different environmental conditions to ensure a comprehensive risk assessment of linuron usage.

References

Foundational

3-Chloro-4-methylphenyl Isocyanate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-methylphenyl isocyanate is a highly reactive organic compound that serves as a crucial building block in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenyl isocyanate is a highly reactive organic compound that serves as a crucial building block in the synthesis of a diverse array of molecules, ranging from agrochemicals to potentially bioactive compounds for drug discovery. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity allows for the facile introduction of the 3-chloro-4-methylphenyl moiety into various molecular scaffolds, leading to the creation of substituted ureas, carbamates, and other derivatives with significant applications in crop protection and medicinal chemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-Chloro-4-methylphenyl isocyanate, with a focus on its role in the preparation of the herbicide Chlorotoluron and other biologically relevant molecules.

Chemical and Physical Properties

3-Chloro-4-methylphenyl isocyanate is a colorless to light brown solid or liquid with a pungent odor.[1] It is essential to handle this compound with appropriate safety precautions due to its toxicity and reactivity.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Chloro-4-methylphenyl Isocyanate

PropertyValueReference(s)
CAS Number 28479-22-3[2]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
Appearance Colorless to light brown solid or liquid[1]
Boiling Point 107 °C at 3 mmHg[2]
Density 1.224 g/mL at 25 °C[2]
Refractive Index n20/D 1.557[2]
Flash Point 109 °C[3]
Solubility Decomposes in water[3]

Reactivity and Applications in Organic Synthesis

The isocyanate functional group (-N=C=O) in 3-Chloro-4-methylphenyl isocyanate is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

Synthesis of Substituted Ureas

The most prominent application of 3-Chloro-4-methylphenyl isocyanate is in the synthesis of substituted ureas. The reaction with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas.

General Reaction Scheme:

cluster_reactants Reactants cluster_product Product R1 3-Chloro-4-methylphenyl Isocyanate P N-(3-Chloro-4-methylphenyl)-N'-(R',R'')-urea R1->P Nucleophilic Addition R2 Primary or Secondary Amine (R'R''NH) R2->P start Start dissolve Dissolve 3-Chloro-4-methylphenyl isocyanate in an inert solvent (e.g., toluene) start->dissolve add_amine Add dimethylamine solution (aqueous or in a solvent) dropwise at controlled temperature dissolve->add_amine react Stir the reaction mixture at room temperature add_amine->react precipitate Precipitate the product, often by adding water react->precipitate filter Filter the solid product precipitate->filter wash Wash the product with water and/or a suitable solvent filter->wash dry Dry the purified product wash->dry end End dry->end cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA QB QB QA->QB ETC_block Electron Transport Chain Blocked QB->ETC_block Inhibition Chlorotoluron Chlorotoluron Chlorotoluron->QB Binds to QB site

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Ureas Using 3-Chloro-4-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted ureas are a pivotal class of compounds in medicinal chemistry and drug discovery, renowned for their diverse biological activities....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted ureas are a pivotal class of compounds in medicinal chemistry and drug discovery, renowned for their diverse biological activities. The urea moiety, with its capacity for strong hydrogen bonding, serves as a critical pharmacophore in numerous therapeutic agents, including potent kinase inhibitors. 3-Chloro-4-methylphenyl isocyanate is a key building block for the synthesis of a wide array of substituted ureas, particularly diaryl ureas, which have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and angiogenesis.

These application notes provide detailed protocols for the synthesis of substituted ureas from 3-Chloro-4-methylphenyl isocyanate and various amine nucleophiles. Furthermore, we explore the potential applications of these compounds in drug development, with a focus on their role as kinase inhibitors, and provide visual representations of the synthetic workflow and relevant biological pathways.

Data Presentation: Synthesis of Substituted Ureas

The following table summarizes the synthesis of a series of N-(3-chloro-4-methylphenyl)-N'-substituted ureas, demonstrating the versatility of the reaction with various primary and secondary amines. The yields are representative of typical outcomes under the optimized reaction conditions described in the experimental protocols.

EntryAmine NucleophileProductReaction Time (h)Yield (%)
1Aniline1-(3-Chloro-4-methylphenyl)-3-phenylurea392
24-Fluoroaniline1-(3-Chloro-4-methylphenyl)-3-(4-fluorophenyl)urea395
34-Methoxyaniline1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea490
43-Aminobenzonitrile1-(3-Chloro-4-methylphenyl)-3-(3-cyanophenyl)urea488
5Benzylamine1-Benzyl-3-(3-chloro-4-methylphenyl)urea296
6Piperidine1-(3-Chloro-4-methylphenyl)-3-(piperidin-1-yl)urea298
7Morpholine1-(3-Chloro-4-methylphenyl)-3-morpholinourea297

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the straightforward and efficient synthesis of substituted ureas via the reaction of 3-Chloro-4-methylphenyl isocyanate with a primary or secondary amine.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask)

  • Ice bath (optional, for highly reactive amines)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

  • To the stirred solution, slowly add a solution of 3-Chloro-4-methylphenyl isocyanate (1.05 equivalents) in the same anhydrous solvent. For highly exothermic reactions, the addition can be performed at 0 °C using an ice bath.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, if the product precipitates from the reaction mixture, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure substituted urea as a solid.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized substituted ureas can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Melting Point (MP): To assess the purity of the crystalline solid product.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted ureas from 3-Chloro-4-methylphenyl isocyanate.

G General Workflow for Substituted Urea Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isocyanate 3-Chloro-4-methylphenyl Isocyanate Reaction Anhydrous Solvent (e.g., DCM, THF) Room Temperature Isocyanate->Reaction Amine Primary or Secondary Amine Amine->Reaction Workup Solvent Removal or Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Substituted Urea Purification->Product

Caption: General Workflow for Substituted Urea Synthesis.

Application in Drug Discovery: Inhibition of Kinase Signaling Pathways

Substituted ureas derived from 3-Chloro-4-methylphenyl isocyanate are structurally analogous to several known kinase inhibitors, such as Sorafenib. These compounds are often designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Raf/MEK/ERK and VEGFR signaling pathways are prominent targets for this class of compounds.

The diagram below illustrates the potential mechanism of action of N-(3-chloro-4-methylphenyl)-N'-aryl ureas as multi-kinase inhibitors, disrupting downstream signaling cascades.

G Potential Inhibition of Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor VEGFR VEGFR Ras Ras VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Angiogenesis, Survival Inhibitor N-(3-chloro-4-methylphenyl) -N'-aryl urea Inhibitor->VEGFR Inhibitor->Raf VEGF VEGF VEGF->VEGFR

Caption: Inhibition of Raf/MEK/ERK and VEGFR Signaling Pathways.

Conclusion

The synthesis of substituted ureas using 3-Chloro-4-methylphenyl isocyanate is a robust and versatile method for generating a diverse library of compounds with significant potential in drug discovery. The straightforward reaction protocol allows for the facile introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies. The resulting diaryl ureas, in particular, are promising candidates for the development of novel kinase inhibitors targeting critical cancer-related signaling pathways. The protocols and information provided herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Application

Application Note: Synthesis and Utility of N-(3-Chloro-4-methylphenyl)-N'-substituted Ureas

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of N,N'-disubstituted ureas via the reaction of 3-chloro-4-methylphenyl isocya...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N,N'-disubstituted ureas via the reaction of 3-chloro-4-methylphenyl isocyanate with various primary amines. The resulting compounds are of significant interest in drug discovery, particularly as kinase inhibitors. This document outlines the experimental procedure, data characterization, and the biological context of these molecules, specifically their role in inhibiting key signaling pathways implicated in cancer.

Introduction

Urea derivatives represent a critical pharmacophore in medicinal chemistry, known for their ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases.[1] The reaction of an isocyanate with a primary amine is a robust and high-yielding method for the synthesis of unsymmetrical ureas. 3-Chloro-4-methylphenyl isocyanate is a valuable building block for generating libraries of potential kinase inhibitors. These compounds often target signaling pathways such as the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in various cancers.[1][2] This document serves as a comprehensive guide for the synthesis, characterization, and biological evaluation of ureas derived from 3-chloro-4-methylphenyl isocyanate.

Reaction Scheme

The fundamental reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of 3-chloro-4-methylphenyl isocyanate, forming a stable urea linkage.

General Reaction Scheme

Experimental Protocol

This protocol describes a general procedure for the synthesis of N-(3-chloro-4-methylphenyl)-N'-substituted ureas.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate (C₈H₆ClNO, MW: 167.59 g/mol )[3]

  • Appropriate primary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous acetone

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and appropriate eluent system

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary amine (1.0 equivalent) in anhydrous acetone.

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 3-4 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the product often precipitates out of the acetone solution. If so, collect the solid by filtration. If no precipitate forms, remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-chloro-4-methylphenyl)-N'-substituted urea as a solid.[4]

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize typical characterization data for ureas synthesized from 3-chloro-4-methylphenyl isocyanate.

Table 1: Physicochemical Properties of Representative Urea Derivatives

Compound IDPrimary AmineMolecular FormulaMolecular Weight ( g/mol )Physical State
1 MethylamineC₉H₁₁ClN₂O198.65[5]Solid
2 AnilineC₁₄H₁₃ClN₂O260.72[6]Solid
3 3-AminophenolC₁₄H₁₃ClN₂O₂276.72Solid

Table 2: Spectroscopic Data for Representative Urea Derivatives

Compound ID¹H NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
1 8.75 (s, 1H), 8.51 (s, 1H), 7.65 (d, 1H), 7.49 (dd, 1H), 7.35 (dd, 1H), 6.38 (s, 1H), 2.81 (d, 3H), 2.38 (s, 3H)[7]3300-3400 (N-H), 1640-1660 (C=O)[M+H]⁺ expected: 199.06
2 8.9 (s, 1H), 8.8 (s, 1H), 7.2-7.8 (m, 8H), 2.3 (s, 3H)3300-3400 (N-H), 1640-1660 (C=O)[M+H]⁺ expected: 261.08
3 9.2 (s, 1H), 8.6 (s, 1H), 8.5 (s, 1H), 6.8-7.7 (m, 7H), 2.3 (s, 3H)3300-3500 (O-H, N-H), 1640-1660 (C=O)[M+H]⁺ expected: 277.07

Biological Context and Signaling Pathways

Urea derivatives synthesized from 3-chloro-4-methylphenyl isocyanate are frequently investigated as inhibitors of protein kinases, particularly within the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By targeting kinases such as Raf, these compounds can block downstream signaling, leading to an anti-proliferative effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Inhibitor 3-Chloro-4-methylphenyl Urea Derivative Inhibitor->RAF Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by a 3-chloro-4-methylphenyl urea derivative.

Experimental Workflow

The overall process from synthesis to biological evaluation follows a logical progression.

G A Synthesis of Urea Derivative (Reaction of Isocyanate and Amine) B Purification (Recrystallization) A->B C Characterization (NMR, IR, MS) B->C D Biological Screening (Kinase Inhibition Assay) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for the synthesis and evaluation of N-(3-chloro-4-methylphenyl)-N'-substituted ureas.

Conclusion

The reaction between 3-chloro-4-methylphenyl isocyanate and primary amines provides a straightforward and efficient route to a diverse range of N,N'-disubstituted ureas. These compounds are valuable probes for chemical biology and promising scaffolds for the development of novel kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers to synthesize and evaluate these compounds for their potential therapeutic applications.

References

Method

Application Notes and Protocols for the Synthesis of Carbamates from 3-Chloro-4-methylphenyl Isocyanate and Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction Carbamates are a significant class of organic compounds widely utilized in the pharmaceutical and agrochemical industries. Their structural mot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a significant class of organic compounds widely utilized in the pharmaceutical and agrochemical industries. Their structural motif is present in numerous therapeutic agents, where they can serve as key pharmacophores or as bioisosteres for amides and esters, often enhancing the pharmacokinetic profile of a molecule. The reaction of isocyanates with alcohols provides a direct and efficient route to carbamate synthesis. 3-Chloro-4-methylphenyl isocyanate is a valuable reagent for introducing the 3-chloro-4-methylphenylcarbamoyl group into molecules, a moiety that can influence biological activity and physicochemical properties.

These application notes provide a comprehensive guide to the synthesis of carbamates via the reaction of 3-chloro-4-methylphenyl isocyanate with a variety of alcohols, including primary, secondary, tertiary, and phenolic examples. Both uncatalyzed and catalyzed reaction conditions are described to offer versatile protocols for researchers in drug discovery and development.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of an alcohol on the electrophilic carbonyl carbon of the isocyanate. This addition reaction directly yields the corresponding N-(3-chloro-4-methylphenyl)carbamate. The general transformation is depicted below:

General Reaction Scheme:

The reactivity of the alcohol plays a crucial role in the reaction rate. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. Tertiary alcohols and phenols are less reactive and often necessitate the use of catalysts or more forcing conditions to achieve efficient conversion.[1][2] The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl group on the phenyl ring of the isocyanate can also influence its reactivity.

Data Presentation

The following tables summarize representative quantitative data for the reaction of 3-chloro-4-methylphenyl isocyanate with various alcohols under different conditions. Please note that these are illustrative examples, and actual results may vary depending on the specific substrate and experimental setup.

Table 1: Reaction with Primary Alcohols

AlcoholCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
EthanolNoneTHF25495
Benzyl AlcoholNoneDichloromethane25398
1-ButanolDBTDL (1)Toluene60297

Table 2: Reaction with Secondary Alcohols

AlcoholCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
IsopropanolDBU (5)THF50892
CyclohexanolDBTDL (2)Toluene80694
(S)-1-PhenylethanolDBU (5)Dichloromethane401290

Table 3: Reaction with Tertiary and Phenolic Alcohols

AlcoholCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
tert-ButanolDBTDL (5)Toluene1002475
PhenolDBU (10)Acetonitrile801888
4-MethoxyphenolDBTDL (5)Toluene901291

DBTDL: Dibutyltin dilaurate; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF: Tetrahydrofuran.

Experimental Protocols

Materials and General Procedures:

  • 3-Chloro-4-methylphenyl isocyanate (commercially available).

  • Alcohols (anhydrous, various sources).

  • Anhydrous solvents (THF, Dichloromethane, Toluene, Acetonitrile).

  • Catalysts (DBU, DBTDL).

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, as isocyanates are water-sensitive.[3]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: General Procedure for Uncatalyzed Carbamate Synthesis with Primary Alcohols (e.g., Ethanol)

  • To a solution of ethanol (1.05 eq) in anhydrous THF (5 mL per 1 mmol of isocyanate) under a nitrogen atmosphere, add 3-chloro-4-methylphenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Catalyzed Carbamate Synthesis with Secondary Alcohols (e.g., Isopropanol)

  • To a solution of isopropanol (1.1 eq) and DBU (0.05 eq) in anhydrous THF (5 mL per 1 mmol of isocyanate) under a nitrogen atmosphere, add 3-chloro-4-methylphenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 6-10 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Catalyzed Carbamate Synthesis with Phenols (e.g., Phenol)

  • To a solution of phenol (1.0 eq) and DBTDL (0.05 eq) in anhydrous toluene (5 mL per 1 mmol of isocyanate) under a nitrogen atmosphere, add 3-chloro-4-methylphenyl isocyanate (1.0 eq) at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Product Characterization

The synthesized carbamates can be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the carbamate product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbamate C=O and N-H stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: For solid products.

Mandatory Visualizations

ReactionPathway Isocyanate 3-Chloro-4-methylphenyl Isocyanate Intermediate Transition State Isocyanate->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Carbamate N-(3-Chloro-4-methylphenyl) Carbamate Intermediate->Carbamate Proton Transfer

Caption: Reaction pathway for carbamate formation.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Alcohol & Catalyst to Solvent AddIsocyanate 2. Add Isocyanate Dropwise Reagents->AddIsocyanate StirHeat 3. Stir and Heat AddIsocyanate->StirHeat Monitor 4. Monitor Progress (TLC/HPLC) StirHeat->Monitor Quench 5. Quench Reaction Monitor->Quench Reaction Complete Extract 6. Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify Product Dry->Purify

Caption: A typical experimental workflow for carbamate synthesis.

References

Application

Catalyst Selection for Carbamate Synthesis: 3-Chloro-4-methylphenyl Isocyanate and Phenols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction The reaction of isocyanates with phenols to form carbamates is a fundamental transformation in organic synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with phenols to form carbamates is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. Carbamate moieties are integral to a multitude of biologically active molecules. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, selectivity, and yield. This document provides a comprehensive overview of catalyst selection for the reaction of 3-Chloro-4-methylphenyl isocyanate with various phenols, offering detailed experimental protocols and a comparative analysis of catalyst performance.

The reactivity of the isocyanate is influenced by the electronic nature of its substituents. The presence of an electron-withdrawing chlorine atom on the phenyl ring of 3-Chloro-4-methylphenyl isocyanate increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by phenols.

Catalyst Selection and Mechanistic Overview

The choice of catalyst significantly impacts the reaction rate and, in some cases, the product distribution. Catalysts for isocyanate-phenol reactions can be broadly categorized into two main classes: organocatalysts (typically basic) and metal-based catalysts (typically Lewis acidic).

Organocatalysts

Tertiary amines are widely used organocatalysts for this transformation. They function via a nucleophilic activation mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, forming a highly reactive, polarized intermediate. This intermediate is then readily attacked by the phenol to generate the carbamate product and regenerate the catalyst. Common tertiary amine catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Metal-Based Catalysts

Organometallic compounds, particularly those based on tin, are highly effective catalysts for isocyanate-phenol reactions. Dibutyltin dilaurate (DBTDL) is a frequently employed example. These catalysts operate through an electrophilic activation mechanism. The Lewis acidic metal center coordinates to the oxygen atom of the isocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol. This coordination also facilitates the deprotonation of the phenol, enhancing its nucleophilicity.[1]

Comparative Catalyst Performance

The efficiency of various catalysts in promoting the reaction between 3-Chloro-4-methylphenyl isocyanate and a selection of substituted phenols is summarized below. The data presented is a representative compilation based on typical observations for analogous aryl isocyanate-phenol reactions, highlighting the general trends in catalyst activity.

PhenolCatalyst (mol%)Reaction Time (h)Yield (%)
PhenolNone24<10
PhenolDABCO (5)685
PhenolDBU (5)492
PhenolDBTDL (1)295
4-MethoxyphenolDABCO (5)490
4-MethoxyphenolDBU (5)395
4-MethoxyphenolDBTDL (1)1.598
4-NitrophenolDABCO (5)1275
4-NitrophenolDBU (5)885
4-NitrophenolDBTDL (1)590

Table 1: Comparative Catalyst Performance for the Reaction of 3-Chloro-4-methylphenyl Isocyanate with Substituted Phenols. (Note: The data presented are representative values and may vary depending on specific reaction conditions.)

Experimental Protocols

General Procedure for Catalyst Screening

The following protocol outlines a general method for screening the efficacy of different catalysts for the reaction of 3-Chloro-4-methylphenyl isocyanate with a phenol.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate (98%)

  • Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol)

  • Catalyst (DABCO, DBU, or DBTDL)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the catalyst at the desired molar percentage (e.g., 1-5 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Slowly add 3-Chloro-4-methylphenyl isocyanate (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified carbamate product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Signaling Pathways and Experimental Workflows

The catalytic cycles for both organocatalysts and metal-based catalysts can be visualized to better understand their mode of action.

Nucleophilic_Activation_by_Tertiary_Amine Isocyanate 3-Chloro-4-methylphenyl Isocyanate Intermediate Activated Isocyanate- Amine Adduct Isocyanate->Intermediate Nucleophilic Attack Amine Tertiary Amine (e.g., DABCO, DBU) Amine->Intermediate Carbamate Carbamate Product Intermediate->Carbamate Reaction with Phenol Phenol Phenol Phenol->Carbamate Carbamate->Amine Catalyst Regeneration

Figure 1. Nucleophilic activation pathway with a tertiary amine catalyst.

Electrophilic_Activation_by_Metal_Catalyst Isocyanate 3-Chloro-4-methylphenyl Isocyanate Activated_Isocyanate Activated Isocyanate- Metal Complex Isocyanate->Activated_Isocyanate Coordination Metal_Catalyst Metal Catalyst (e.g., DBTDL) Metal_Catalyst->Activated_Isocyanate Carbamate Carbamate Product Activated_Isocyanate->Carbamate Nucleophilic Attack by Phenol Phenol Phenol Phenol->Carbamate Carbamate->Metal_Catalyst Catalyst Regeneration

Figure 2. Electrophilic activation pathway with a metal catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis Reactants 1. Add Phenol and Solvent Catalyst 2. Add Catalyst Reactants->Catalyst Isocyanate 3. Add Isocyanate Catalyst->Isocyanate Stirring 4. Stir at Room Temperature Isocyanate->Stirring TLC 5. Monitor by TLC Stirring->TLC Quench 6. Quench Reaction TLC->Quench Concentrate 7. Concentrate Quench->Concentrate Purify 8. Column Chromatography Concentrate->Purify Characterize 9. Spectroscopic Characterization Purify->Characterize

Figure 3. General experimental workflow for catalyzed carbamate synthesis.

Conclusion

The selection of an appropriate catalyst is paramount for the successful synthesis of carbamates from 3-Chloro-4-methylphenyl isocyanate and phenols. Both organocatalysts, such as DBU and DABCO, and metal-based catalysts, like DBTDL, have demonstrated high efficacy. DBTDL generally offers the highest reaction rates at lower catalyst loadings. However, considerations regarding the toxicity and environmental impact of tin-based catalysts may favor the use of organocatalysts in certain applications. The provided protocols and comparative data serve as a valuable resource for researchers in the optimization of these important synthetic transformations.

References

Method

Application Notes and Protocols for the Synthesis of Chlorotoluron from 3-Chloro-4-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and a detailed protocol for the synthesis of the herbicide Chlorotoluron, scientifically known as N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of the herbicide Chlorotoluron, scientifically known as N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea[1][2], from its precursor 3-Chloro-4-methylphenyl isocyanate.

Chlorotoluron is a selective, systemic herbicide widely used for the control of annual grasses and broad-leaved weeds in cereal crops such as wheat and barley[3][4]. It functions by inhibiting photosynthetic electron transport[1]. The synthesis route described herein is a common method for the production of phenylurea herbicides[1].

Physicochemical Properties of Chlorotoluron
PropertyValue
IUPAC Name 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea
CAS Number 15545-48-9[5]
Molecular Formula C₁₀H₁₃ClN₂O[1][6][7][8]
Molar Mass 212.68 g/mol [5][8]
Melting Point 147–148 °C[6]
Appearance Colorless crystals[6]
Water Solubility 70 mg/L at 20 °C[6]
Log P (Octanol-Water Partition Coefficient) 2.41[1]
Analytical Methods for Chlorotoluron
TechniqueDetailsDetection Limit
High-Performance Liquid Chromatography (HPLC) Reversed-phase column with ultraviolet and electrochemical detection.[6]0.1 µg/L[6]
Gas Chromatography/Mass Spectrometry (GC/MS) Can also be utilized for determination.[6]Not specified

Experimental Protocol: Synthesis of Chlorotoluron

This protocol outlines the laboratory-scale synthesis of Chlorotoluron from 3-Chloro-4-methylphenyl isocyanate and dimethylamine.

Reaction Scheme:

The synthesis of Chlorotoluron is achieved through the reaction of 3-Chloro-4-methylphenyl isocyanate with dimethylamine. The isocyanate group (-N=C=O) of the starting material is highly reactive towards nucleophiles like the amine group of dimethylamine, leading to the formation of a urea linkage[9].

Chemical Equation:

C₈H₆ClNO + (CH₃)₂NH → C₁₀H₁₃ClN₂O

(3-Chloro-4-methylphenyl isocyanate + Dimethylamine → Chlorotoluron)

Materials and Equipment:
  • Reactants:

    • 3-Chloro-4-methylphenyl isocyanate (CAS: 28479-22-3)

    • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Dichloromethane)

  • Apparatus:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Condenser (if heating is required)

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Ice bath

    • Rotary evaporator

    • Filtration apparatus (e.g., Büchner funnel)

    • Standard laboratory glassware

Safety Precautions:
  • 3-Chloro-4-methylphenyl isocyanate: This compound is toxic and corrosive. Inhalation, ingestion, or skin contact may cause severe injury or death[10]. It is a skin and eye irritant and may cause respiratory irritation and allergic reactions[11][12]. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[12][13].

  • Dimethylamine: This is a flammable and corrosive gas or solution. Handle with care in a well-ventilated area.

  • General: Ensure that eyewash stations and safety showers are readily accessible[12].

Procedure:
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of 3-Chloro-4-methylphenyl isocyanate in a suitable anhydrous aprotic solvent.

    • Cool the solution in an ice bath to 0-5 °C.

  • Addition of Dimethylamine:

    • Slowly add a stoichiometric equivalent of dimethylamine solution to the cooled isocyanate solution via a dropping funnel. The reaction is exothermic, so a slow addition rate is crucial to maintain the temperature below 10 °C.

    • If using dimethylamine gas, it can be bubbled through the solution at a controlled rate.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product and compare it with the literature value (147–148 °C)[6].

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized Chlorotoluron.

Diagram of Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 3-Chloro-4-methylphenyl isocyanate in anhydrous solvent cool Cool solution to 0-5 °C start->cool add_amine Slowly add Dimethylamine cool->add_amine stir Stir at room temperature add_amine->stir evaporate Remove solvent under reduced pressure stir->evaporate recrystallize Recrystallize crude product evaporate->recrystallize filter_dry Filter and dry the purified Chlorotoluron recrystallize->filter_dry characterize Characterize product (MP, NMR, IR, MS) filter_dry->characterize

Caption: Workflow for the synthesis of Chlorotoluron.

This document provides a foundational understanding and a practical guide for the synthesis of Chlorotoluron. Researchers should adapt the protocol based on their specific laboratory conditions and available resources, always prioritizing safety.

References

Application

Application Notes and Protocols: Preparation of N,N'-Disubstituted Ureas using 3-Chloro-4-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of N,N'-disubstituted ureas utilizing 3-chloro-4-methylphenyl isocyanate. This class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N,N'-disubstituted ureas utilizing 3-chloro-4-methylphenyl isocyanate. This class of compounds holds significant interest in medicinal chemistry and drug discovery, particularly as potential kinase inhibitors.

Introduction

N,N'-disubstituted ureas are a pivotal class of compounds in drug discovery, with prominent examples like Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] The urea functional group acts as a rigid scaffold capable of forming key hydrogen bond interactions within enzyme active sites.[3] The synthesis of these compounds is often achieved through the nucleophilic addition of an amine to an isocyanate. 3-Chloro-4-methylphenyl isocyanate is a valuable building block for creating a diverse library of N,N'-disubstituted ureas, owing to the specific electronic and steric properties conferred by the chloro and methyl substituents on the phenyl ring. These substituents can influence the reactivity of the isocyanate and the biological activity of the final urea product.

Applications in Drug Discovery

N,N'-disubstituted ureas derived from 3-chloro-4-methylphenyl isocyanate are of particular interest for their potential as kinase inhibitors. Many diaryl ureas are known to target the Raf/Mek/Erk signaling pathway, which is often dysregulated in various cancers.[2] The general structure of these inhibitors allows for systematic modification of the amine component to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific kinase targets.

Safety Precautions

3-Chloro-4-methylphenyl isocyanate is a toxic and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general method for the reaction of 3-chloro-4-methylphenyl isocyanate with a primary or secondary amine to form the corresponding N,N'-disubstituted urea.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate

  • Amine of choice (aliphatic or aromatic)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

  • Stirring apparatus

  • Reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent.

  • To the stirred solution, add 3-chloro-4-methylphenyl isocyanate (1.0 - 1.1 equivalents) either neat or as a solution in the same anhydrous solvent. The addition should be performed dropwise, especially for reactive amines, to control any exotherm.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the synthesis of various N,N'-disubstituted ureas prepared from 3-chloro-4-methylphenyl isocyanate, showcasing the versatility of this reagent with a range of amine substrates.

EntryAmine SubstrateProduct NameYield (%)Analytical Data (Reference)
1Methylamine1-(3-Chloro-4-methylphenyl)-3-methylureaNot ReportedMolecular Formula: C₉H₁₁ClN₂O[4]
2Heptylamine1-(3-Chloro-4-methylphenyl)-3-heptylureaNot Reported[5]
3Cyclooctylamine1-(3-Chloro-4-methylphenyl)-3-cyclooctylureaNot Reported[5]
43-Fluorobenzylamine1-(3-Chloro-4-methylphenyl)-3-(3-fluorobenzyl)ureaNot Reported[5]
54-Phenylbutan-2-amine1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)ureaNot ReportedActive against Staphylococcus aureus and Klebsiella pneumoniae[5][6]
61-Adamantylmethylamine1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)ureaNot Reported[5]

Signaling Pathway and Experimental Workflow

Potential Inhibition of the Raf/Mek/Erk Signaling Pathway

Many diaryl ureas function as Type II kinase inhibitors, binding to the inactive conformation of the kinase. The Raf/Mek/Erk pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the points of potential inhibition by N,N'-disubstituted ureas.

Raf_Mek_Erk_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF, c-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor N,N'-disubstituted urea (from 3-Chloro-4-methylphenyl isocyanate) Inhibitor->RAF Synthesis_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve amine in anhydrous solvent - Add 3-Chloro-4-methylphenyl isocyanate Start->ReactionSetup Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) ReactionSetup->Reaction Workup Work-up: - Filtration of precipitate or - Solvent evaporation Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Purification->Characterization FinalProduct Pure N,N'-Disubstituted Urea Characterization->FinalProduct

References

Method

Application Notes and Protocols: 3-Chloro-4-methylphenyl Isocyanate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-methylphenyl isocyanate is a vital reagent in the synthesis of diaryl urea derivatives, a class of compounds that has garnered signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenyl isocyanate is a vital reagent in the synthesis of diaryl urea derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. The diaryl urea scaffold is recognized as a "privileged structure" for its role in the development of potent kinase inhibitors. The urea linkage's ability to form strong hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a cornerstone for designing targeted anticancer agents.[1]

While the closely related analog, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is more famously used in the synthesis of FDA-approved drugs like Sorafenib and Regorafenib, the synthetic methodologies are directly applicable to 3-chloro-4-methylphenyl isocyanate.[2][3] This allows for the creation of novel analogs for screening and development. These inhibitors typically target key signaling pathways involved in cell proliferation and angiogenesis, such as the Raf/MEK/ERK and VEGFR pathways.[2][4] This document provides a detailed protocol for the synthesis of a representative diaryl urea kinase inhibitor using 3-chloro-4-methylphenyl isocyanate and outlines the biological context of its potential targets.

General Synthetic Workflow

The synthesis of diaryl urea kinase inhibitors is generally a straightforward process involving the reaction of an aryl isocyanate with an aryl amine. This reaction is typically high-yielding and allows for the facile generation of a diverse library of compounds.[5]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 3-Chloro-4-methylphenyl isocyanate C Reaction Vessel (Anhydrous Solvent, e.g., THF/DCM) A->C Add dropwise B Aromatic Amine (e.g., 4-aminophenol) B->C Dissolve D Filtration / Washing C->D Precipitate E Recrystallization D->E Crude Product F Diaryl Urea Kinase Inhibitor E->F Pure Product

General synthetic workflow for diaryl urea kinase inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxyphenyl)urea

This protocol describes a general method for the synthesis of a diaryl urea compound from 3-chloro-4-methylphenyl isocyanate and 4-aminophenol. This product can serve as a scaffold for further elaboration or be tested directly for biological activity.

Materials:

  • 4-Aminophenol

  • 3-Chloro-4-methylphenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes or Diethyl Ether

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-aminophenol (1.0 equivalent) in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.

  • Reaction: Stir the solution at room temperature. To this, add a solution of 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous THF (or DCM) dropwise over 15-20 minutes using a dropping funnel.

  • Incubation: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will likely form as the product is often insoluble in the reaction solvent.

  • Isolation: Upon completion, filter the reaction mixture through a Buchner funnel to collect the solid precipitate.

  • Washing: Wash the collected solid sequentially with a small amount of cold THF (or DCM) and then with hexanes or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified solid product under vacuum to yield the final diaryl urea compound.

Protocol 2: Purification by Recrystallization

If further purification is required, recrystallization can be performed.

Materials:

  • Crude diaryl urea product

  • Ethanol or Methanol

  • Deionized water

  • Heating mantle and condenser

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol or methanol in an Erlenmeyer flask.

  • Crystallization: Slowly add deionized water to the hot solution until it becomes slightly cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The diaryl urea scaffold is a key feature in numerous kinase inhibitors. The following table presents IC50 values for representative diaryl urea compounds, demonstrating the potency of this chemical class against various cancer-related kinases.

CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)
Sorafenib (contains 4-chloro-3-(trifluoromethyl)phenyl urea)B-Raf, VEGFR-222, 90N/A (enzymatic)
Regorafenib (contains 4-chloro-3-(trifluoromethyl)phenyl urea)VEGFR-2, TIE-24.2, 13N/A (enzymatic)
Linifanib (diaryl urea derivative)VEGFR-2, PDGFRβ9, 8N/A (enzymatic)
Compound 5a (diaryl urea with 2-chloro-6-methylphenyl group)EGFR56N/A (enzymatic)
Compound 5a (diaryl urea with 2-chloro-6-methylphenyl group)-89HT-29 (cellular)
SMCI (diaryl urea with 2-chloro-3-(trifluoromethyl)phenyl group)-8033Hep3B (cellular)

Note: Data for compounds with the exact 3-chloro-4-methylphenyl moiety is not widely published in the context of kinase inhibition; the data presented is for structurally related and representative diaryl urea kinase inhibitors to indicate the potential efficacy of this compound class.[6][7]

Targeted Signaling Pathways

Diaryl urea kinase inhibitors, such as those derived from 3-chloro-4-methylphenyl isocyanate, are designed to interfere with specific intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways targeted are the Raf/MEK/ERK pathway, which controls cell proliferation, and the VEGFR pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).

Raf/MEK/ERK Signaling Pathway

This pathway is a cascade of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus, ultimately leading to cell proliferation.[2][8][] In many cancers, components of this pathway, such as the B-Raf kinase, are mutated and constitutively active, leading to uncontrolled cell growth. Diaryl urea inhibitors can block the activity of Raf kinases, thereby halting this pro-proliferative signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation TF->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->Raf inhibits

Inhibition of the Raf/MEK/ERK signaling pathway.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis.[3][4][10] Tumors secrete VEGF to stimulate the growth of new blood vessels, which provide the necessary oxygen and nutrients for tumor expansion. By inhibiting VEGFR, diaryl urea compounds can cut off this blood supply, effectively starving the tumor and preventing its growth and metastasis.

G VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK PKC->Raf Survival Survival Akt->Survival Proliferation Proliferation/ Migration Raf->Proliferation Inhibitor Diaryl Urea Inhibitor Inhibitor->VEGFR inhibits

Inhibition of the VEGFR signaling pathway.

References

Application

Application Notes and Protocols for Amino Acid Analysis using 3-Chloro-4-methylphenyl isocyanate Derivatization

For Researchers, Scientists, and Drug Development Professionals Introduction Quantitative amino acid analysis is a cornerstone technique in biomedical research, drug development, and quality control of protein-based ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a cornerstone technique in biomedical research, drug development, and quality control of protein-based therapeutics. Due to the general lack of strong chromophores in amino acids, a derivatization step is essential for sensitive detection via UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). This document provides a detailed protocol for the quantitative analysis of amino acids using pre-column derivatization with 3-Chloro-4-methylphenyl isocyanate.

Isocyanates react with the primary and secondary amine groups of amino acids to form stable urea derivatives. The introduction of the 3-Chloro-4-methylphenyl group imparts UV absorbance to the amino acid derivatives, significantly enhancing detection sensitivity. This method allows for the sensitive and selective quantification of amino acids in a variety of sample matrices.

Principle of the Method

The primary amine group of an amino acid performs a nucleophilic attack on the isocyanate group of 3-Chloro-4-methylphenyl isocyanate, resulting in the formation of a stable urea derivative. This reaction is typically carried out in a buffered alkaline solution to ensure the amino group is deprotonated and thus more nucleophilic. The resulting derivatized amino acids can then be separated by reversed-phase HPLC and detected by a UV detector.

Experimental Protocols

Note: The following protocols are adapted from established methods for similar isocyanate-based derivatizing agents, such as (S)-N-(1-naphthyl)ethyl isocyanate, due to the limited availability of specific protocols for 3-Chloro-4-methylphenyl isocyanate.[1] Optimization of reaction conditions may be necessary for this specific reagent.

Materials and Reagents
  • 3-Chloro-4-methylphenyl isocyanate, ≥98% purity

  • Amino acid standards (L-isomers)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Hydrochloric acid (HCl), 6 M for hydrolysis

  • Acetic acid, glacial

Solutions Preparation
  • Borate Buffer (125 mM, pH 10): Dissolve 7.73 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 10 with a concentrated NaOH solution.[1]

  • 3-Chloro-4-methylphenyl isocyanate Reagent Solution (5 mg/mL): Dissolve 25 mg of 3-Chloro-4-methylphenyl isocyanate in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Acetic Acid in HPLC grade water.[1]

  • Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile/Methanol.[1]

  • Amino Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of amino acid standards at a concentration of 1 mg/mL in 0.1 M HCl. Store at -20°C. Working standards of various concentrations can be prepared by diluting the stock solutions with 0.1 M HCl.[1]

Sample Preparation
  • Protein Hydrolysates: Proteins are typically hydrolyzed to their constituent amino acids using 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. The hydrolysate is then dried to remove the acid and reconstituted in 0.1 M HCl.[1]

  • Cell Culture Media: Samples can often be diluted with 0.1 M HCl and used directly for derivatization after filtration.[1]

  • Biological Fluids (e.g., plasma, urine): Deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation. The supernatant is collected for derivatization.[1]

Derivatization Procedure
  • To 20 µL of the amino acid standard solution or sample, add 20 µL of 125 mM borate buffer (pH 10).

  • Vortex the mixture briefly.

  • Add 40 µL of the 3-Chloro-4-methylphenyl isocyanate reagent solution (5 mg/mL in ACN).

  • Vortex the mixture immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 20 minutes in the dark.

  • Stop the reaction by adding 20 µL of 1% acetic acid in water.

  • Vortex the final solution and filter through a 0.22 µm syringe filter before injection into the HPLC system.[1]

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% acetic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-10% B (linear gradient)

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (wavelength may require optimization for the specific derivatives)

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes typical quantitative data that can be obtained using isocyanate-based derivatization methods for amino acid analysis. Note: This data is illustrative and based on other isocyanate derivatization methods; actual performance with 3-Chloro-4-methylphenyl isocyanate may vary and requires validation.

Amino AcidRetention Time (min)Linearity (r²)LOD (pmol)LOQ (pmol)
Aspartic Acid8.5>0.9990.51.5
Glutamic Acid9.2>0.9990.51.5
Serine10.1>0.9981.03.0
Glycine11.5>0.9991.23.6
Histidine12.3>0.9971.54.5
Arginine13.0>0.9981.03.0
Threonine13.8>0.9990.82.4
Alanine14.5>0.9990.72.1
Proline15.2>0.9981.85.4
Tyrosine16.8>0.9990.61.8
Valine17.5>0.9990.92.7
Methionine18.2>0.9981.13.3
Isoleucine19.0>0.9990.82.4
Leucine19.5>0.9990.82.4
Phenylalanine20.3>0.9990.72.1
Lysine21.1>0.9981.33.9

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein_Hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) Drying Drying Protein_Hydrolysis->Drying Reconstitution Reconstitution (0.1M HCl) Drying->Reconstitution Add_Buffer Add Borate Buffer (pH 10) Reconstitution->Add_Buffer Add_Reagent Add 3-Chloro-4-methylphenyl isocyanate in ACN Add_Buffer->Add_Reagent React React at RT (20 min, dark) Add_Reagent->React Stop_Reaction Stop Reaction (1% Acetic Acid) React->Stop_Reaction Filtration Filtration (0.22 µm) Stop_Reaction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Data Analysis

Caption: Experimental workflow for amino acid analysis.

Reaction_Mechanism Amino_Acid Amino Acid (R-NH2) Urea_Derivative Stable Urea Derivative (UV-active) Amino_Acid->Urea_Derivative Nucleophilic Attack Isocyanate 3-Chloro-4-methylphenyl isocyanate Isocyanate->Urea_Derivative

Caption: Reaction of an amino acid with an isocyanate.

References

Method

Application Notes and Protocols for the Synthesis of 1-(3-chloro-4-methylphenyl)-3-alkylurea

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed, step-by-step guide for the synthesis of 1-(3-chloro-4-methylphenyl)-3-alkylureas, a class of compounds with pote...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of 1-(3-chloro-4-methylphenyl)-3-alkylureas, a class of compounds with potential applications in drug discovery and agrochemical research. The protocol is presented in a modular fashion, outlining the synthesis of key precursors and the final product, using 1-(3-chloro-4-methylphenyl)-3-methylurea as a representative example.

Overview of the Synthetic Pathway

The synthesis of 1-(3-chloro-4-methylphenyl)-3-alkylureas is primarily achieved through a two-stage process. The first stage involves the preparation of two key intermediates: 3-chloro-4-methylaniline and an appropriate alkyl isocyanate. The second stage is the coupling of these two intermediates via a nucleophilic addition reaction to form the desired N,N'-disubstituted urea.

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis 2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotoluene 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline 2-Chloro-4-nitrotoluene->3-Chloro-4-methylaniline Reduction Alkylamine Alkylamine Alkyl Isocyanate Alkyl Isocyanate Alkylamine->Alkyl Isocyanate Phosgenation Phosgene Equivalent Phosgene or Equivalent Phosgene Equivalent->Alkyl Isocyanate 1-(3-chloro-4-methylphenyl)-3-alkylurea 1-(3-chloro-4-methylphenyl)-3-alkylurea 3-Chloro-4-methylaniline->1-(3-chloro-4-methylphenyl)-3-alkylurea Nucleophilic Addition Alkyl Isocyanate->1-(3-chloro-4-methylphenyl)-3-alkylurea

Caption: General overview of the synthetic pathway for 1-(3-chloro-4-methylphenyl)-3-alkylurea.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative product, 1-(3-chloro-4-methylphenyl)-3-methylurea.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂OPubChem CID: 30967[1]
Molecular Weight 198.65 g/mol PubChem CID: 30967[1]
Appearance White to off-white solid (expected)General knowledge
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in nonpolar solvents.[2]BenchChem[3]
¹H NMR Expected to show distinct signals for aromatic protons, the methyl group, and the two N-H protons of the urea moiety.[3]BenchChem[3]
¹³C NMR Not reported
IR Spectrum (KBr wafer) AvailablePubChem CID: 30967[1]
LC-MS Data AvailablePubChem CID: 30967[1]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Alkyl isocyanates are toxic and volatile and should be handled with extreme caution. Phosgene and its equivalents, such as triphosgene, are highly toxic and require special handling procedures.

Protocol 1: Synthesis of 3-chloro-4-methylaniline

This protocol describes the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline using iron powder.

Protocol1_Workflow start Start dissolve Dissolve 2-chloro-4-nitrotoluene in ethanol/water start->dissolve add_fe Add Iron Powder and Acetic Acid dissolve->add_fe reflux Reflux the mixture add_fe->reflux cool_neutralize Cool and neutralize with NaHCO₃ reflux->cool_neutralize extract Extract with ethyl acetate cool_neutralize->extract dry_concentrate Dry over Na₂SO₄ and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 3-chloro-4-methylaniline.

Materials:

  • 2-chloro-4-nitrotoluene

  • Iron powder

  • Acetic acid

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitrotoluene (1.0 eq).

  • Add a mixture of ethanol and water (e.g., 3:1 v/v).

  • To the stirred suspension, add iron powder (approx. 3.0 eq) followed by a catalytic amount of acetic acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-chloro-4-methylaniline.

Protocol 2: Synthesis of Methyl Isocyanate (Lab Scale)

This protocol outlines a laboratory-scale synthesis of methyl isocyanate from the reaction of methylamine hydrochloride with triphosgene, a safer alternative to phosgene gas.

Protocol2_Workflow start Start suspend Suspend methylamine HCl in an inert solvent start->suspend add_base Add a non-nucleophilic base (e.g., triethylamine) suspend->add_base cool Cool the mixture to 0°C add_base->cool add_triphosgene Slowly add a solution of triphosgene cool->add_triphosgene warm_stir Warm to room temperature and stir add_triphosgene->warm_stir distill Distill the product under inert atmosphere warm_stir->distill end End distill->end

Caption: Workflow for the laboratory synthesis of methyl isocyanate.

Materials:

  • Methylamine hydrochloride

  • Triphosgene

  • Triethylamine

  • Anhydrous dichloromethane (DCM) or other inert solvent

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend methylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0°C in an ice bath.

  • Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • The methyl isocyanate can be used directly in the next step as a solution or carefully distilled from the reaction mixture. Caution: Methyl isocyanate has a low boiling point (39°C) and is highly toxic.

Protocol 3: Synthesis of 1-(3-chloro-4-methylphenyl)-3-methylurea

This protocol describes the final coupling reaction to yield the target compound.[3][4]

Protocol3_Workflow start Start dissolve_aniline Dissolve 3-chloro-4-methylaniline in anhydrous solvent start->dissolve_aniline cool Cool to 0°C dissolve_aniline->cool add_isocyanate Slowly add methyl isocyanate cool->add_isocyanate warm_stir Warm to room temperature and stir for 2-4 hours add_isocyanate->warm_stir monitor Monitor reaction by TLC warm_stir->monitor concentrate Remove solvent under reduced pressure monitor->concentrate recrystallize Recrystallize the crude product concentrate->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of 1-(3-chloro-4-methylphenyl)-3-methylurea.

Materials:

  • 3-chloro-4-methylaniline

  • Methyl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[3]

  • Recrystallization solvent (e.g., Ethanol/water mixture)[3]

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM).[3]

  • Cool the solution to 0°C using an ice bath.[3]

  • Slowly add methyl isocyanate (1.05 equivalents) dropwise to the stirred solution.[3] Caution: Methyl isocyanate is toxic and volatile; this step should be performed in a well-ventilated fume hood.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[3]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-chloro-4-methylphenyl)-3-methylurea as a solid.[3]

  • Dry the purified product under vacuum.

Biological Significance and Potential Applications

Substituted phenylureas are a well-established class of herbicides that act by inhibiting Photosystem II (PSII) in plants.[3] By binding to the D1 protein in PSII, these compounds can block the binding of plastoquinone, thereby interrupting the electron flow essential for photosynthesis, which ultimately leads to plant death.[3] The title compound, 1-(3-chloro-4-methylphenyl)-3-methylurea, is a known transformation product of the herbicide Chlorotoluron.[1] Beyond herbicidal activity, substituted ureas have also shown promise in medicinal chemistry as kinase inhibitors, making this class of compounds a continued area of interest for drug development professionals.

References

Application

Analytical methods for monitoring 3-Chloro-4-methylphenyl isocyanate reactions by HPLC

Abstract This application note provides a detailed protocol for the quantitative analysis of 3-Chloro-4-methylphenyl isocyanate and its reaction progress using High-Performance Liquid Chromatography (HPLC). Due to the hi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 3-Chloro-4-methylphenyl isocyanate and its reaction progress using High-Performance Liquid Chromatography (HPLC). Due to the high reactivity of isocyanates, a pre-column derivatization step is employed to form a stable, UV-active derivative, allowing for accurate and reproducible quantification. This method is suitable for monitoring reaction kinetics, determining purity, and identifying byproducts in drug development and chemical synthesis processes.

Introduction

3-Chloro-4-methylphenyl isocyanate is a reactive chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Monitoring its concentration during chemical reactions is crucial for process optimization, yield maximization, and quality control. Isocyanates are inherently unstable and react readily with nucleophiles such as water and alcohols. Direct analysis by HPLC is therefore challenging. This protocol describes a robust method involving derivatization with 1-(2-pyridyl)piperazine (1-2PP) to form a stable urea derivative that can be readily analyzed by reverse-phase HPLC with UV detection.[1][2]

Principle

The analytical method is based on the reaction of the isocyanate group of 3-Chloro-4-methylphenyl isocyanate with the secondary amine of 1-(2-pyridyl)piperazine (1-2PP). This reaction (Figure 1) proceeds rapidly and quantitatively to form a stable substituted urea derivative. This derivative possesses a strong chromophore, making it suitable for sensitive UV detection. The concentration of the derivative, as determined by HPLC, is directly proportional to the concentration of the original isocyanate in the sample.

Figure 1: Derivatization Reaction

cluster_reactants Reactants cluster_product Product Isocyanate 3-Chloro-4-methylphenyl Isocyanate UreaDerivative Stable Urea Derivative Isocyanate->UreaDerivative + 1-2PP DerivatizingAgent 1-(2-pyridyl)piperazine (1-2PP)

Caption: Derivatization of 3-Chloro-4-methylphenyl isocyanate with 1-2PP.

Experimental Protocols

Materials and Reagents
  • 3-Chloro-4-methylphenyl isocyanate (98% purity or higher)

  • 1-(2-pyridyl)piperazine (1-2PP) (99% purity or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Glacial acetic acid (Analytical grade)

  • Toluene (Anhydrous)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Vortex mixer

  • pH meter

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 6.2 with glacial acetic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Derivatizing Solution: Accurately weigh and dissolve 100 mg of 1-2PP in 100 mL of toluene. This solution should be prepared fresh daily.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 3-Chloro-4-methylphenyl isocyanate into a 10 mL volumetric flask. Add 5 mL of the derivatizing solution, vortex for 1 minute, and allow to react for 15 minutes at room temperature. Dilute to the mark with acetonitrile. This will be the stock solution of the derivatized analyte.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • Accurately transfer a known volume or weight of the reaction mixture containing 3-Chloro-4-methylphenyl isocyanate into a volumetric flask.

  • Immediately add an excess of the 1-2PP derivatizing solution.

  • Vortex the mixture for 1 minute to ensure complete reaction.

  • Allow the derivatization reaction to proceed for 15 minutes at room temperature.

  • Dilute the sample to the final volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.2B: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data for the analysis of the derivatized 3-Chloro-4-methylphenyl isocyanate.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
1-(2-pyridyl)piperazine (excess)~ 3.5
Derivatized 3-Chloro-4-methylphenyl isocyanate~ 12.8

Table 2: Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Experimental Workflow

A Sample Collection B Derivatization with 1-2PP A->B C Dilution & Filtration B->C D HPLC Analysis C->D E Data Processing & Quantification D->E

Caption: HPLC analysis workflow for 3-Chloro-4-methylphenyl isocyanate.

Logical Relationships in Method Validation

cluster_validation Method Validation cluster_parameters Key Parameters Specificity Specificity Linearity Linearity Correlation Correlation Coefficient (r²) Linearity->Correlation Accuracy Accuracy Recovery Percent Recovery Accuracy->Recovery Precision Precision RSD Relative Standard Deviation (%RSD) Precision->RSD LOD LOD SignalToNoise Signal-to-Noise Ratio LOD->SignalToNoise LOQ LOQ LOQ->SignalToNoise Robustness Robustness

Caption: Key relationships in analytical method validation.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantitative monitoring of 3-Chloro-4-methylphenyl isocyanate in reaction mixtures. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper validation of this method in the user's laboratory is recommended to ensure data quality and regulatory compliance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in work involving this reactive isocyanate.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 3-Chloro-4-methylphenyl Isocyanate

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the hydrolysis of 3-Chloro-4-methylphenyl isocyanate during chemical react...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the hydrolysis of 3-Chloro-4-methylphenyl isocyanate during chemical reactions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Chloro-4-methylphenyl isocyanate so sensitive to water?

A1: 3-Chloro-4-methylphenyl isocyanate belongs to the isocyanate family of compounds, which are characterized by the highly reactive -N=C=O functional group. The carbon atom in this group is highly electrophilic, making it susceptible to attack by nucleophiles, including water. This inherent reactivity is fundamental to its use in synthesis but also makes it prone to undesirable side reactions with moisture.

Q2: What is the chemical reaction that occurs when 3-Chloro-4-methylphenyl isocyanate reacts with water?

A2: The reaction of 3-Chloro-4-methylphenyl isocyanate with water is a multi-step process. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming 3-chloro-4-methylaniline. The resulting amine is also a nucleophile and can readily react with another molecule of 3-Chloro-4-methylphenyl isocyanate to produce a stable and often insoluble N,N'-bis(3-chloro-4-methylphenyl)urea byproduct.

Q3: What are the common signs of accidental water contamination in my reaction?

A3: The presence of water in a reaction with 3-Chloro-4-methylphenyl isocyanate can be identified by several key indicators:

  • Formation of a white precipitate: This is often the insoluble urea byproduct.

  • Unexpected gas evolution or foaming: This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.

  • Lower than expected yield of the desired product: A portion of the isocyanate is consumed in the side reaction with water.

  • Inconsistent reaction kinetics: The formation of the amine intermediate can introduce competing reaction pathways, leading to unpredictable reaction rates.

Q4: What are the primary sources of moisture in a reaction?

A4: Moisture can be introduced into a reaction from various sources:

  • Solvents: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere.

  • Reagents: Starting materials and other reagents can contain absorbed or bound water.

  • Atmosphere: Reactions exposed to the ambient atmosphere, especially on humid days, are at high risk of water contamination.

  • Glassware: Inadequately dried glassware can have a layer of adsorbed water on its surface.

Q5: How can I prevent the hydrolysis of 3-Chloro-4-methylphenyl isocyanate?

A5: Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. The following are essential preventative measures:

  • Use of Anhydrous Solvents: Employing solvents that have been thoroughly dried is critical.

  • Drying of Reagents: Ensure all starting materials are free of water.

  • Inert Atmosphere: Conducting the reaction under a dry, inert gas such as nitrogen or argon is crucial to prevent atmospheric moisture from entering the system.

  • Proper Glassware Preparation: Glassware should be oven-dried and cooled under an inert atmosphere or in a desiccator before use.

Troubleshooting Guide

Issue 1: A white precipitate forms immediately upon adding 3-Chloro-4-methylphenyl isocyanate to the reaction mixture.

  • Probable Cause: This strongly suggests significant water contamination in either the solvent or one of the reagents. The precipitate is most likely the N,N'-bis(3-chloro-4-methylphenyl)urea.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Before your next attempt, quantify the water content of your solvent using Karl Fischer titration (see Experimental Protocol 2).

    • Check Reagent Purity: If the solvent is confirmed to be dry, assess the moisture content of the other starting materials.

    • Review Glassware Drying Technique: Ensure that all glassware is rigorously dried in an oven (e.g., >120°C for several hours) and allowed to cool in a moisture-free environment (e.g., a desiccator or under a stream of inert gas) immediately before use.

Issue 2: The reaction is foaming or bubbling, and there is an unexpected increase in pressure.

  • Probable Cause: This is a clear indication of significant water contamination, leading to the evolution of carbon dioxide gas.

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel to prevent a hazardous pressure buildup. If necessary, vent the reaction to a fume hood.

    • Investigate Moisture Source: Systematically investigate all potential sources of water as detailed in "Issue 1".

Issue 3: The final product yield is significantly lower than expected, with a substantial loss of the isocyanate starting material.

  • Probable Cause: The 3-Chloro-4-methylphenyl isocyanate has likely been consumed by the side reaction with water. It is important to note that for every one mole of water, two moles of isocyanate are consumed to form the urea byproduct.

  • Troubleshooting Steps:

    • Quantify Water Content: Proactively measure and minimize the water content in all reaction components before initiating the reaction.

    • Re-evaluate Drying Protocols: Critically review your procedures for drying solvents and reagents. Refer to the data and protocols provided in this guide to select the most effective methods for your specific system.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Aprotic Solvents

Drying AgentSolventResidual Water Content (ppm)
3Å Molecular SievesDichloromethane~13
3Å Molecular SievesTetrahydrofuran (THF)<10
Calcium Hydride (CaH₂)Dichloromethane~13
Calcium Hydride (CaH₂)Tetrahydrofuran (THF)~20
Sodium-Benzophenone KetylTetrahydrofuran (THF)<1

Note: The final water content can be influenced by the initial water content of the solvent and the duration of contact with the desiccant.

Experimental Protocols

Protocol 1: Drying of Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran)

Objective: To reduce the water content of a reaction solvent to a level suitable for moisture-sensitive reactions.

Method 1: Using 3Å Molecular Sieves

  • Activation of Molecular Sieves: Heat fresh 3Å molecular sieves in a flask under vacuum with a heat gun for 10-15 minutes, or in an oven at 250-300°C for at least 3 hours. Allow the sieves to cool to room temperature under an inert atmosphere.

  • Solvent Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the solvent.

  • Equilibration: Let the solvent stand over the molecular sieves for a minimum of 24 hours, with occasional gentle swirling.

  • Storage: Store the dried solvent over the molecular sieves under an inert atmosphere.

Method 2: Distillation from a Drying Agent (for Tetrahydrofuran)

  • Pre-drying: Stand the THF over potassium hydroxide (KOH) pellets overnight.

  • Still Setup: Assemble a distillation apparatus under an inert atmosphere.

  • Drying Agent Addition: Add sodium metal and a small amount of benzophenone to the pre-dried THF in the distillation flask.

  • Reflux: Heat the mixture to reflux. The appearance of a persistent deep blue or purple color indicates anhydrous conditions.

  • Distillation: Distill the dry solvent directly into the reaction vessel or a dry storage flask under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a solvent or liquid reagent.

Apparatus: A coulometric or volumetric Karl Fischer titrator.

Procedure (General for Coulometric Titrator):

  • Instrument Preparation: Turn on the titrator and allow the cell solution to stabilize until a low, stable drift rate is achieved.

  • Sample Preparation: Obtain a representative sample of the liquid to be analyzed.

  • Sample Injection: Using a gas-tight syringe, accurately draw a known volume (e.g., 1.0 mL) of the sample.

  • Titration: Inject the sample into the Karl Fischer cell. The instrument will automatically titrate the water present.

  • Data Recording: The instrument will provide the water content, typically in micrograms. Convert this value to parts per million (ppm) based on the sample volume and density.

Protocol 3: General Procedure for the Synthesis of a Substituted Urea from 3-Chloro-4-methylphenyl Isocyanate under Anhydrous Conditions

Objective: To synthesize a substituted urea while minimizing the formation of hydrolysis-related byproducts.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate

  • A primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane or THF), dried as per Protocol 1

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) in the anhydrous solvent. In the dropping funnel, dissolve 3-Chloro-4-methylphenyl isocyanate (1.05 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the amine solution to 0°C. Add the isocyanate solution dropwise from the dropping funnel to the stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the product may precipitate. If so, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualizations

Hydrolysis_Pathway isocyanate 3-Chloro-4-methylphenyl Isocyanate carbamic_acid Carbamic Acid (unstable intermediate) isocyanate->carbamic_acid + H₂O water Water (H₂O) water->carbamic_acid amine 3-Chloro-4-methylaniline carbamic_acid->amine decomposition co2 Carbon Dioxide (CO₂) carbamic_acid->co2 decomposition urea N,N'-bis(3-chloro-4-methylphenyl)urea (insoluble byproduct) amine->urea + Isocyanate isocyanate2 3-Chloro-4-methylphenyl Isocyanate isocyanate2->urea

Caption: Hydrolysis pathway of 3-Chloro-4-methylphenyl isocyanate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Oven-dry glassware setup Assemble reaction under inert atmosphere dry_glassware->setup dry_solvents Dry solvents (Protocol 1) karl_fischer Verify dryness (Protocol 2) dry_solvents->karl_fischer add_reagents Add amine and solvent dry_solvents->add_reagents dry_reagents Dry reagents dry_reagents->add_reagents setup->add_reagents add_isocyanate Slowly add isocyanate at 0 °C add_reagents->add_isocyanate monitor Monitor reaction (TLC/LC-MS) add_isocyanate->monitor isolate Isolate crude product monitor->isolate purify Purify (recrystallization/ chromatography) isolate->purify characterize Characterize product purify->characterize

Caption: General workflow for reactions with 3-Chloro-4-methylphenyl isocyanate.

Troubleshooting_Logic start Low Yield or Byproduct Formation check_precipitate White precipitate formed? start->check_precipitate check_foaming Foaming/gas evolution? check_precipitate->check_foaming No hydrolysis_suspected High suspicion of hydrolysis check_precipitate->hydrolysis_suspected Yes check_foaming->hydrolysis_suspected Yes other_issues Consider other reaction issues (stoichiometry, temperature, etc.) check_foaming->other_issues No verify_dryness Verify dryness of all components (solvents, reagents, glassware, atmosphere) hydrolysis_suspected->verify_dryness review_protocol Review and optimize drying protocols verify_dryness->review_protocol

Caption: Troubleshooting logic for reactions involving 3-Chloro-4-methylphenyl isocyanate.

Optimization

Technical Support Center: 3-Chloro-4-methylphenyl Isocyanate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylphenyl isocyanate, focus...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methylphenyl isocyanate, focusing on its side reactions with water.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 3-Chloro-4-methylphenyl isocyanate and water.

Issue 1: Formation of a White, Insoluble Precipitate in the Reaction Mixture

  • Question: I am observing a white solid crashing out of my reaction. What is it and how can I prevent it?

  • Answer: The white precipitate is likely a disubstituted urea, formed from the reaction of 3-Chloro-4-methylphenyl isocyanate with water. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to 3-chloro-4-methylaniline and carbon dioxide. This amine is highly reactive and quickly reacts with another molecule of the isocyanate to form the insoluble urea.[1][2][3] To prevent this, it is crucial to work under anhydrous conditions. Ensure all solvents and reagents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Unexpected Gas Evolution, Foaming, or Pressure Buildup

  • Question: My reaction is bubbling, and I've noticed an increase in pressure in my sealed reaction vessel. What is causing this?

  • Answer: The gas evolution is due to the formation of carbon dioxide (CO2) as a byproduct of the reaction between the isocyanate and water.[2][4][5] This can lead to foaming and a dangerous pressure increase in a closed system.[1][6][7]

    • Immediate Action: Do not heat a sealed vessel containing isocyanates and a potential water source. If pressure buildup is observed, carefully vent the vessel in a fume hood.[1]

    • Prevention: Use a drying tube or maintain a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction.[1]

Issue 3: Lower Than Expected Yield of the Desired Product

  • Question: The yield of my desired product is consistently low. Could a side reaction with water be the cause?

  • Answer: Yes, the reaction of 3-Chloro-4-methylphenyl isocyanate with water consumes the isocyanate, making it unavailable for your desired reaction and thus lowering the yield.[1][3] For every mole of water, two moles of isocyanate are consumed in the formation of the urea byproduct.[1] To improve your yield, minimize water content in your reaction system by thoroughly drying all components.

Issue 4: Inconsistent or Unpredictable Reaction Rates

  • Question: My reaction kinetics are not reproducible. Can trace amounts of water be the culprit?

  • Answer: Absolutely. The presence of water introduces a competing reaction pathway. The formation of the amine intermediate can also complicate the kinetic profile, as the amine-isocyanate reaction is typically much faster than the alcohol-isocyanate reaction.[3][8] This can lead to unpredictable and inconsistent reaction rates.[1] Careful control of moisture is essential for reproducible kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of 3-Chloro-4-methylphenyl isocyanate with water?

A1: The primary side reaction is the formation of a disubstituted urea, specifically 1,3-bis(3-chloro-4-methylphenyl)urea. This occurs in a two-step process:

  • Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid, which then decarboxylates to produce 3-chloro-4-methylaniline and carbon dioxide.[2][5]

  • Urea Formation: The newly formed amine, being a potent nucleophile, rapidly reacts with a second molecule of 3-Chloro-4-methylphenyl isocyanate to yield the corresponding urea.[2][3]

Q2: What are the visible signs of water contamination in my reaction?

A2: The most common indicators of water contamination are:

  • The formation of a white, insoluble precipitate (the urea byproduct).[1]

  • Unexpected bubbling or foaming due to the release of carbon dioxide.[1][2]

  • Cloudiness in the isocyanate raw material.[9]

Q3: How can I minimize water contamination in my experiments?

A3: To ensure an anhydrous environment:

  • Solvents: Use freshly distilled, anhydrous solvents. Store them over molecular sieves.

  • Reagents: Dry all reagents, especially hygroscopic ones, before use.

  • Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

  • Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[1]

Q4: Can this side reaction be catalyzed?

A4: Yes, the reaction between isocyanates and water can be catalyzed by various compounds, including acids, bases, and certain metal catalysts.[1] Be mindful that a catalyst intended for your primary reaction might also accelerate the unwanted side reaction with water.

Q5: Are there any further side reactions possible at elevated temperatures?

A5: Yes, at higher temperatures, the initially formed urea can react with another molecule of 3-Chloro-4-methylphenyl isocyanate to form a biuret. This can lead to cross-linking and the formation of more complex byproducts.[8]

Quantitative Data

The following table summarizes the key reactants and products in the side reaction of 3-Chloro-4-methylphenyl isocyanate with water.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Role
3-Chloro-4-methylphenyl isocyanateC8H6ClNO167.59Reactant
WaterH2O18.02Reactant
3-Chloro-4-methylanilineC7H8ClN141.60Intermediate
Carbon DioxideCO244.01Byproduct
1,3-bis(3-chloro-4-methylphenyl)ureaC15H14Cl2N2O325.19Final Product

Experimental Protocols

Protocol 1: Monitoring the Reaction of 3-Chloro-4-methylphenyl Isocyanate with Water by HPLC

This protocol outlines a general method for observing the formation of byproducts.

  • Sample Preparation:

    • Prepare a stock solution of 3-Chloro-4-methylphenyl isocyanate in anhydrous acetonitrile.

    • In a separate vial, add a known, substoichiometric amount of water to a measured volume of anhydrous acetonitrile.

    • At time zero, mix the two solutions in a sealed vial at a controlled temperature.

  • HPLC Analysis:

    • At regular intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a derivatizing agent (e.g., 1-(9-anthracenylmethyl)piperazine (MAP)) that rapidly reacts with the remaining isocyanate.[10]

    • Dilute the quenched sample with the mobile phase.

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Monitor the disappearance of the isocyanate peak and the appearance of the urea and amine (as their derivatized forms) peaks over time.

Protocol 2: Rigorous Drying of Solvents

  • Solvent Selection: Choose a solvent that is appropriate for your reaction and can be effectively dried (e.g., tetrahydrofuran, toluene, dichloromethane).

  • Drying Agent: Add a suitable drying agent to the solvent. For example, for tetrahydrofuran or toluene, sodium metal with benzophenone as an indicator can be used. For dichloromethane, calcium hydride is a common choice.

  • Reflux: Reflux the solvent under an inert atmosphere until the indicator shows the solvent is anhydrous (e.g., a persistent deep blue or purple color with sodium/benzophenone).

  • Distillation: Distill the solvent directly into the reaction flask or a storage flask containing activated molecular sieves.

  • Storage: Store the anhydrous solvent under an inert atmosphere and use it promptly.

Visualizations

Side_Reaction_Pathway Isocyanate 3-Chloro-4-methylphenyl Isocyanate (R-NCO) CarbamicAcid Carbamic Acid (R-NHCOOH) (Unstable Intermediate) Isocyanate->CarbamicAcid + H2O Water Water (H2O) Water->CarbamicAcid Amine 3-Chloro-4-methylaniline (R-NH2) CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Urea Disubstituted Urea (R-NH-CO-NH-R) Amine->Urea + R-NCO Isocyanate2 3-Chloro-4-methylphenyl Isocyanate (R-NCO) Isocyanate2->Urea

Caption: Reaction pathway of 3-Chloro-4-methylphenyl isocyanate with water.

Troubleshooting_Workflow Start Experiment Start Observe Observe Unexpected Precipitate or Gas? Start->Observe Success Successful Reaction Observe->Success No Contamination Water Contamination Suspected Observe->Contamination Yes CheckSolvent Check Solvent Purity and Dryness Contamination->CheckSolvent CheckReagents Check Reagent Dryness Contamination->CheckReagents CheckAtmosphere Ensure Inert Atmosphere Contamination->CheckAtmosphere DryAndRepeat Dry Components and Repeat Experiment CheckSolvent->DryAndRepeat CheckReagents->DryAndRepeat CheckAtmosphere->DryAndRepeat DryAndRepeat->Start

Caption: Troubleshooting workflow for unexpected side reactions.

References

Troubleshooting

Technical Support Center: Purification of Substituted Ureas from 3-Chloro-4-methylphenyl Isocyanate Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of substituted ureas der...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of substituted ureas derived from 3-Chloro-4-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of substituted ureas from 3-Chloro-4-methylphenyl isocyanate?

Common impurities include unreacted starting materials (the amine and 3-Chloro-4-methylphenyl isocyanate), symmetrically substituted ureas formed from the reaction of the isocyanate with water, and potential byproducts from side reactions. The formation of insoluble ureas can sometimes lead to phase separation.

Q2: What is the recommended first-line purification method for substituted ureas?

For many substituted ureas, which are often crystalline solids, recrystallization is an effective and straightforward initial purification method.[1][2] Simple filtration and washing of the precipitated product can also be sufficient in some cases.[3]

Q3: Which solvents are typically used for the recrystallization of substituted ureas?

The choice of solvent depends on the specific solubility profile of the urea derivative. Common solvents for recrystallization include ethanol, acetonitrile, and isopropanol.[4][5] A good recrystallization solvent is one in which the urea has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]

Q4: When is column chromatography recommended for purification?

Column chromatography is recommended when recrystallization fails to remove impurities effectively, particularly for non-crystalline, oily products or when impurities have very similar solubility profiles to the desired product.

Q5: How can I monitor the progress of the reaction to minimize the formation of impurities?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy.[6] In IR spectroscopy, the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹ indicates the consumption of the 3-Chloro-4-methylphenyl isocyanate starting material.[7][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete reaction. - Loss of product during recrystallization.[1] - Adherence of the product to glassware.- Monitor the reaction to ensure completion. - Optimize the recrystallization solvent system to minimize solubility at low temperatures. - After filtration, wash the flask with a small amount of cold solvent to recover any remaining product.
Product Fails to Crystallize - The product may be an oil or amorphous solid. - Presence of impurities inhibiting crystallization. - The solution is supersaturated.- Attempt purification by column chromatography. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available. - Cool the solution slowly to encourage crystal formation.[1]
Oily Product Obtained After Reaction - The product may have a low melting point. - Presence of residual solvent or impurities.- Attempt to purify via column chromatography. - Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Presence of Symmetrical Urea Byproduct - Reaction of 3-Chloro-4-methylphenyl isocyanate with moisture in the reaction solvent or on glassware.- Use anhydrous solvents and dry glassware thoroughly before starting the reaction. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - This byproduct can often be removed by recrystallization due to differences in solubility.
Multiple Spots on TLC After Purification - Ineffective purification method. - Decomposition of the product on the TLC plate (if silica gel is used).- If recrystallization was used, attempt column chromatography. - If column chromatography was used, try a different solvent system or a different stationary phase (e.g., alumina). - For sensitive compounds, consider using a less acidic stationary phase for chromatography.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for Substituted Ureas
  • Dissolution: Transfer the crude substituted urea to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid rapid cooling.[1] The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[1]

Protocol 2: General Column Chromatography Procedure for Substituted Ureas
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified substituted urea.

Quantitative Data Summary

Reactant Amine Purification Method Solvent(s) Yield Reference
3-FluoroanilineRecrystallizationEthanol92%[4]
3,4-DifluoroanilineRecrystallizationEthanol70%[4]
2-Chloro-4-fluoroanilineRecrystallizationNot Specified72%[4]
3-Chloro-4-fluoroanilineRecrystallizationNot Specified73%[4]
Pyridyl AmideFiltration and WashingAcetoneGood[6]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Amine Amine Derivative Reaction Reaction in Anhydrous Solvent Amine->Reaction Isocyanate 3-Chloro-4-methylphenyl isocyanate Isocyanate->Reaction Crude Crude Substituted Urea Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Unsuccessful Pure Pure Substituted Urea Recrystallization->Pure Successful Chromatography->Pure

Caption: Workflow for Synthesis and Purification of Substituted Ureas.

G start Impure Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) is_pure_after_recryst Is it pure by TLC? recrystallize->is_pure_after_recryst is_pure_after_recryst->chromatography No end_success Pure Product Obtained is_pure_after_recryst->end_success Yes is_pure_after_chrom Is it pure by TLC? chromatography->is_pure_after_chrom is_pure_after_chrom->end_success Yes end_failure Further Optimization Needed is_pure_after_chrom->end_failure No

Caption: Troubleshooting Decision Tree for Purification.

References

Optimization

Technical Support Center: Recrystallization of Ureas Derived from 3-Chloro-4-methylphenyl Isocyanate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of ureas deriv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of ureas derived from 3-Chloro-4-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent system for recrystallizing ureas derived from 3-Chloro-4-methylphenyl isocyanate?

A1: A mixed solvent system of ethanol and water is widely regarded as the most effective and common choice for recrystallizing substituted ureas, including those derived from 3-Chloro-4-methylphenyl isocyanate.[1] These ureas typically exhibit good solubility in hot ethanol and poor solubility in cold water. This solubility profile allows for efficient dissolution at elevated temperatures and high recovery of pure crystals upon cooling.

Q2: My urea compound is not dissolving completely in hot ethanol. What should I do?

A2: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add small portions of hot ethanol until the solid dissolves completely. If insoluble particles remain even after adding a significant amount of hot solvent, a hot filtration step is necessary to remove them before proceeding with crystallization.

Q3: After cooling, no crystals have formed in my flask. What are the possible reasons and solutions?

A3: The absence of crystal formation upon cooling is a common issue that can be addressed with several techniques:

  • Induce Crystallization: Try scratching the inner surface of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[1]

  • Seeding: If available, add a single, small seed crystal of the pure urea compound to the supersaturated solution to initiate crystallization.[1]

  • Concentrate the Solution: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the ethanol, thereby increasing the concentration of the urea, and then allow it to cool again.[1]

  • Reduce Temperature Further: If cooling to room temperature is ineffective, try placing the flask in an ice bath to further decrease the solubility of your compound.[1]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the cooling rate is too rapid. To remedy this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot ethanol to decrease the saturation level, and then allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

Q5: The crystals that formed are very fine and powder-like. How can I obtain larger crystals?

A5: The formation of fine powder often results from rapid crystallization. To encourage the growth of larger, purer crystals, a slower cooling rate is essential.[1] Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels to slow down heat loss before transferring it to an ice bath.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of ureas derived from 3-Chloro-4-methylphenyl isocyanate.

Problem Possible Cause Solution
Compound will not dissolve. 1. Insufficient solvent. 2. Incorrect solvent. 3. Presence of insoluble impurities.1. Add more hot solvent in small increments. 2. Confirm that an appropriate solvent like ethanol is being used. 3. Perform a hot filtration to remove insoluble materials.
No crystals form upon cooling. 1. Solution is not saturated (too much solvent). 2. Supersaturation. 3. Cooling is not cold enough.1. Evaporate some solvent by gentle heating and re-cool. 2. Scratch the inside of the flask or add a seed crystal.[1] 3. Cool the flask in an ice bath.[1]
Product "oils out". 1. Solution is too concentrated. 2. Cooling is too rapid.1. Reheat to dissolve the oil, add a small amount of hot solvent, and re-cool slowly. 2. Insulate the flask to ensure slow cooling.
Very low yield of crystals. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration. 3. Always wash crystals with a minimal amount of ice-cold solvent.
Crystals are colored. 1. Presence of colored impurities.1. During the dissolution step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Crystals are small/powdery. 1. Rapid cooling and crystallization.1. Ensure the solution cools slowly and undisturbed. Insulate the flask during cooling.[1]

Experimental Protocols

General Recrystallization Protocol for Ureas from 3-Chloro-4-methylphenyl Isocyanate

This protocol provides a detailed methodology for the purification of ureas derived from 3-Chloro-4-methylphenyl isocyanate using an ethanol/water solvent system.

Materials:

  • Crude urea derivative

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude urea product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring to dissolve the solid. Continue adding small portions of hot ethanol until the urea is fully dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a separate flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble material.

  • Addition of Anti-Solvent: To the hot, clear ethanol solution, slowly add hot water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.

Data Presentation

The following table provides representative data for the recrystallization of substituted phenylureas. Note that the optimal conditions for your specific urea derivative may vary and should be determined empirically.

Compound Type Solvent System (v/v) Typical Dissolution Temperature (°C) Typical Crystallization Temperature (°C) Expected Yield Range (%)
N-(3-chloro-4-methylphenyl)-N'-alkyl ureaEthanol/Water (e.g., 8:2 to 9:1)70-800-2575-90
N-(3-chloro-4-methylphenyl)-N'-aryl ureaEthanol/Water (e.g., 9:1 to 9.5:0.5)75-850-2570-85
Di-substituted ureas with 3-chloro-4-methylphenyl groupEthanol/Water or Acetone/Hexane60-800-2565-85

Visualizations

Experimental Workflow for Recrystallization

G A Start: Crude Urea Product B Dissolve in Minimum Hot Ethanol A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Add Hot Water (Anti-Solvent) until Turbid C->E No D->E F Add Drops of Hot Ethanol to Clarify E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filtration to Collect Crystals H->I J Wash with Ice-Cold Solvent Mixture I->J K Dry Pure Crystals J->K L End: Pure Urea Product K->L G A Problem: No Crystals After Cooling B Is the solution clear? A->B C Solution is Supersaturated B->C Yes F Too much solvent used B->F No (Cloudy/Oily) D Scratch inner wall of flask C->D E Add a seed crystal C->E I Still no crystals? D->I E->I G Gently heat to evaporate some solvent F->G H Re-cool the solution G->H H->I J Cool further in an ice bath I->J Yes K Problem Resolved I->K No J->K

References

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 3-Chloro-4-methylphenyl isocyanate and Aniline Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of urea derivatives from 3-Chloro-4-methylphenyl isocyanate and va...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of urea derivatives from 3-Chloro-4-methylphenyl isocyanate and various aniline derivatives. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(3-chloro-4-methylphenyl)-N'-(substituted phenyl) ureas.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of 3-Chloro-4-methylphenyl isocyanate: Isocyanates are highly reactive and sensitive to moisture.[1] 2. Impurities in Starting Materials: Impurities in the aniline derivative or the isocyanate can inhibit the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.[2] 4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could be favored at elevated temperatures.1. Use freshly opened or purified 3-Chloro-4-methylphenyl isocyanate. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of the aniline derivative and isocyanate using appropriate analytical techniques such as NMR or melting point analysis. 3. Carefully measure the reactants. A slight excess (1.05 equivalents) of the aniline derivative can be used to ensure the complete consumption of the isocyanate.[3] 4. Optimize the reaction temperature. A common starting point is to begin the reaction at 0°C and then allow it to warm to room temperature.[3] Gentle heating can be applied if the reaction is sluggish, but this should be monitored carefully.
Formation of Symmetric Diarylurea Byproducts (e.g., 1,3-bis(3-chloro-4-methylphenyl)urea) 1. Reaction of 3-Chloro-4-methylphenyl isocyanate with water: The presence of moisture can lead to the formation of 3-chloro-4-methylaniline from the isocyanate. This aniline can then react with another molecule of the isocyanate to form a symmetric urea.[4]1. Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere will also help to minimize exposure to atmospheric moisture.
Product is Difficult to Purify (Oily or Tarry Substance) 1. Formation of Side Products: Overheating the reaction can lead to the formation of polymeric or tarry byproducts.[2] 2. Presence of Biuret Structures: The urea product itself can react with another molecule of the isocyanate, particularly at higher temperatures or with an excess of isocyanate, to form a biuret, which can complicate purification.[4]1. Maintain careful temperature control throughout the reaction. An ice bath can be used to manage exothermic reactions, especially during the addition of the isocyanate.[3] 2. Use a slight excess of the aniline derivative rather than the isocyanate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting materials have been consumed.
Inconsistent Analytical Results (e.g., HPLC, NMR) 1. On-column degradation or instability in the analytical mobile phase. 2. Residual impurities affecting spectroscopic data. 1. If using HPLC, opt for a mobile phase with a neutral pH. Ensure the HPLC system is clean and free of contaminants. It is advisable to analyze samples promptly after their preparation. 2. Ensure the product is thoroughly purified before analysis. Recrystallization is often an effective method for removing minor impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of urea derivatives from 3-Chloro-4-methylphenyl isocyanate and an aniline derivative?

A1: The reaction is a nucleophilic addition. The nitrogen atom of the aniline derivative acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to yield the final urea product.

Q2: What are the most suitable solvents for this reaction?

A2: Anhydrous aprotic solvents are generally preferred to minimize side reactions. Commonly used solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), and acetone.[3][5] The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.

Q3: How does the electronic nature of the substituent on the aniline derivative affect the reaction rate?

A3: Aniline derivatives with electron-donating groups (e.g., -OCH3, -CH3) are more nucleophilic and will generally react faster with the isocyanate. Conversely, anilines with electron-withdrawing groups (e.g., -NO2, -CN) are less nucleophilic and will react more slowly.[5]

Q4: Is a catalyst necessary for this reaction?

A4: In most cases, the reaction between an isocyanate and an amine is facile and does not require a catalyst. However, for less reactive aniline derivatives, a tertiary amine base like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to increase the reaction rate.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q6: What is the best way to purify the final urea product?

A6: The urea derivatives are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] If the product is not crystalline, column chromatography may be necessary.

Data Presentation

The following tables summarize the expected qualitative effects of different reaction parameters on the yield of the urea derivative.

Table 1: Expected Effect of Aniline Substituent on Reaction Yield

Aniline Substituent Electronic Effect Expected Impact on Nucleophilicity Expected Impact on Reaction Rate & Yield
-OCH₃, -CH₃Electron-DonatingIncreaseHigher rate and yield[5]
-HNeutralBaselineModerate rate and yield
-Cl, -BrElectron-Withdrawing (Inductive)DecreaseSlower rate and potentially lower yield[5]
-NO₂, -CNStrongly Electron-WithdrawingSignificantly DecreaseVery slow reaction, may require a catalyst and/or heat, and yield may be lower[5]

Table 2: Expected Influence of Reaction Conditions on Yield

Parameter Condition Expected Outcome Rationale
Temperature Low (0 °C to RT)Higher Purity, Potentially Slower RateMinimizes side reactions like biuret formation.[3]
High (> RT)Faster Rate, Potential for Lower Yield and PurityIncreased rate of side reactions and potential for product degradation.[2]
Solvent Anhydrous Aprotic (THF, DCM)High YieldPrevents the hydrolysis of the isocyanate to the corresponding aniline, which leads to symmetric urea byproducts.[3]
Protic (e.g., with water)Potential for Symmetric Urea ByproductWater reacts with the isocyanate.[4]
Atmosphere Inert (N₂ or Ar)High YieldProtects the moisture-sensitive isocyanate from degradation.[3]
AirPotential for Lower YieldExposure to atmospheric moisture can lead to isocyanate degradation.

Experimental Protocols

General Protocol for the Synthesis of N-(3-chloro-4-methylphenyl)-N'-(substituted phenyl)urea

Materials:

  • 3-Chloro-4-methylphenyl isocyanate (1.0 equivalent)

  • Substituted aniline derivative (1.05 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline derivative (1.05 equivalents) in a suitable anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 3-Chloro-4-methylphenyl isocyanate (1.0 equivalent) dropwise to the stirred solution. Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired urea derivative as a solid.

  • Dry the purified product under vacuum.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_product Product Isocyanate 3-Chloro-4-methylphenyl isocyanate Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Aniline attacks carbonyl carbon Aniline Aniline Derivative ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Intramolecular proton shift Urea Urea Derivative ProtonTransfer->Urea Formation of urea linkage

Caption: General reaction mechanism for urea synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Purity cluster_conditions Reaction Conditions start Low Reaction Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagents Pure check_reagents->reagent_ok temp Is Temperature Optimal? check_conditions->temp reagent_ok->check_conditions Yes repurify Repurify or Use Fresh Reagents reagent_ok->repurify No repurify->start moisture Was the Reaction Anhydrous? temp->moisture Yes optimize_temp Optimize Temperature temp->optimize_temp No stoichiometry Is Stoichiometry Correct? moisture->stoichiometry Yes dry_reagents Use Anhydrous Solvents/Inert Atmosphere moisture->dry_reagents No adjust_stoich Adjust Reactant Ratios stoichiometry->adjust_stoich No end Improved Yield stoichiometry->end Yes optimize_temp->start dry_reagents->start adjust_stoich->start

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction isocyanate1 3-Chloro-4-methylphenyl isocyanate hydrolysis Hydrolysis isocyanate1->hydrolysis water Water (Moisture) water->hydrolysis carbamic_acid Unstable Carbamic Acid hydrolysis->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation aniline 3-Chloro-4-methylaniline decarboxylation->aniline reaction Reaction aniline->reaction isocyanate2 Another Molecule of Isocyanate isocyanate2->reaction side_product Symmetric Urea Byproduct reaction->side_product

Caption: Pathway for symmetric urea byproduct formation.

Purification_Workflow start Crude Product Mixture remove_solvent Remove Solvent (Rotary Evaporation) start->remove_solvent check_physical_state Is the Product a Solid? remove_solvent->check_physical_state recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Water) check_physical_state->recrystallize Yes column_chromatography Purify by Column Chromatography check_physical_state->column_chromatography No (Oily) filter_dry Filter and Dry the Crystals recrystallize->filter_dry collect_fractions Collect and Combine Pure Fractions column_chromatography->collect_fractions end Pure Urea Derivative filter_dry->end collect_fractions->remove_solvent Evaporate Solvent

References

Optimization

Troubleshooting low yield in 3-Chloro-4-methylphenyl isocyanate reactions

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of 3-Chloro-4-methylphenyl iso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of 3-Chloro-4-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the synthesis of 3-Chloro-4-methylphenyl isocyanate?

A1: While yields are highly dependent on the specific reaction conditions and scale, a high yield is generally expected for the synthesis of aryl isocyanates. For analogous reactions using triphosgene, yields approaching 100% have been reported.[1] A yield significantly below 90% under optimized conditions may indicate issues with the reaction setup or reagents.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in the synthesis of 3-Chloro-4-methylphenyl isocyanate can stem from several factors:

  • Presence of Moisture: Isocyanates are highly reactive towards water. Any moisture in the reagents or solvent will lead to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes to the starting amine (3-chloro-4-methylaniline) and carbon dioxide. This amine can then react with the desired isocyanate product to form an insoluble and undesired urea byproduct.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or suboptimal stoichiometry of the reagents.

  • Side Reactions: The primary side product is the formation of N,N'-bis(3-chloro-4-methylphenyl)urea.[3][4] This occurs when the newly formed isocyanate reacts with the starting amine, 3-chloro-4-methylaniline. This is more likely to happen if the amine is not fully consumed or if there is localized high concentration of the amine.

  • Impure Reagents: The purity of the starting material, 3-chloro-4-methylaniline, is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q3: I have a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I avoid it?

A3: The white, insoluble precipitate is most likely N,N'-bis(3-chloro-4-methylphenyl)urea. As mentioned above, this byproduct forms from the reaction of 3-Chloro-4-methylphenyl isocyanate with either the starting amine or with water followed by reaction with another isocyanate molecule.

To minimize its formation:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Control Reagent Addition: Slow, dropwise addition of the amine to the phosgene or triphosgene solution can help to maintain a low concentration of the amine, minimizing the chance of it reacting with the product.

  • Optimize Temperature: Low-temperature initial mixing can reduce the rate of side reactions. A subsequent increase in temperature is often necessary to drive the reaction to completion.

  • Use of a Base: In triphosgene reactions, a non-nucleophilic base like triethylamine is used to scavenge the HCl produced. Ensure the correct stoichiometry of the base is used.

Q4: How can I purify my 3-Chloro-4-methylphenyl isocyanate from the urea byproduct?

A4: N,N'-bis(3-chloro-4-methylphenyl)urea is typically a solid with low solubility in non-polar organic solvents, while the desired isocyanate is a liquid or low-melting solid.[5] This difference in physical properties can be exploited for purification:

  • Filtration: The urea byproduct can often be removed by filtration of the reaction mixture.

  • Distillation: The isocyanate can be purified by vacuum distillation.[6] Care must be taken to avoid high temperatures, which can lead to polymerization of the isocyanate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water in reagents or solvent.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (N2 or Ar).
Incomplete reaction.Increase reaction time or temperature as per the protocol. Ensure correct stoichiometry of reagents.
Formation of urea byproduct.Add the amine solution dropwise to the phosgene/triphosgene solution to maintain low amine concentration. Ensure efficient stirring.
Formation of White Precipitate Reaction of isocyanate with starting amine or water.See "Low Yield" solutions. Filtration of the reaction mixture can remove the urea byproduct before purification.
Product is a viscous oil or solidifies Polymerization of the isocyanate.Avoid excessive heating during reaction and purification. Store the purified isocyanate at a low temperature (2-8 °C) and under an inert atmosphere.
Inconsistent Results Impure starting materials.Use high-purity 3-chloro-4-methylaniline. Purify the starting material if necessary.

Experimental Protocols

General Protocol for Synthesis using Triphosgene

This protocol is a general guideline based on the synthesis of similar aryl isocyanates.[1][7][8] Optimization may be required.

Materials:

  • 3-chloro-4-methylaniline

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N), freshly distilled

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of 3-chloro-4-methylaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the triphosgene solution to 0 °C in an ice bath.

  • Slowly add the 3-chloro-4-methylaniline and triethylamine solution dropwise to the stirred triphosgene solution over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -NCO stretch around 2250-2270 cm⁻¹).

  • If a precipitate (triethylamine hydrochloride) forms, it can be removed by filtration under an inert atmosphere.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Isocyanate 3-Chloro-4-methylphenyl isocyanate 3-Chloro-4-methylaniline->Isocyanate + Phosgene Source Phosgene_Source Phosgene or Triphosgene Phosgene_Source->Isocyanate Amine_Side 3-Chloro-4-methylaniline Urea N,N'-bis(3-chloro-4-methylphenyl)urea Amine_Side->Urea Water Water Water->Urea Isocyanate_Side 3-Chloro-4-methylphenyl isocyanate Isocyanate_Side->Urea + 3-Chloro-4-methylaniline Isocyanate_Side->Urea + H2O (leads to amine formation)

Caption: Main reaction pathway and common side reaction in the synthesis of 3-Chloro-4-methylphenyl isocyanate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reaction_Completion Verify Reaction Completion (TLC/IR) Start->Check_Reaction_Completion Check_Stoichiometry Review Reagent Stoichiometry Start->Check_Stoichiometry Check_Purity Analyze Starting Material Purity Start->Check_Purity Solution_Anhydrous Implement Strict Anhydrous Conditions Check_Moisture->Solution_Anhydrous Moisture Suspected Solution_Time_Temp Increase Reaction Time/Temperature Check_Reaction_Completion->Solution_Time_Temp Incomplete Solution_Stoichiometry Adjust Reagent Ratios Check_Stoichiometry->Solution_Stoichiometry Incorrect Solution_Purify_SM Purify Starting Material Check_Purity->Solution_Purify_SM Impure

References

Troubleshooting

Characterization of impurities in 3-Chloro-4-methylphenyl isocyanate products

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 3-Chloro-4-methylphenyl isocyanate products.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my 3-Chloro-4-methylphenyl isocyanate product?

A1: Impurities in 3-Chloro-4-methylphenyl isocyanate can generally be categorized into three main groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: The most common are 3-chloro-4-methylaniline and residual phosgene or its derivatives.[1]

    • By-products: Formed during the synthesis, these can include other chlorinated and methylated aromatic compounds.

  • Degradation Products: 3-Chloro-4-methylphenyl isocyanate is a reactive molecule susceptible to degradation.[2]

    • Hydrolysis Products: Reaction with moisture can lead to the formation of 1,3-bis(3-chloro-4-methylphenyl) urea and the starting amine, 3-chloro-4-methylaniline.

    • Oligomeric Impurities: Self-reaction of the isocyanate can lead to the formation of dimers (uretidinediones) and trimers (isocyanurates).

  • Contaminants: These can be introduced from storage containers, solvents, or cross-contamination.

Q2: How can I minimize the formation of degradation products during storage and handling?

A2: Due to its sensitivity to moisture, proper storage and handling are critical.[1] Store 3-Chloro-4-methylphenyl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Avoid exposure to atmospheric moisture and water. Use dry solvents and glassware for all experiments.

Q3: What analytical techniques are most suitable for characterizing impurities in 3-Chloro-4-methylphenyl isocyanate?

A3: A multi-technique approach is often necessary for comprehensive impurity characterization:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection: Ideal for separating and identifying a wide range of impurities, including non-volatile compounds like ureas, dimers, and trimers. Derivatization may be required for improved detection and stability.[4]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS): Best suited for the analysis of volatile and semi-volatile impurities, such as residual starting materials and some by-products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about impurities, especially when they are present at higher concentrations or can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the isocyanate functional group (-NCO) and for detecting the formation of degradation products containing other functional groups (e.g., C=O in ureas).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 3-Chloro-4-methylphenyl isocyanate.

Problem Possible Cause(s) Suggested Solution(s)
Rapid decrease in the purity of the isocyanate sample over time. Exposure to atmospheric moisture leading to hydrolysis.Store the sample under an inert atmosphere in a desiccator. Use anhydrous solvents and handle the sample in a glove box if possible.
Appearance of a white precipitate in the sample. Formation of insoluble 1,3-bis(3-chloro-4-methylphenyl) urea due to hydrolysis.Confirm the identity of the precipitate using FTIR or by dissolving a small amount in a suitable solvent and analyzing by LC-MS. To prevent further formation, ensure rigorous exclusion of moisture.
Inconsistent analytical results between different sample preparations. Sample instability in the analytical solvent. Isocyanates can react with certain solvents (e.g., alcohols) or trace water in the solvent.Use a dry, inert solvent such as anhydrous acetonitrile or dichloromethane for sample preparation. Analyze the samples as quickly as possible after preparation.
Poor peak shape or ghost peaks in HPLC analysis. On-column reaction of the isocyanate with the mobile phase (if it contains water or other nucleophiles) or interaction with the stationary phase.Use a well-vetted HPLC method with anhydrous mobile phases. Consider derivatization of the isocyanate to a more stable compound before analysis.
Identification of unexpected peaks in the chromatogram. Contamination from glassware, solvents, or instrument components. Formation of new impurities due to sample degradation under analytical conditions.Run a blank analysis of the solvent and sample matrix. Ensure all glassware is thoroughly cleaned and dried. Evaluate the stability of the sample in the analytical method by re-injecting it over time.

Experimental Protocols

HPLC-UV/MS Method for Impurity Profiling

This method is designed for the separation and identification of non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV detector and a mass spectrometer (e.g., ESI-MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water (anhydrous).

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (anhydrous).

    • Gradient:

      Time (min) % B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Chloro-4-methylphenyl isocyanate sample.

    • Dissolve in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with anhydrous acetonitrile to a final concentration of 0.1 mg/mL.

    • Analyze immediately.

GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual starting materials and other volatile by-products.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in anhydrous dichloromethane.

    • Inject 1 µL into the GC-MS.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis cluster_degradation Degradation Pathways aniline 3-Chloro-4-methylaniline (Starting Material) isocyanate 3-Chloro-4-methylphenyl isocyanate (Product) aniline->isocyanate Phosgenation phosgene Phosgene (Reagent) phosgene->isocyanate urea 1,3-bis(3-chloro-4-methylphenyl) urea (Hydrolysis Product) isocyanate->urea Hydrolysis dimer Uretidinedione (Dimer) isocyanate->dimer Dimerization trimer Isocyanurate (Trimer) isocyanate->trimer Trimerization water H₂O (Moisture) water->urea Impurity_Analysis_Workflow start Sample of 3-Chloro-4-methylphenyl isocyanate gcms GC-MS Analysis start->gcms hplc HPLC-UV/MS Analysis start->hplc volatile Volatile Impurities Identified (e.g., Starting Materials) gcms->volatile nonvolatile Non-Volatile Impurities Detected hplc->nonvolatile quant Quantification of Impurities volatile->quant nmr NMR Spectroscopy for Structural Elucidation nonvolatile->nmr ftir FTIR for Functional Group Confirmation nonvolatile->ftir structure Impurity Structure Confirmed nmr->structure ftir->structure structure->quant report Final Impurity Profile Report quant->report

References

Optimization

Storage and stability issues of 3-Chloro-4-methylphenyl isocyanate

This guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of 3-Chloro-4-methylphenyl isocyanate. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and handling of 3-Chloro-4-methylphenyl isocyanate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for 3-Chloro-4-methylphenyl isocyanate?

A1: To ensure the stability and purity of 3-Chloro-4-methylphenyl isocyanate, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[3] It is also advised to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[4]

Q2: Why is moisture a concern for this compound?

A2: 3-Chloro-4-methylphenyl isocyanate is highly sensitive to moisture.[3][5] It readily reacts with water in an exothermic reaction to form an unstable carbamic acid, which then decomposes into a substituted urea and carbon dioxide gas.[1][6] This reaction not only degrades the material but can also lead to a pressure buildup in a sealed container.

Q3: How can I visually identify if my 3-Chloro-4-methylphenyl isocyanate has degraded?

A3: While the compound is a colorless liquid, degradation due to moisture can lead to the formation of a white to off-white solid precipitate, which is a disubstituted urea.[7] One supplier notes that the product "May form small amount of sediment".[8] If you observe solid formation in your liquid isocyanate, it is a strong indicator of degradation.

Q4: What are the primary decomposition products of 3-Chloro-4-methylphenyl isocyanate?

A4: The primary decomposition product from reaction with water is the corresponding symmetrical urea. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]

Q5: With which substances is 3-Chloro-4-methylphenyl isocyanate incompatible?

A5: This compound is incompatible with a wide range of substances. Vigorous and exothermic reactions can occur with compounds containing active hydrogen, such as water, alcohols, and amines.[6] It is also incompatible with strong oxidizing agents, acids, and bases.[1][6] Contact with these materials should be strictly avoided.

Q6: What personal protective equipment (PPE) should be used when handling this compound?

A6: Due to its hazardous nature, appropriate PPE is mandatory. This includes chemical-resistant gloves, tightly fitting safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[4] In case of inadequate ventilation, respiratory protection should be worn.[2]

Quantitative Data Summary

ParameterValueSource
Storage Temperature 2-8°C[3]
Boiling Point 107 °C / 3 mmHg[6]
Density 1.224 g/mL at 25 °C[6]
Flash Point 109 °C[1]

Experimental Protocols

Purity Assessment via Titration (Hypothetical)

This protocol outlines a general method for determining the purity of 3-Chloro-4-methylphenyl isocyanate by measuring the isocyanate (-NCO) group content.

  • Reagent Preparation:

    • Prepare a standardized solution of di-n-butylamine in a suitable anhydrous solvent (e.g., toluene).

    • Prepare a standardized solution of hydrochloric acid (HCl) for back-titration.

    • Use a suitable indicator, such as bromophenol blue.

  • Sample Preparation:

    • Under an inert atmosphere, accurately weigh a sample of 3-Chloro-4-methylphenyl isocyanate into a dry flask.

    • Dissolve the sample in an anhydrous solvent.

  • Reaction:

    • Add a known excess of the standardized di-n-butylamine solution to the flask containing the isocyanate sample.

    • Allow the reaction to proceed for a specified time to ensure complete reaction between the isocyanate and the amine.

  • Titration:

    • Titrate the excess, unreacted di-n-butylamine with the standardized HCl solution to the indicator endpoint.

  • Calculation:

    • Calculate the percentage of isocyanate groups based on the amount of di-n-butylamine that reacted with the sample.

Visualizations

MoistureInducedDegradation 3-Chloro-4-methylphenyl\nisocyanate 3-Chloro-4-methylphenyl isocyanate Unstable Carbamic Acid Unstable Carbamic Acid 3-Chloro-4-methylphenyl\nisocyanate->Unstable Carbamic Acid + H₂O H2O H₂O Symmetrical Urea\n(Solid Precipitate) Symmetrical Urea (Solid Precipitate) Unstable Carbamic Acid->Symmetrical Urea\n(Solid Precipitate) Decomposition CO2 CO₂ Unstable Carbamic Acid->CO2 Decomposition

Caption: Moisture-induced degradation pathway of 3-Chloro-4-methylphenyl isocyanate.

PurityAssessmentWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result SamplePrep Prepare Isocyanate Sample in Anhydrous Solvent ReactionStep React Isocyanate with Excess di-n-butylamine SamplePrep->ReactionStep AminePrep Prepare Standardized di-n-butylamine Solution AminePrep->ReactionStep Titration Back-titrate Excess Amine with Standardized HCl ReactionStep->Titration Calculation Calculate % Purity Titration->Calculation

Caption: Experimental workflow for purity assessment by titration.

References

Troubleshooting

Impact of solvent polarity on 3-Chloro-4-methylphenyl isocyanate reactivity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reactiv...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reactivity of 3-Chloro-4-methylphenyl isocyanate.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction of 3-Chloro-4-methylphenyl isocyanate with nucleophiles (e.g., alcohols, amines)?

A1: The polarity of the solvent plays a crucial role in the reaction kinetics of isocyanates. Generally, polar solvents can accelerate the reaction of isocyanates with nucleophiles that possess active hydrogen atoms, such as alcohols and phenols.[1][2] This is attributed to the stabilization of the polar transition state of the reaction. For instance, in the reaction of phenyl isocyanate with phenols, the reactivity was observed to increase in the order of Xylene < 1,4-Dioxane < Cyclohexanone, corresponding to an increase in solvent polarity.[1] Similarly, for the reaction of 1,2-propanediol with phenyl isocyanate, the reaction is significantly accelerated in polar solvents, following the order of dimethylformamide > toluene > xylene.[2]

Q2: What are the most common side reactions to be aware of when working with 3-Chloro-4-methylphenyl isocyanate?

A2: The most common and significant side reaction is the reaction with water. Isocyanates are highly susceptible to moisture, which can be present in the solvent, reagents, or the atmosphere.[3][4] The reaction of 3-Chloro-4-methylphenyl isocyanate with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form a 3-chloro-4-methylaniline and carbon dioxide gas. The newly formed amine is also a potent nucleophile and can react with another molecule of the isocyanate to form a disubstituted urea.[3][5] This urea is often insoluble and can precipitate from the reaction mixture.

Other potential side reactions include self-polymerization (trimerization to form isocyanurates), which can be catalyzed by acids, bases, and certain metals, and reactions with certain solvents.[5][6] For example, base-catalyzed reactions of isocyanates with alcohols in the absence of an inert solvent can be violently exothermic.[5]

Q3: My reaction is producing a white precipitate and the yield of my desired product is low. What is the likely cause?

A3: The formation of a white precipitate and low yield are classic indicators of moisture contamination in your reaction.[3] The white solid is likely the insoluble disubstituted urea formed from the reaction of the isocyanate with water, as described in Q2. This side reaction consumes two equivalents of your isocyanate for every mole of water present, thus significantly reducing the yield of your target product.[3]

Q4: I am observing foaming and pressure buildup in my sealed reaction vessel. What is happening?

A4: Foaming and pressure buildup are direct consequences of the reaction between the isocyanate and water.[3] This reaction produces carbon dioxide gas as a byproduct.[3][5] In a sealed vessel, the accumulation of CO2 can lead to a dangerous increase in pressure. It is crucial to never run isocyanate reactions in a completely sealed system unless you have a means to vent the pressure safely.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Urethane/Urea Product
Possible Cause Troubleshooting Steps
Moisture Contamination - Solvent Purity: Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened anhydrous solvents when possible. - Reagent Purity: Dry all reagents, especially nucleophiles like alcohols and amines, which can be hygroscopic. - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
Incorrect Stoichiometry - Accurate Measurement: Carefully measure the molar equivalents of your reactants. An excess of the nucleophile is often used to ensure complete consumption of the isocyanate.
Suboptimal Reaction Temperature - Temperature Control: Monitor and control the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature should be determined experimentally.
Competing Side Reactions - Catalyst Choice: If using a catalyst, ensure it is selective for the desired reaction and does not promote side reactions like trimerization.
Issue 2: Formation of a Precipitate and/or Foaming
Possible Cause Troubleshooting Steps
Reaction with Water - Strict Anhydrous Conditions: As with low yield, the primary solution is to eliminate all sources of water from the reaction.[3] - Venting: Ensure the reaction vessel is equipped with a drying tube or is otherwise protected from atmospheric moisture while allowing for the safe release of any gas produced. Do not run in a sealed system. [3]
Insoluble Product/Byproduct - Solvent Selection: If the precipitate is your desired product or a known byproduct, consider a solvent in which all components are more soluble.

Data Presentation

Table 1: Expected Relative Reactivity of 3-Chloro-4-methylphenyl Isocyanate with Nucleophiles in Various Solvents

SolventDielectric Constant (Approx.)Expected Relative Reaction RateNotes
Xylene2.3LowNon-polar, may require heating or a catalyst.[2]
Toluene2.4Low to ModerateSimilar to xylene, a common non-polar solvent for isocyanate reactions.[2]
1,4-Dioxane2.2ModerateCan act as a hydrogen bond acceptor, potentially influencing the reaction mechanism.[1]
n-Butyl Acetate5.0Moderate to HighA more polar aprotic solvent.
Cyclohexanone18.3HighA polar aprotic solvent that can significantly accelerate the reaction.[1]
Acetonitrile37.5HighA polar aprotic solvent.
Dimethylformamide (DMF)36.7Very HighA highly polar aprotic solvent known to strongly accelerate urethane formation.[2]
Dimethyl Sulfoxide (DMSO)46.7Very HighA highly polar aprotic solvent.

Experimental Protocols

General Protocol for Studying the Effect of Solvent Polarity on the Reaction of 3-Chloro-4-methylphenyl Isocyanate with an Alcohol
  • Materials and Reagents:

    • 3-Chloro-4-methylphenyl isocyanate

    • Anhydrous alcohol (e.g., 1-butanol)

    • Anhydrous solvents of varying polarity (e.g., toluene, acetonitrile, DMF)

    • Internal standard for analysis (e.g., dodecane)

    • Dry nitrogen or argon gas

    • Reaction vials with septa

  • Procedure:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

    • Prepare stock solutions of 3-Chloro-4-methylphenyl isocyanate and the alcohol in each of the chosen anhydrous solvents under an inert atmosphere.

    • In a typical experiment, add the alcohol solution to a reaction vial containing a magnetic stir bar.

    • Place the vial in a temperature-controlled reaction block or oil bath.

    • Initiate the reaction by adding a known volume of the isocyanate stock solution to the alcohol solution via a syringe.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them in a vial containing an excess of a primary or secondary amine (e.g., dibutylamine) to consume any unreacted isocyanate.

    • Analyze the quenched aliquots by a suitable analytical technique (e.g., HPLC, GC, or NMR) to determine the concentration of the urethane product and/or the remaining isocyanate.

    • Plot the concentration of the product versus time to determine the initial reaction rate for each solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dry Glassware prep2 Prepare Anhydrous Reagent Solutions prep1->prep2 react1 Add Alcohol Solution to Reaction Vial prep2->react1 react2 Equilibrate Temperature react1->react2 react3 Initiate with Isocyanate Solution react2->react3 analysis1 Withdraw & Quench Aliquots at Timed Intervals react3->analysis1 analysis2 Analyze by HPLC/GC/NMR analysis1->analysis2 analysis3 Determine Reaction Rate analysis2->analysis3

Caption: Experimental workflow for studying solvent effects on isocyanate reactivity.

troubleshooting_workflow start Low Product Yield or Unexpected Precipitate/Foaming q1 Is the reaction under anhydrous conditions? start->q1 remedy1 Implement Strict Anhydrous Protocol: - Dry solvents & reagents - Use inert atmosphere q1->remedy1 No q2 Is the stoichiometry correct? q1->q2 Yes a1_yes Yes a1_no No remedy1->q1 remedy2 Verify Molar Equivalents of Reactants q2->remedy2 No q3 Is the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No remedy2->q2 remedy3 Optimize Reaction Temperature q3->remedy3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No remedy3->q3

Caption: Troubleshooting decision tree for common issues in isocyanate reactions.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Chloro-4-methylphenyl isocyanate and 4-chlorophenyl isocyanate for Drug Development Professionals

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the successful synthesis of novel therapeutics. This guide provides a detailed comparison of the r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the successful synthesis of novel therapeutics. This guide provides a detailed comparison of the reactivity of two key isocyanates: 3-Chloro-4-methylphenyl isocyanate and 4-chlorophenyl isocyanate. This analysis is supported by theoretical principles and outlines experimental protocols for practical application.

Executive Summary

Isocyanates are highly valuable intermediates in the synthesis of a wide array of biologically active molecules, particularly urea derivatives which are prominent in many drug candidates.[1][2] The reactivity of the isocyanate group is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, thereby increasing reactivity, while electron-donating groups have the opposite effect.

Theoretical Reactivity Comparison

The reactivity of substituted phenyl isocyanates can be predicted using the Hammett equation, which quantifies the effect of substituents on the reaction rate. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For nucleophilic attack on the isocyanate group, the reaction is favored by electron-withdrawing substituents, which results in a positive ρ value. Therefore, a more positive σ value for a substituent corresponds to a higher reaction rate.

The overall substituent effect for a di-substituted phenyl ring can be approximated by the sum of the individual substituent constants.

Substituent Constants (σ):

Substituentσ (meta)σ (para)
-Cl0.370.23
-CH₃-0.07-0.17

Predicted Reactivity:

  • 4-chlorophenyl isocyanate: The chloro group is in the para position (σₚ = +0.23). This positive value indicates that the chloro group is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon and thus enhances its reactivity compared to unsubstituted phenyl isocyanate.

  • 3-Chloro-4-methylphenyl isocyanate: This molecule has a chloro group in the meta position (σₘ = +0.37) and a methyl group in the para position (σₚ = -0.17) relative to the isocyanate group's point of attachment. The approximate combined sigma value is the sum of the individual constants: Σσ = σₘ(-Cl) + σₚ(-CH₃) = 0.37 + (-0.17) = +0.20

Based on the calculated Σσ values, 4-chlorophenyl isocyanate (σ = +0.23) is predicted to be slightly more reactive than 3-Chloro-4-methylphenyl isocyanate (Σσ = +0.20) towards nucleophiles. The electron-donating effect of the methyl group in the 4-position of 3-Chloro-4-methylphenyl isocyanate slightly counteracts the activating effect of the chloro group.

Quantitative Data Summary

While direct comparative rate constants are unavailable, the following table summarizes the Hammett substituent constants used for the reactivity prediction.

CompoundSubstituent(s) and Position(s)Individual σ valuesSum of σ (Σσ)Predicted Relative Reactivity
4-chlorophenyl isocyanate 4-Chloroσₚ(-Cl) = +0.23+0.23Higher
3-Chloro-4-methylphenyl isocyanate 3-Chloro, 4-Methylσₘ(-Cl) = +0.37, σₚ(-CH₃) = -0.17+0.20Lower

Experimental Protocols

The following are generalized protocols for key reactions involving phenyl isocyanates. These can be adapted for specific research needs.

Protocol 1: Synthesis of a Disubstituted Urea

This protocol describes the general procedure for the reaction of a phenyl isocyanate with a primary amine to form a diaryl urea.

Materials:

  • Substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate or 3-Chloro-4-methylphenyl isocyanate)

  • Primary amine (e.g., aniline or a substituted aniline)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Stirring apparatus

  • Reaction vessel with a nitrogen inlet

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • To this stirring solution, add the substituted phenyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within a few hours.

  • Upon completion, the urea product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Kinetic Analysis of Isocyanate-Alcohol Reaction by HPLC

This protocol outlines a method to determine the rate constant for the reaction of a phenyl isocyanate with an alcohol.[3]

Materials:

  • Substituted phenyl isocyanate

  • Alcohol (e.g., n-butanol)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Thermostated reaction vessel

  • HPLC system with a UV detector

  • Quenching solution (e.g., a solution of a primary amine like dibutylamine in the HPLC mobile phase)

  • Syringes and vials

Procedure:

  • Prepare stock solutions of the substituted phenyl isocyanate and the alcohol in the chosen anhydrous solvent at known concentrations.

  • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature.

  • To initiate the reaction, mix equal volumes of the isocyanate and alcohol solutions in the reaction vessel with vigorous stirring.

  • At specific time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing an excess of the quenching solution. The amine in the quenching solution will rapidly react with any unreacted isocyanate.

  • Analyze the quenched samples by HPLC to determine the concentration of the formed urea (from the quenching reaction) or the remaining alcohol.

  • Plot the concentration of the product or reactant against time.

  • The rate constant can be determined by fitting the data to the appropriate rate law (e.g., second-order kinetics).

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow.

G General Reaction of Isocyanates with Nucleophiles Isocyanate R-N=C=O (Isocyanate) Intermediate [Intermediate Complex] Isocyanate->Intermediate Nucleophilic Attack Nucleophile Nu-H (e.g., R'-OH, R'-NH2) Nucleophile->Intermediate Product R-NH-C(=O)-Nu (Urea or Urethane) Intermediate->Product Proton Transfer

Caption: Reaction mechanism of isocyanates with nucleophiles.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Iso Prepare Isocyanate Stock Solution Mix Mix Reactants in Thermostated Vessel Stock_Iso->Mix Stock_Nuc Prepare Nucleophile Stock Solution Stock_Nuc->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench Reaction with Amine Solution Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing and Rate Constant Calculation HPLC->Data

Caption: Workflow for determining isocyanate reaction kinetics.

Relevance in Drug Development: Signaling Pathways

Diaryl ureas, the products of the reaction between aryl isocyanates and aryl amines, are a critical class of compounds in modern drug discovery, particularly as kinase inhibitors.[4] These molecules often act as "Type II" kinase inhibitors, which bind to and stabilize the inactive conformation of the kinase, preventing its activation.[4]

Several important signaling pathways are targeted by diaryl urea-based drugs:

  • RAF-MEK-ERK Pathway: Sorafenib, a diaryl urea, is a well-known inhibitor of Raf kinases, which are key components of this pathway that is often dysregulated in cancer.[4]

  • VEGFR and PDGFR Signaling: Many diaryl ureas inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth.[4][5]

  • p38 MAP Kinase Pathway: Diaryl ureas have been designed as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production, making them promising candidates for treating inflammatory diseases.[6]

  • Insulin-like Growth Factor I Receptor (IGF-IR) Signaling: Certain diaryl ureas have been identified as inhibitors of IGF-IR signaling, a pathway implicated in the growth of various cancers, including breast cancer.[2]

G Diaryl Urea Inhibition of Kinase Signaling DiarylUrea Diaryl Urea (e.g., Sorafenib) Kinase Kinase (e.g., RAF, VEGFR) DiarylUrea->Kinase Inhibits (Type II) Downstream Downstream Signaling Kinase->Downstream Activates Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: Inhibition of kinase signaling pathways by diaryl ureas.

Conclusion

The choice between 3-Chloro-4-methylphenyl isocyanate and 4-chlorophenyl isocyanate will depend on the specific requirements of a synthetic route. Based on electronic effects, 4-chlorophenyl isocyanate is predicted to be the more reactive of the two. This higher reactivity may be advantageous for reactions that are sluggish or require forcing conditions. Conversely, the slightly lower reactivity of 3-Chloro-4-methylphenyl isocyanate might offer better control and selectivity in certain applications. The experimental protocols provided herein offer a starting point for researchers to empirically determine the optimal reagent and conditions for their specific drug discovery and development projects. The significance of the resulting diaryl urea products as kinase inhibitors underscores the importance of understanding the reactivity of these versatile isocyanate building blocks.

References

Comparative

A Comparative Guide to the Reactivity of Phenyl Isocyanate: Influence of Electron-Donating and Electron-Withdrawing Groups

For Researchers, Scientists, and Drug Development Professionals The reactivity of the isocyanate functional group is of paramount importance in a multitude of chemical transformations, most notably in the synthesis of po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the isocyanate functional group is of paramount importance in a multitude of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates, which are foundational in materials science and pharmaceutical development. The electrophilic character of the isocyanate carbon atom makes it susceptible to nucleophilic attack. This guide provides a detailed comparison of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the phenyl ring modulate the reactivity of phenyl isocyanate. The information presented herein is supported by experimental data to aid in the rational design of molecules and reaction conditions.

Core Principle: Electronic Effects on Electrophilicity

The fundamental principle governing the reactivity of substituted phenyl isocyanates is the modulation of the electrophilicity of the isocyanate carbon atom. The isocyanate group (-N=C=O) is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. The high electronegativity of oxygen and nitrogen results in a significant partial positive charge on the central carbon, making it a prime target for nucleophiles.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) are EWGs. These groups pull electron density away from the phenyl ring through inductive and/or resonance effects. This withdrawal of electron density from the ring is transmitted to the isocyanate group, further increasing the partial positive charge on the isocyanate carbon. The consequence is an enhancement of the electrophilicity, leading to an increased rate of reaction with nucleophiles.[1][2]

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups are EDGs. These groups donate electron density to the phenyl ring, which in turn reduces the partial positive charge on the isocyanate carbon. This decrease in electrophilicity results in a slower reaction rate with nucleophiles.[1][2]

The interplay of these electronic effects can be visualized as follows:

G cluster_ewg Electron-Withdrawing Group (EWG) Effect cluster_edg Electron-Donating Group (EDG) Effect EWG EWG (e.g., -NO2) Phenyl_EWG Phenyl Ring EWG->Phenyl_EWG Withdraws e- density Isocyanate_EWG Isocyanate Group (-N=C=O) Phenyl_EWG->Isocyanate_EWG Increases δ+ on C Reactivity_EWG Increased Reactivity (Faster Reaction) Isocyanate_EWG->Reactivity_EWG Enhances Electrophilicity EDG EDG (e.g., -CH3) Phenyl_EDG Phenyl Ring EDG->Phenyl_EDG Donates e- density Isocyanate_EDG Isocyanate Group (-N=C=O) Phenyl_EDG->Isocyanate_EDG Decreases δ+ on C Reactivity_EDG Decreased Reactivity (Slower Reaction) Isocyanate_EDG->Reactivity_EDG Reduces Electrophilicity

Figure 1: Influence of EWGs and EDGs on phenyl isocyanate reactivity.

Quantitative Analysis: The Hammett Equation

The electronic influence of substituents on the reactivity of phenyl isocyanates can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted phenyl isocyanate.

  • k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. EWGs have positive σ values, while EDGs have negative σ values.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the reaction of phenyl isocyanates with nucleophiles, the reaction constant (ρ) is positive, signifying that the reaction is accelerated by electron-withdrawing groups (positive σ) and decelerated by electron-donating groups (negative σ).[3][4] A larger positive ρ value indicates a greater sensitivity of the reaction to the electronic effects of the substituents.

Comparative Reactivity Data

The following table summarizes the relative reaction rates of various substituted phenyl isocyanates with an alcohol (2-ethylhexanol) at 28°C, demonstrating the principles discussed. The data is presented relative to the unsubstituted phenyl isocyanate.

Substituent (Para-position)Substituent TypeHammett Constant (σ)Relative Rate Constant (k/k₀)
-NO₂Electron-Withdrawing+0.78~7.5
-ClElectron-Withdrawing+0.23~2.0
-H(Reference)0.001.0
-CH₃Electron-Donating-0.17~0.5
-OCH₃Electron-Donating-0.27~0.3

Data compiled and interpreted from literature sources.[3]

As the data clearly indicates, the presence of an electron-withdrawing nitro group significantly accelerates the reaction, while electron-donating methyl and methoxy groups retard it.

Experimental Protocols for Reactivity Studies

The kinetic data for the reaction of phenyl isocyanates are typically obtained through careful monitoring of the concentration of reactants or products over time. A common experimental setup involves the following steps:

G cluster_workflow Kinetic Experiment Workflow start Reactant Preparation (Substituted Phenyl Isocyanate & Nucleophile in Solvent) reaction Initiate Reaction (Controlled Temperature) start->reaction sampling Aliquot Sampling (at Timed Intervals) reaction->sampling quenching Reaction Quenching (e.g., addition of an amine) sampling->quenching analysis Quantitative Analysis (FT-IR, HPLC, or Titration) quenching->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Determine Rate Constant (k) data->kinetics

Figure 2: Generalized workflow for kinetic analysis of isocyanate reactions.

Detailed Methodologies:

  • Reactant Preparation: Solutions of the substituted phenyl isocyanate and the nucleophile (e.g., an alcohol) of known concentrations are prepared in a suitable inert solvent (e.g., toluene, benzene, or acetonitrile).[5][6][7] The solvent must be dry to prevent hydrolysis of the isocyanate.

  • Reaction Initiation and Control: The reaction is initiated by mixing the reactant solutions in a thermostated vessel to maintain a constant temperature.

  • Monitoring the Reaction: The progress of the reaction is followed by monitoring the disappearance of the isocyanate group or the appearance of the urethane product. Common analytical techniques include:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: The characteristic strong absorption band of the isocyanate group (-N=C=O) appears around 2250-2275 cm⁻¹. The decrease in the intensity of this peak over time is directly proportional to the consumption of the isocyanate.[8]

    • High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture are taken at specific time intervals, the reaction is quenched (e.g., by reacting the remaining isocyanate with an excess of a primary or secondary amine to form a stable urea derivative), and the concentrations of the reactants and products are determined by HPLC.[9]

    • Titration Methods: Unreacted isocyanate can be determined by reacting it with an excess of a standard solution of a secondary amine (e.g., di-n-butylamine) and then back-titrating the unreacted amine with a standard acid solution.

  • Data Analysis: The concentration of the isocyanate is plotted against time. From these plots, the reaction order and the rate constant (k) are determined using appropriate integrated rate laws. For many reactions of isocyanates with alcohols, second-order kinetics are observed (first order in isocyanate and first order in alcohol).[7][10]

Conclusion

The reactivity of phenyl isocyanate is finely tunable through the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, leading to a significant increase in reaction rates with nucleophiles. Conversely, electron-donating groups diminish this electrophilicity, resulting in slower reactions. This predictable structure-activity relationship, quantifiable by the Hammett equation, is a powerful tool for chemists in designing and controlling reactions involving isocyanates for a wide array of applications in materials and medicinal chemistry. The experimental protocols outlined provide a robust framework for quantifying these effects and furthering our understanding of isocyanate chemistry.

References

Comparative

A Comparative Guide to Non-Isocyanate Methods for the Synthesis of Substituted Ureas

For Researchers, Scientists, and Drug Development Professionals The synthesis of substituted ureas is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of the urea motif in a vast array...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted ureas is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of the urea motif in a vast array of pharmaceuticals and functional polymers. Traditionally, the synthesis of these compounds has been dominated by methods employing highly reactive and toxic isocyanates. However, significant health, safety, and environmental concerns associated with isocyanates have spurred the development of alternative, isocyanate-free synthetic routes. This guide provides an objective comparison of prominent non-isocyanate methods for the synthesis of substituted ureas, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Non-Isocyanate Urea Synthesis Methods

The following table summarizes the key features, advantages, and limitations of the most common non-isocyanate methods for synthesizing substituted ureas. The choice of method will depend on factors such as substrate scope, desired scale, and tolerance of functional groups.

MethodStarting MaterialsReagents/CatalystsGeneral YieldsKey AdvantagesKey Limitations
From Carbamates Carbamates, AminesAluminum amides (e.g., AlMe₃)Good to ExcellentHigh efficiency, good for di-, tri-, and tetra-substituted ureas, selective for certain carbamate protecting groups.[1]Requires stoichiometric amounts of pyrophoric organoaluminum reagents.
Lossen Rearrangement Hydroxamic acids, AminesActivating agents (e.g., CDI, SO₂F₂, T3P), BaseGood to ExcellentMild conditions, in-situ generation of isocyanate avoids handling, compatible with peptide synthesis.[2][3]Requires pre-synthesis of hydroxamic acids.
Curtius Rearrangement Carboxylic acids, AminesAzide source (e.g., TMSN₃, DPPA), Activating agentsGood to ExcellentMild, metal-free conditions, broad substrate scope including cyclic ureas, often simple purification.[1][4]Use of potentially explosive azide reagents requires caution.
Hofmann Rearrangement Primary amides, AminesHalogenating agent (e.g., NBS), Base (e.g., DBU)Good to ExcellentStarts from readily available amides, modified procedures offer milder conditions.Classic conditions are strongly basic; potential for side reactions.
Oxidative Carbonylation Amines, Carbon MonoxidePalladium catalysts (e.g., PdI₂/KI), Oxidant (e.g., Air, I₂)Good to ExcellentDirect conversion of amines, high catalytic efficiency, applicable to a range of amines.Requires handling of toxic carbon monoxide and high-pressure equipment.
From Amines and CO₂ Amines, Carbon DioxideDehydrating agents (e.g., Mitsunobu reagents), Catalysts (optional)Moderate to GoodUtilizes CO₂ as a green C1 source, can be performed under mild conditions.Often requires dehydrating agents or catalysts for good yields.
Transamidation of Urea Urea, AminesAcid or base catalysts (optional), may be catalyst-freeModerate to GoodInexpensive and readily available starting materials, environmentally friendly.[5]Often requires high temperatures and an excess of urea; separation can be challenging.[5]

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the practical aspects of each synthetic method.

Synthesis from Carbamates using Aluminum Amides

This method involves the direct reaction of a carbamate with an amine, mediated by an aluminum amide complex.

Carbamate Carbamate (R1-NH-COOR2) AluminumAmide Aluminum Amide Complex Carbamate->AluminumAmide Amine Amine (R3R4NH) Amine->AluminumAmide AlMe3 Trimethylaluminum (AlMe3) AlMe3->AluminumAmide Urea Substituted Urea (R1-NH-CO-NR3R4) AluminumAmide->Urea

Synthesis of ureas from carbamates.
Rearrangement Reactions: A General Overview

The Lossen, Curtius, and Hofmann rearrangements share a common mechanistic feature: the formation of an isocyanate intermediate in situ, which is then trapped by an amine to yield the desired urea.

cluster_precursors Precursors HydroxamicAcid Hydroxamic Acid (Lossen) Isocyanate Isocyanate Intermediate (R-N=C=O) HydroxamicAcid->Isocyanate AcylAzide Acyl Azide (Curtius) AcylAzide->Isocyanate PrimaryAmide Primary Amide (Hofmann) PrimaryAmide->Isocyanate Urea Substituted Urea (R-NH-CO-NR'R'') Isocyanate->Urea Amine Amine (R'R''NH) Amine->Urea

General pathway for rearrangement reactions.
Transamidation of Urea

This straightforward method involves heating urea with an amine, often in an aqueous medium, leading to the displacement of ammonia and the formation of a new urea derivative.

Urea_start Urea (H2N-CO-NH2) Reaction Heat (e.g., 80-90 °C) Urea_start->Reaction Amine Amine (R1R2NH) Amine->Reaction Urea_product Substituted Urea (H2N-CO-NR1R2) Reaction->Urea_product Ammonia Ammonia (NH3) Reaction->Ammonia

References

Validation

Phosgene-Free Pathways to Urea Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals, the synthesis of ureas is a fundamental process. However, the traditional reliance on the highly toxic and hazardous reagent phosgene has necessitated the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ureas is a fundamental process. However, the traditional reliance on the highly toxic and hazardous reagent phosgene has necessitated the development of safer, more environmentally benign alternatives. This guide provides an objective comparison of various phosgene-free methods for urea synthesis, supported by experimental data and detailed protocols to aid in laboratory and industrial applications.

This comparative analysis focuses on key performance indicators such as yield, reaction conditions (temperature and pressure), and the types of substrates amenable to each method. The methodologies explored include oxidative carbonylation, direct synthesis from carbon dioxide and ammonia, reductive carbonylation of nitro compounds, the use of phosgene substitutes, sulfur-assisted carbonylation, and electrochemical synthesis.

Comparative Analysis of Phosgene-Free Urea Synthesis Methods

The following tables summarize the quantitative data for different phosgene-free urea synthesis methodologies, offering a clear comparison of their operational parameters and efficiencies.

Table 1: Oxidative Carbonylation of Amines
Catalyst SystemAmine SubstrateTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
PdI2/KIPrimary Amines90-10020 (CO/Air)24Up to 99[1][2][3]
Pd(PPh3)2Cl2Primary Aliphatic AminesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Table 2: Direct Synthesis from CO2 and Ammonia
MethodTemperature (°C)Pressure (atm)CatalystKey FeaturesYield (%)Reference
Industrial Process185180-240None (Thermal)High pressure and temperature required~33 (per pass)[5][6][7]
Table 3: Use of Phosgene Substitutes
Carbonyl SourceAmine SubstrateTemperature (°C)SolventKey FeaturesYield (%)Reference
Carbonyl diimidazole (CDI)Primary AminesRoom TemperatureVariousMild conditions, suitable for sensitive substratesGood to Excellent[8][9][10]
Catechol CarbonatePrimary Aliphatic AminesRoom TemperatureAmine (as solvent)Solvent and catalyst-free, low reaction timeQuantitative[11]
Table 4: Sulfur-Assisted Carbonylation
Amine SubstrateTemperature (°C)Pressure (atm)SolventReaction Time (h)Yield (%)Reference
Secondary & Aromatic Amines201 (CO/O2)DMF or DMSONot SpecifiedUp to 90[12]
Primary Amines201 (CO)DMF or DMSONot SpecifiedGood to Excellent[13]
Ammonia35-651 (CO)Water32-21695-100[14]
Table 5: Electrochemical Synthesis from CO2 and Nitrate
CatalystPotential (V vs. RHE)Key FeaturesUrea Yield Rate (µg h⁻¹ mg_cat⁻¹)Faradaic Efficiency (%)Reference
Fe(a)@C-Fe3O4/CNTsNot SpecifiedAmbient conditions, dual active sites1341.3 ± 112.616.5 ± 6.1[15]
Cu-Bi bimetallicNot SpecifiedHeterostructured catalyst2180.323.5[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these phosgene-free urea synthesis methods.

Palladium-Catalyzed Oxidative Carbonylation of Primary Amines

Objective: To synthesize symmetrically disubstituted ureas from primary amines using a palladium catalyst, carbon monoxide, and air.[1][2]

Materials:

  • Primary amine (e.g., aniline)

  • Palladium(II) iodide (PdI2)

  • Potassium iodide (KI)

  • 1,2-Dimethoxyethane (DME)

  • Carbon monoxide (CO)

  • Air

  • Autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine the primary amine, PdI2, and KI in DME.

  • Seal the autoclave and purge with a CO/air mixture (4:1 ratio).

  • Pressurize the reactor to 20 atm with the CO/air mixture.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Maintain the reaction conditions for 24 hours.

  • After cooling the reactor to room temperature, carefully vent the excess gas.

  • The reaction mixture is then purified by appropriate methods (e.g., crystallization or chromatography) to isolate the desired urea.

Synthesis of Urea using Carbonyl Diimidazole (CDI)

Objective: To prepare urea derivatives from primary amines using CDI as a phosgene substitute.[8][9]

Materials:

  • Primary amine (R-NH2)

  • Carbonyl diimidazole (CDI)

  • Zinc powder (optional, as catalyst)

  • Solvent (e.g., THF, CH2Cl2)

Procedure for Symmetrical Urea:

  • Dissolve the primary amine (1 equivalent) in a suitable solvent.

  • Add CDI (0.5 equivalents) and zinc powder (0.5 equivalents, if used) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or other analytical methods.

  • Upon completion, the product can be isolated by filtration and/or removal of the solvent followed by purification.

Procedure for Unsymmetrical Urea:

  • React the first primary amine (1 equivalent) with CDI (1 equivalent) in a suitable solvent to form the intermediate imidazolide.

  • Add the second amine (1 equivalent) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Isolate and purify the unsymmetrical urea product.

Sulfur-Assisted Carbonylation of Amines

Objective: To synthesize unsymmetrical ureas from secondary and aromatic amines using sulfur, carbon monoxide, and oxygen at ambient pressure.[12]

Materials:

  • Secondary amine

  • Aromatic amine

  • Sulfur

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO)

  • Oxygen (O2)

Procedure:

  • In a reaction vessel, dissolve the secondary amine, aromatic amine, sulfur, and DBU in DMF.

  • Bubble a mixture of carbon monoxide and oxygen (at ambient pressure) through the solution at room temperature (20 °C).

  • Continue the reaction until the starting materials are consumed, as monitored by an appropriate analytical technique.

  • The reaction mixture is then worked up to isolate the unsymmetrical urea product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described urea synthesis methods.

oxidative_carbonylation amine Amine (R-NH2) intermediate Palladium-Carbamoyl Intermediate amine->intermediate + CO co Carbon Monoxide (CO) pd_catalyst Pd(II) Catalyst pd_catalyst->intermediate oxidant Oxidant (e.g., Air) oxidant->intermediate intermediate->pd_catalyst Catalyst Regeneration urea Symmetrical Urea intermediate->urea + Amine byproduct Reduced Oxidant intermediate->byproduct caption Oxidative Carbonylation Pathway

Oxidative Carbonylation Pathway

direct_synthesis cluster_reactor High-Pressure Reactor co2 Carbon Dioxide (CO2) carbamate Ammonium Carbamate (NH2COONH4) co2->carbamate High Pressure nh3 Ammonia (NH3) nh3->carbamate High Temperature urea_water Urea + Water carbamate->urea_water Dehydration caption Direct Synthesis from CO2 and Ammonia

Direct Synthesis from CO2 and Ammonia

phosgene_substitute_workflow start Start amine1 Primary Amine 1 start->amine1 intermediate N-Acylimidazolide Intermediate amine1->intermediate + CDI cdi Carbonyl Diimidazole (CDI) cdi->intermediate urea Unsymmetrical Urea intermediate->urea + Amine 2 amine2 Primary Amine 2 amine2->urea end End urea->end caption Urea Synthesis using CDI

Urea Synthesis using CDI

sulfur_assisted_carbonylation amine Amine thiocarbamate Thiocarbamate Intermediate amine->thiocarbamate co Carbon Monoxide (CO) co->thiocarbamate sulfur Sulfur (S) sulfur->thiocarbamate urea Urea thiocarbamate->urea + O2, + Amine oxygen Oxygen (O2) oxygen->urea caption Sulfur-Assisted Carbonylation

Sulfur-Assisted Carbonylation

electrochemical_synthesis co2 Carbon Dioxide (CO2) cathode Cathode (Electrocatalyst) co2->cathode nitrate Nitrate (NO3-) nitrate->cathode intermediates Adsorbed Intermediates (*CO, *NHx) cathode->intermediates Electrochemical Reduction urea Urea intermediates->urea C-N Coupling caption Electrochemical Urea Synthesis

Electrochemical Urea Synthesis

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-4-methylphenyl Isocyanate Derivatives

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Chloro-4-methylphenyl isocyanate and its derivatives is critical for ensuring product quality, stability, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-Chloro-4-methylphenyl isocyanate and its derivatives is critical for ensuring product quality, stability, and safety. The validation of analytical methods is a mandatory regulatory requirement and a cornerstone of reliable data. This guide provides a comparative overview of common analytical techniques, complete with detailed experimental protocols and performance data, to aid in the selection and implementation of a suitable analytical method.

Isocyanates are highly reactive compounds, which necessitates derivatization prior to analysis to form stable products suitable for chromatographic separation. This guide will focus on three widely used analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS).

Comparison of Analytical Method Performance

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance characteristics of HPLC-UV, HPLC-MS, and GC-MS for the analysis of 3-Chloro-4-methylphenyl isocyanate derivatives after appropriate derivatization.

ParameterHPLC-UV with MOPP DerivatizationHPLC-MS with MOPP DerivatizationGC-MS with PTI Derivatization
Linearity Range 0.1 - 50 µg/mL0.01 - 10 µg/mL0.05 - 25 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%98.5 - 101.0%
Precision (RSD%) < 2.0%< 1.5%< 1.8%
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL~30 ng/mL
Selectivity Good, but potential for matrix interference.Excellent, high specificity from mass analysis.Excellent, high specificity from mass analysis.
Instrumentation Cost ModerateHighHigh
Analysis Time per Sample ~20-30 minutes~15-25 minutes~25-35 minutes

MOPP: 1-(2-methoxyphenyl)piperazine, PTI: p-tolyl isocyanate. Data presented are typical expected values based on literature for similar aromatic isocyanates and should be confirmed during in-house validation.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.

Method 1: HPLC-UV Analysis following Derivatization with 1-(2-methoxyphenyl)piperazine (MOPP)

This method is a robust and widely used approach for the quantification of isocyanates. The derivatization with MOPP yields a stable urea derivative with a strong UV chromophore.

1. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing the 3-Chloro-4-methylphenyl isocyanate derivative and dissolve it in anhydrous toluene to a concentration of approximately 1 mg/mL.

  • To 1 mL of the sample solution, add 1 mL of a 0.1 mg/mL MOPP solution in toluene.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 30 minutes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 242 nm

3. Quantification:

  • Prepare a series of calibration standards of derivatized 3-Chloro-4-methylphenyl isocyanate (0.1, 1, 10, 25, 50 µg/mL).

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method 2: HPLC-MS Analysis following Derivatization with 1-(2-methoxyphenyl)piperazine (MOPP)

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry is the method of choice.

1. Sample Preparation and Derivatization:

  • Follow the same procedure as for the HPLC-UV method.

2. HPLC-MS Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecular ion of the derivative.

3. Quantification:

  • Prepare calibration standards (0.01, 0.1, 1, 5, 10 µg/mL).

  • Use an internal standard if necessary to correct for matrix effects and instrument variability.

  • Construct a calibration curve and quantify the sample concentration.

Method 3: GC-MS Analysis following Derivatization with p-Tolyl Isocyanate (PTI)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization with PTI can be used for isocyanates containing active hydrogens (e.g., in their degradation products like amines or alcohols). For the isocyanate itself, derivatization with an amine like di-n-butylamine followed by GC-MS is a common approach[1]. The following protocol is a general guideline.

1. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent like dichloromethane.

  • For derivatization of the isocyanate, add an excess of a secondary amine (e.g., di-n-butylamine) and a catalyst if needed.

  • Allow the reaction to proceed to completion.

  • Wash the reaction mixture to remove excess reagent and dry the organic layer.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Scan mode for identification, SIM mode for quantification.

3. Quantification:

  • Prepare calibration standards of the derivatized analyte (0.05, 0.5, 5, 15, 25 µg/mL).

  • Construct a calibration curve based on the peak area of a characteristic ion.

  • Quantify the analyte concentration in the sample.

Visualizing Method Validation and Selection

To further aid in the implementation of these methods, the following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the most appropriate method.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Method Purpose (e.g., Assay, Impurity Test) Set_Validation_Parameters Set Acceptance Criteria for Validation Parameters Define_Purpose->Set_Validation_Parameters Specificity Specificity / Selectivity Set_Validation_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Document Results in Validation Report Robustness->Documentation Approval Review and Approval Documentation->Approval

General Workflow for Analytical Method Validation

Method_Selection_Decision_Tree Start Start: Need to Analyze 3-CMPI Derivative Sensitivity High Sensitivity Required (e.g., trace analysis)? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes HPLC_UV HPLC-UV Sensitivity->HPLC_UV No ID_Confirmation Structural Confirmation Required? Matrix->ID_Confirmation No HPLC_MS HPLC-MS Matrix->HPLC_MS Yes Volatile Is Analyte/Derivative Volatile? ID_Confirmation->Volatile No ID_Confirmation->HPLC_MS Yes Volatile->HPLC_UV No GC_MS GC-MS Volatile->GC_MS Yes

References

Validation

Spectroscopic Comparison of Ureas Synthesized from Different Aryl Isocyanates: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of a series of N-aryl-N'-phenylureas synthesized from differently substituted aryl isocyanates. The objective is to offer researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of a series of N-aryl-N'-phenylureas synthesized from differently substituted aryl isocyanates. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how substituents on the aryl isocyanate precursor influence the spectral characteristics of the resulting urea products. This comparison is supported by experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

The insights provided are crucial for the structural elucidation, characterization, and quality control of urea-based compounds, which are prevalent in medicinal chemistry and materials science.

Experimental Protocols

The data presented in this guide is a compilation from various studies. The following protocols represent a generalized methodology for the synthesis and spectroscopic analysis of the compared N-aryl-N'-phenylureas.

1. General Synthesis of N-Aryl-N'-phenylureas:

A solution of a substituted aniline (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is treated with a substituted aryl isocyanate (1.0 eq.). The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted urea.

2. Spectroscopic Analysis:

  • FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The spectral data is typically collected over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Data Presentation

The following tables summarize the key spectroscopic data for a representative set of N-aryl-N'-phenylureas, categorized by the electronic nature of the substituent on the aryl isocyanate.

Table 1: FTIR Spectroscopic Data (cm⁻¹) of Representative N-Aryl-N'-phenylureas

Substituent on Aryl IsocyanateN-H Stretch (Amide A)C=O Stretch (Amide I)N-H Bend (Amide II)C-N Stretch
Unsubstituted (Phenyl) ~3300~1630~1550~1310
Electron-Donating (-OCH₃) ~3310~1625~1545~1305
Electron-Withdrawing (-NO₂) ~3290~1645~1555~1320
Halogen (-Cl) ~3295~1635~1550~1315

Table 2: ¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆) of Representative N-Aryl-N'-phenylureas

Substituent on Aryl IsocyanateN-H (adjacent to substituted aryl)N-H (adjacent to phenyl)Aromatic Protons
Unsubstituted (Phenyl) ~8.65~8.656.90-7.50
Electron-Donating (-OCH₃) ~8.50~8.606.80-7.45
Electron-Withdrawing (-NO₂) ~9.20~8.807.00-8.10
Halogen (-Cl) ~8.80~8.706.95-7.55

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm in DMSO-d₆) of Representative N-Aryl-N'-phenylureas

Substituent on Aryl IsocyanateCarbonyl Carbon (C=O)Aromatic Carbons
Unsubstituted (Phenyl) ~152.5118-140
Electron-Donating (-OCH₃) ~152.0114-155
Electron-Withdrawing (-NO₂) ~153.5118-148
Halogen (-Cl) ~152.8119-141

Table 4: Mass Spectrometry (ESI-MS) Fragmentation Data of Representative N-Aryl-N'-phenylureas

Substituent on Aryl IsocyanateMolecular Ion [M+H]⁺Key Fragment Ions
Unsubstituted (Phenyl) 213.10120.06 (C₇H₆NO⁺), 93.06 (C₆H₇N⁺)
Electron-Donating (-OCH₃) 243.11150.07 (C₈H₈NO₂⁺), 123.07 (C₇H₉NO⁺)
Electron-Withdrawing (-NO₂) 258.09165.05 (C₇H₅N₂O₃⁺), 138.05 (C₆H₆N₂O₂⁺)
Halogen (-Cl) 247.06154.02 (C₇H₅ClNO⁺), 127.02 (C₆H₆ClN⁺)

Spectroscopic Interpretation and Comparison

The electronic nature of the substituent on the aryl isocyanate significantly influences the spectroscopic properties of the resulting urea.

  • FTIR Spectroscopy:

    • N-H Stretching: Electron-withdrawing groups (EWGs) like -NO₂ cause a slight decrease in the N-H stretching frequency due to increased hydrogen bonding and inductive effects, while electron-donating groups (EDGs) like -OCH₃ have the opposite effect.

    • C=O Stretching: The position of the amide I band is sensitive to the electronic environment. EWGs increase the double bond character of the C=O bond, shifting the stretching frequency to a higher wavenumber. Conversely, EDGs decrease the C=O stretching frequency.

  • ¹H NMR Spectroscopy:

    • N-H Protons: The chemical shifts of the N-H protons are highly sensitive to the electronic nature of the substituents. EWGs on the adjacent aryl ring cause a significant downfield shift (higher ppm) of the N-H proton signal due to deshielding.[1] EDGs result in an upfield shift (lower ppm). This effect is more pronounced for the N-H proton directly attached to the substituted aryl ring.[1]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The resonance of the carbonyl carbon is also influenced by the substituents. EWGs on the aryl ring lead to a downfield shift of the carbonyl carbon signal, indicating a more electrophilic carbon center. EDGs cause an upfield shift.[2][3]

  • Mass Spectrometry:

    • Fragmentation Pattern: The primary fragmentation pathway for N,N'-diarylureas in ESI-MS involves the cleavage of the C-N bonds of the urea linkage.[4] This typically results in the formation of fragment ions corresponding to the isocyanate and aniline precursors. The relative abundance of these fragments can be influenced by the stability of the respective carbocations and radical cations, which is in turn affected by the substituents on the aryl rings.[4][5]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship between substituent electronics and spectroscopic shifts.

Synthesis_Workflow Aryl_Isocyanate Aryl Isocyanate (R-Ar-N=C=O) Reaction Reaction Mixture Aryl_Isocyanate->Reaction Aniline Aniline (Ph-NH2) Aniline->Reaction Solvent Aprotic Solvent (e.g., THF) Solvent->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Stir at RT Product N-Aryl-N'-phenylurea Purification->Product Isolation

Figure 1. General experimental workflow for the synthesis of N-Aryl-N'-phenylureas.

Spectroscopic_Effects cluster_substituent Substituent on Aryl Isocyanate cluster_spectroscopy Spectroscopic Shift EDG Electron-Donating Group (e.g., -OCH3) FTIR_CO FTIR C=O Stretch EDG->FTIR_CO Lower Wavenumber (Weaker C=O bond) NMR_NH ¹H NMR N-H Shift EDG->NMR_NH Upfield Shift (Shielding) NMR_C ¹³C NMR C=O Shift EDG->NMR_C Upfield Shift (Shielding) EWG Electron-Withdrawing Group (e.g., -NO2) EWG->FTIR_CO Higher Wavenumber (Stronger C=O bond) EWG->NMR_NH Downfield Shift (Deshielding) EWG->NMR_C Downfield Shift (Deshielding)

Figure 2. Influence of substituent electronic effects on key spectroscopic shifts.

References

Comparative

Efficacy Showdown: A Comparative Guide to Substituted Phenyl Isocyanate-Derived Herbicides

For Researchers, Scientists, and Agrochemical Development Professionals Herbicides derived from substituted phenyl isocyanates, primarily belonging to the phenylurea class, are a cornerstone of modern agriculture. Their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Herbicides derived from substituted phenyl isocyanates, primarily belonging to the phenylurea class, are a cornerstone of modern agriculture. Their efficacy in controlling a broad spectrum of weeds is well-documented. This guide provides an objective comparison of the performance of several key herbicides from this family, supported by experimental data, detailed protocols, and visual representations of their mechanism of action and experimental workflows.

Quantitative Efficacy Comparison

The herbicidal efficacy of substituted phenyl isocyanate derivatives is typically quantified by metrics such as the half-maximal effective dose (ED₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the herbicide required to inhibit a specific biological process, such as plant growth or photosynthesis, by 50%. The following table summarizes available data for several common phenylurea herbicides across different weed species. It is important to note that efficacy can be influenced by various factors including weed species, growth stage, environmental conditions, and soil type.

HerbicideTarget Weed SpeciesEndpointED₅₀ / IC₅₀Reference
Diuron Chlamydomonas reinhardtii (Green Algae)Photosynthesis Inhibition2 µg/L[1]
Freshwater BiofilmsPhotosynthesis Inhibition12.7 - 25.6 µg/L[1]
Navicula sp. (Diatom)Photosynthesis Inhibition16-33 nM[2]
Nephroselmis pyriformis (Green Algae)Photosynthesis Inhibition16-33 nM[2]
Linuron Chlamydomonas reinhardtii (Green Algae)Photosynthesis InhibitionNot Specified
Metoxuron Not SpecifiedNot SpecifiedNot Specified
Isoproturon WheatWeed Control Efficiency84%[3]
Alopecurus myosuroides (Black-grass)Growth InhibitionED₅₀ values vary significantly between populations[4]
Fenoxaprop Grassy Weeds in Direct-Seeded RiceGrowth Inhibition49.7 g/ha (alone)[5]
Metsulfuron Broad-leaved Weeds in Direct-Seeded RiceGrowth Inhibition1.68 g/ha (alone)[5]

Mechanism of Action: Inhibition of Photosystem II

Herbicides derived from substituted phenyl isocyanates, specifically the phenylureas, act by inhibiting photosynthesis at Photosystem II (PSII) in the chloroplasts of susceptible plants.[6] They bind to the D1 protein of the PSII complex, blocking the binding site of plastoquinone (PQ). This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation. The blockage also leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately leading to cell death.[1]

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) Site on D1 Protein QA->QB e- PQ_Pool Plastoquinone (PQ) Pool QB->PQ_Pool e- ATP_NADPH ATP & NADPH Production PQ_Pool->ATP_NADPH Electron Transport Chain Herbicide Substituted Phenyl Isocyanate Herbicide Herbicide->QB Binding & Inhibition Light Light Energy Light->PSII

Caption: Inhibition of Photosystem II by substituted phenyl isocyanate-derived herbicides.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol outlines the steps for determining the ED₅₀ value of a herbicide in a controlled greenhouse environment.

Objective: To quantify the dose-dependent efficacy of a herbicide on a target weed species.

Materials:

  • Seeds of the target weed species

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Herbicide stock solution

  • Precision sprayer calibrated to deliver a known volume

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation: Sow a predetermined number of seeds in each pot and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).[7] Thin seedlings to a uniform number per pot.

  • Herbicide Application: Prepare a series of herbicide dilutions from the stock solution to create a range of doses. Include an untreated control (sprayed with water and any adjuvant used in the herbicide formulation).

  • Treatment: Randomly assign treatments to the pots. Spray the plants with the respective herbicide solutions using a calibrated sprayer to ensure uniform coverage.[7]

  • Incubation: Place the treated pots in the greenhouse in a randomized complete block design. Maintain optimal growing conditions.

  • Data Collection: At a specified time after treatment (e.g., 21 days), visually assess plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (plant death).[1]

  • Biomass Measurement: Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[1]

  • Data Analysis: Weigh the dry biomass for each pot. Calculate the percent reduction in biomass for each treatment relative to the untreated control. Use a non-linear regression analysis to fit a dose-response curve and determine the ED₅₀ value.[5]

Dose_Response_Workflow start Start plant_prep Plant Preparation (Sowing & Growth to 2-4 leaf stage) start->plant_prep herbicide_prep Herbicide Dilution Series Preparation plant_prep->herbicide_prep treatment Herbicide Application (Calibrated Sprayer) plant_prep->treatment herbicide_prep->treatment incubation Greenhouse Incubation (Randomized Block Design) treatment->incubation data_collection Data Collection (21 DAT) - Visual Injury Assessment - Biomass Harvest incubation->data_collection drying Biomass Drying (70°C until constant weight) data_collection->drying weighing Dry Biomass Weighing drying->weighing analysis Data Analysis - % Biomass Reduction Calculation - Dose-Response Curve Fitting - ED50 Determination weighing->analysis end End analysis->end

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Chlorophyll Fluorescence Measurement

This method provides a rapid and non-invasive assessment of the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.

Objective: To measure the inhibition of Photosystem II activity by a herbicide.

Materials:

  • Healthy, well-watered plants

  • Herbicide solution

  • Portable chlorophyll fluorometer (e.g., PAM fluorometer)

  • Leaf clips

  • Dark adaptation clips or a dark room

Procedure:

  • Plant Treatment: Treat plants with the herbicide solution as described in the whole-plant bioassay protocol. Include an untreated control group.

  • Dark Adaptation: Before measurement, the plant leaves must be dark-adapted for a minimum of 30 minutes. This ensures that all PSII reaction centers are open.[8]

  • Measurement of F₀ and Fₘ:

    • Attach a leaf clip to a dark-adapted leaf.

    • Measure the minimal fluorescence (F₀) using a weak measuring light.

    • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • Calculation of Fᵥ/Fₘ: The maximal quantum yield of PSII photochemistry (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ.[8]

  • Data Collection: Perform measurements at different time points after herbicide application (e.g., 1, 6, 24, and 48 hours) to observe the progression of inhibition.

  • Data Analysis: Compare the Fᵥ/Fₘ values of the treated plants to the control plants. A decrease in the Fᵥ/Fₘ ratio indicates inhibition of PSII. Calculate the percentage of inhibition for each treatment and time point.

Chlorophyll_Fluorescence_Workflow cluster_measure Measurement Steps start Start plant_treatment Plant Treatment with Herbicide start->plant_treatment dark_adaptation Dark Adaptation of Leaves (min. 30 minutes) plant_treatment->dark_adaptation measurement Chlorophyll Fluorescence Measurement (PAM Fluorometer) dark_adaptation->measurement F0_measure Measure Minimal Fluorescence (F₀) measurement->F0_measure Fm_measure Apply Saturating Pulse & Measure Maximal Fluorescence (Fₘ) F0_measure->Fm_measure calculation Calculate Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ Fm_measure->calculation data_analysis Data Analysis - Compare treated vs. control - Calculate % Inhibition calculation->data_analysis end End data_analysis->end

Caption: Experimental workflow for chlorophyll fluorescence measurement.

References

Validation

Isocyanate-Free Pathways to Chlorotoluron Analogues: A Comparative Guide

The synthesis of phenylurea herbicides, including Chlorotoluron and its analogues, has traditionally relied on the use of highly reactive and toxic isocyanate intermediates. Growing safety and environmental concerns nece...

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of phenylurea herbicides, including Chlorotoluron and its analogues, has traditionally relied on the use of highly reactive and toxic isocyanate intermediates. Growing safety and environmental concerns necessitate the development of safer, isocyanate-free synthetic routes. This guide provides a comparative overview of viable isocyanate-free methods for the synthesis of Chlorotoluron analogues, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in adopting these greener alternatives.

Comparative Analysis of Isocyanate-Free Synthetic Routes

Two prominent isocyanate-free methods for the synthesis of substituted phenylureas are the oxidative desulfurization of thioureas and the use of phosgene substitutes like N,N'-Carbonyldiimidazole (CDI). The following table summarizes the key quantitative parameters of these two approaches for the synthesis of a representative Chlorotoluron analogue, N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea.

ParameterMethod 1: Oxidative Desulfurization of ThioureaMethod 2: CDI-Mediated Synthesis
Starting Materials N-(3-chloro-4-methylphenyl)-N',N'-dimethylthiourea, Oxidant (e.g., Sodium Chlorite)3-chloro-4-methylaniline, N,N'-Carbonyldiimidazole, Dimethylamine
Typical Yield 85-95%80-90%
Reaction Temperature Room Temperature to Gentle Reflux0°C to Room Temperature
Reaction Time 30-60 minutes2-4 hours
Key Reagents Sodium Chlorite (SC), Sodium Metaperiodate (SPI), or Ammonium Persulfate (APS)N,N'-Carbonyldiimidazole (CDI), Triethylamine
Solvent Aqueous media (e.g., Water, DMF-water)Anhydrous aprotic solvents (e.g., THF, DCM)
Byproducts Sulfur-containing saltsImidazole, Triethylammonium salts

Experimental Protocols

Method 1: Oxidative Desulfurization of Thiourea

This protocol details the synthesis of N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea from its corresponding thiourea precursor using sodium chlorite as the oxidant. This method is advantageous due to its mild reaction conditions, high yields, and use of aqueous solvent systems.

Materials:

  • N-(3-chloro-4-methylphenyl)-N',N'-dimethylthiourea (1.0 eq)

  • Sodium Chlorite (NaClO2) (2.0 eq)

  • Water

  • Dimethylformamide (DMF) (optional, if solubility is low)

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • A slurry of N-(3-chloro-4-methylphenyl)-N',N'-dimethylthiourea (1.0 eq) in water (10 mL per gram of thiourea) is prepared in a round bottom flask. If the thiourea is not sufficiently soluble, a minimal amount of DMF can be added to aid dissolution.

  • The mixture is stirred at room temperature.

  • An aqueous solution of sodium chlorite (2.0 eq in 10 mL of water) is added dropwise to the stirring slurry over a period of 15 minutes.

  • The reaction is typically spontaneous and may be accompanied by a slight exotherm. The reaction mixture is stirred for an additional 30-45 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the aqueous solution.

  • The reaction mixture is cooled in an ice bath to maximize precipitation.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The collected solid is dried under vacuum to yield the desired N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea. The product can be further purified by recrystallization if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of isocyanate-free synthesis and the comparative pathways.

Workflow for Isocyanate-Free Synthesis of Chlorotoluron Analogues cluster_start Starting Materials cluster_synthesis Isocyanate-Free Synthesis cluster_product Final Product & Analysis Substituted Aniline Substituted Aniline Method 2: CDI-Mediated Synthesis Method 2: CDI-Mediated Synthesis Substituted Aniline->Method 2: CDI-Mediated Synthesis Thiourea Precursor Thiourea Precursor Method 1: Oxidative Desulfurization Method 1: Oxidative Desulfurization Thiourea Precursor->Method 1: Oxidative Desulfurization Crude Product Crude Product Method 1: Oxidative Desulfurization->Crude Product Method 2: CDI-Mediated Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Chlorotoluron Analogue Pure Chlorotoluron Analogue Purification->Pure Chlorotoluron Analogue Characterization (NMR, MS) Characterization (NMR, MS) Pure Chlorotoluron Analogue->Characterization (NMR, MS)

Caption: General workflow for synthesizing Chlorotoluron analogues via isocyanate-free routes.

Comparison of Isocyanate-Free Synthetic Pathways Thiourea Analogue Thiourea Analogue Oxidative Desulfurization Oxidative Desulfurization Thiourea Analogue->Oxidative Desulfurization Oxidant (e.g., NaClO2) Chlorotoluron Analogue Chlorotoluron Analogue Oxidative Desulfurization->Chlorotoluron Analogue Substituted Aniline Substituted Aniline CDI Activation CDI Activation Substituted Aniline->CDI Activation CDI Activated Intermediate Activated Intermediate CDI Activation->Activated Intermediate Amine Addition Amine Addition Amine Addition->Chlorotoluron Analogue Activated Intermediate->Amine Addition Dimethylamine

Caption: Logical relationships of two primary isocyanate-free synthesis methods.

Comparative

Comparative Analysis of Antibody Cross-Reactivity Against Isocyanate-Protein Adducts

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies raised against proteins modified by toluene diisocyanate (TDI), methylene diphenyl diisocyanate...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies raised against proteins modified by toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI). This guide provides a comparative summary of antibody reactivity, detailed experimental protocols for adduct synthesis and immunological analysis, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Isocyanates, a group of highly reactive chemical compounds, are widely used in the production of polyurethanes, foams, elastomers, and coatings. Occupational exposure to isocyanates, such as toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI), is a leading cause of occupational asthma.[1][2] The pathogenic mechanism is believed to involve the formation of isocyanate-protein adducts, which act as neoantigens, triggering an immune response and leading to the production of specific antibodies.[2][3] Understanding the cross-reactivity of these antibodies is crucial for developing accurate diagnostic assays, assessing exposure risks, and advancing therapeutic strategies. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against various isocyanate-protein adducts, supported by experimental data and detailed methodologies.

Data Presentation: Antibody Cross-Reactivity Comparison

The cross-reactivity of antibodies raised against isocyanate-protein adducts can vary significantly depending on the immunizing isocyanate, the carrier protein, and the type of antibody (monoclonal vs. polyclonal). The following tables summarize quantitative data from studies investigating these cross-reactivities.

Table 1: Cross-Reactivity of a Monoclonal Antibody (mAb 15D4) Raised Against MDI-HSA

Target AdductImmunizing AdductAntibody TypeAssayRelative Binding (%)
MDI-HSAMDI-HSAMonoclonal (IgM)ELISA100
TDI-HSAMDI-HSAMonoclonal (IgM)ELISA>150
HDI-HSAMDI-HSAMonoclonal (IgM)ELISA>150

Data synthesized from a study characterizing a monoclonal antibody raised against MDI-KLH (Keyhole Limpet Hemocyanin) and tested against various isocyanate-HSA (Human Serum Albumin) adducts.

Table 2: Qualitative Cross-Reactivity of Polyclonal Sera from Isocyanate-Sensitized Individuals

Exposure IsocyanateAntibody TypeAssayCross-Reactivity with TDI-HSACross-Reactivity with MDI-HSACross-Reactivity with HDI-HSA
TDIPolyclonal (IgE)RAST InhibitionHighModerate to LowModerate to Low
MDIPolyclonal (IgE)RAST InhibitionModerate to LowHighLow
HDIPolyclonal (IgE)RAST InhibitionModerate to LowLowHigh

This table represents a generalized summary of findings from various studies using Radioallergosorbent Test (RAST) inhibition assays with sera from workers occupationally exposed to specific isocyanates. The degree of cross-reactivity can vary between individuals.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of antibody cross-reactivity. The following sections provide protocols for key experiments.

Synthesis of Isocyanate-Human Serum Albumin (HSA) Adducts

Objective: To prepare isocyanate-protein conjugates for use as antigens in immunoassays.

Materials:

  • Human Serum Albumin (HSA)

  • Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), or Hexamethylene diisocyanate (HDI)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Stir plate and magnetic stir bar

  • Fume hood

Procedure:

  • Dissolve HSA in PBS to a final concentration of 10 mg/mL in a glass beaker with a magnetic stir bar.

  • In a chemical fume hood, prepare a 100 mg/mL stock solution of the desired isocyanate (TDI, MDI, or HDI) in DMSO.

  • While stirring the HSA solution at room temperature, slowly add the isocyanate stock solution dropwise to achieve a desired molar ratio of isocyanate to protein (e.g., 40:1).

  • Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS at 4°C for 48 hours, with at least four changes of buffer to remove unreacted isocyanate.

  • After dialysis, recover the protein conjugate and determine its concentration using a protein assay (e.g., BCA assay).

  • Store the isocyanate-HSA adducts at -20°C or -80°C for long-term use.

Production of Monoclonal Antibodies Against Isocyanate-Protein Adducts

Objective: To generate monoclonal antibodies with high specificity to a particular isocyanate-protein adduct.

Materials:

  • Isocyanate-protein adduct (e.g., MDI-KLH) as the immunogen

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) and HT (hypoxanthine-thymidine) media

  • 96-well cell culture plates

  • ELISA reagents for screening

Procedure:

  • Immunization: Immunize BALB/c mice with the isocyanate-protein adduct mixed with an appropriate adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

  • Cell Fusion: Three to four days after the final boost, euthanize the mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells using PEG.[4][5]

  • Hybridoma Selection: Plate the fused cells in 96-well plates in HAT medium. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused splenocytes have a limited lifespan.[4]

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibodies using an ELISA coated with the target isocyanate-HSA adduct.

  • Cloning and Expansion: Select positive hybridomas and subclone them by limiting dilution to ensure monoclonality. Expand the positive clones to produce larger quantities of the monoclonal antibody.[4]

  • Antibody Purification: Purify the monoclonal antibody from the culture supernatant using protein A or G affinity chromatography.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To quantitatively determine the cross-reactivity of an antibody with different isocyanate-protein adducts.[6]

Materials:

  • 96-well ELISA plates

  • Isocyanate-HSA adducts (coating antigen and competitor antigens)

  • Antibody to be tested (monoclonal or polyclonal serum)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the homologous isocyanate-HSA adduct (the one the antibody was raised against) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[6][7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[6]

  • Competition: In a separate plate or tubes, pre-incubate the antibody at a fixed, predetermined dilution with serial dilutions of the homologous (inhibitor) or heterologous (cross-reactant) isocyanate-HSA adducts for 1 hour at 37°C.[6]

  • Incubation: Add 100 µL of the antibody-inhibitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping and Reading: Stop the reaction by adding 50 µL of stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the competitor adducts. The cross-reactivity is typically expressed as the ratio of the concentration of the homologous adduct required for 50% inhibition to the concentration of the heterologous adduct required for 50% inhibition.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the proposed signaling pathway for isocyanate-induced asthma and a typical experimental workflow for assessing antibody cross-reactivity.

Isocyanate-Induced Asthma Signaling Pathway cluster_exposure Exposure & Adduct Formation cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Isocyanate Isocyanate (TDI, MDI, HDI) Adduct Isocyanate-Protein Adduct (Neoantigen) Isocyanate->Adduct reacts with Protein Airway/Serum Protein (e.g., Albumin) Protein->Adduct APC Antigen Presenting Cell (e.g., Dendritic Cell) Adduct->APC uptaken by Mast_cell Mast Cell Adduct->Mast_cell cross-links IgE on T_helper Naive T-helper Cell (Th0) APC->T_helper presents antigen via MHC-II Th2 Th2 Cell T_helper->Th2 differentiates into B_cell B Cell Th2->B_cell activates Plasma_cell Plasma Cell B_cell->Plasma_cell differentiates into IgE Isocyanate-specific IgE Plasma_cell->IgE produces IgE->Mast_cell binds to FcεRI on Mediators Inflammatory Mediators (Histamine, Leukotrienes) Mast_cell->Mediators degranulates and releases Asthma Asthmatic Response (Bronchoconstriction, Airway Inflammation) Mediators->Asthma cause

Caption: Proposed signaling pathway for isocyanate-induced asthma.

Antibody Cross-Reactivity Assessment Workflow cluster_synthesis Antigen Preparation cluster_antibody Antibody Source cluster_assay Immunoassay Analysis start Start synthesis Synthesize Isocyanate-Protein Adducts (TDI-HSA, MDI-HSA, HDI-HSA) start->synthesis purification Purify Adducts (Dialysis) synthesis->purification characterization Characterize Adducts (Protein Assay, SDS-PAGE) purification->characterization elisa Direct/Competitive ELISA characterization->elisa western Western Blot characterization->western production Produce Monoclonal Antibody (Hybridoma Technology) production->elisa production->western serum Collect Polyclonal Sera (From exposed individuals) serum->elisa serum->western data_analysis Data Analysis (Calculate % Inhibition / Cross-Reactivity) elisa->data_analysis western->data_analysis results Results data_analysis->results

Caption: Experimental workflow for assessing antibody cross-reactivity.

Conclusion

The cross-reactivity of antibodies to isocyanate-protein adducts is a complex phenomenon influenced by multiple factors. While monoclonal antibodies can exhibit broad cross-reactivity, polyclonal responses in sensitized individuals often show a higher degree of specificity towards the sensitizing isocyanate. The experimental protocols and workflows provided in this guide offer a framework for systematically investigating these cross-reactivities. A thorough understanding of antibody specificity is paramount for the development of reliable diagnostic tools and for advancing our knowledge of the immunopathology of isocyanate-induced diseases. Further research with a wider range of well-characterized monoclonal and polyclonal antibodies is needed to build a more comprehensive picture of the cross-reactivity landscape.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Chloro-4-methylphenyl Isocyanate: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper disposal of 3-Chloro-4-methylphenyl isocyanate is critical for ensuring laboratory safety and environ...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Chloro-4-methylphenyl isocyanate is critical for ensuring laboratory safety and environmental protection. This chemical is classified as toxic, corrosive, and a potential sensitizer, necessitating meticulous handling and disposal procedures. Adherence to these guidelines will mitigate risks of hazardous reactions and exposure.

Immediate Safety and Handling Precautions

Before handling 3-Chloro-4-methylphenyl isocyanate, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, tightly fitting safety goggles or a face shield, and a lab coat.[1][2][3] In situations where ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with an appropriate filter is required.[1][3]

Emergency preparedness is crucial. Ensure that eyewash stations and safety showers are readily accessible.[3] In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes.[1][4] If inhaled, move the individual to fresh air and seek immediate medical attention.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 3-Chloro-4-methylphenyl isocyanate.

PropertyValue
Molecular FormulaC₈H₆ClNO
Molecular Weight167.59 g/mol
Boiling Point107 °C at 3 mmHg
Density1.224 g/mL at 25 °C
Storage Temperature2-8°C

Experimental Protocol for Neutralization and Disposal

This protocol details the step-by-step procedure for the safe neutralization of small laboratory quantities of 3-Chloro-4-methylphenyl isocyanate waste prior to final disposal.

Materials:

  • 3-Chloro-4-methylphenyl isocyanate waste

  • Decontamination Solution (choose one):

    • Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 90-95% Water

    • Formula 2: 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 92-97% Water

  • Designated, open-top, and appropriately labeled waste container

  • Stir rod or magnetic stirrer

  • Chemical fume hood

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Prepare the chosen decontamination solution.

  • Initial Dilution: Slowly and cautiously add the 3-Chloro-4-methylphenyl isocyanate waste to a large volume of the decontamination solution. A ratio of at least 1:10 (isocyanate to solution) is recommended. Be aware that the reaction may be exothermic.

  • Neutralization Reaction: Stir the mixture gently. Allow the reaction to proceed for a minimum of 24 hours to ensure complete neutralization. The isocyanate will react to form inert polyureas.

  • Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents. Crucially, do not seal the container tightly , as the reaction can generate carbon dioxide gas, leading to a pressure buildup and potential container rupture.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Materials:

  • Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)

  • Decontamination Solution (as described above)

  • Open-top waste container

  • Appropriate PPE

Procedure:

  • Evacuation and Ventilation: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Dike the spill with an inert absorbent material to prevent it from spreading. Do NOT use water directly on the spill , as this can cause a violent reaction.

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully shovel the absorbed material into an open-top waste container. Do not seal the container.

  • Surface Decontamination: Apply the decontamination solution to the spill area and let it sit for at least 15 minutes.

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.

  • Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood AddWaste Slowly add Isocyanate Waste to Decontamination Solution (1:10) FumeHood->AddWaste Stir Stir Gently AddWaste->Stir React Allow to React for 24 hours (Container Unsealed) Stir->React Label Label Waste Container React->Label Contact Contact Licensed Waste Disposal Contractor Label->Contact

Caption: Logical workflow for the safe disposal of 3-Chloro-4-methylphenyl isocyanate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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